Cyclopentene oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196230. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
285-67-6 |
|---|---|
Molecular Formula |
C5H8O |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
(1S,5R)-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H8O/c1-2-4-5(3-1)6-4/h4-5H,1-3H2/t4-,5+ |
InChI Key |
GJEZBVHHZQAEDB-SYDPRGILSA-N |
SMILES |
C1CC2C(C1)O2 |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)O2 |
Canonical SMILES |
C1CC2C(C1)O2 |
Other CAS No. |
285-67-6 |
Pictograms |
Flammable; Irritant; Health Hazard |
Origin of Product |
United States |
Foundational & Exploratory
Cyclopentene Oxide: A Comprehensive Technical Guide for Researchers
This technical guide provides an in-depth overview of Cyclopentene Oxide (CAS Number: 285-67-6), a versatile cyclic ether widely utilized as a reactive intermediate in organic synthesis and polymer chemistry.[1] Addressed to researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis and reaction protocols, and key safety information.
Compound Identification and Properties
This compound, also known as 1,2-epoxycyclopentane or 6-Oxabicyclo[3.1.0]hexane, is a colorless to faintly yellow liquid characterized by a strained three-membered epoxide ring fused to a five-membered carbocyclic ring.[1][2][3][4] This structural feature makes it susceptible to ring-opening reactions with a variety of nucleophiles, rendering it a valuable building block for synthesizing functionalized cyclopentane derivatives.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 285-67-6 | [2][4][5][6][] |
| Molecular Formula | C₅H₈O | [2][4][5][6][] |
| Molecular Weight | 84.12 g/mol | [2][5][6][] |
| EC Number | 206-005-6 | [2][4] |
| Beilstein/REAXYS | 102495 | [2][8] |
| Synonyms | 1,2-Epoxycyclopentane, 6-Oxabicyclo[3.1.0]hexane, Cyclopentane oxide, Cyclopentene epoxide | [2][4][5] |
| InChI Key | GJEZBVHHZQAEDB-UHFFFAOYSA-N | [2][] |
| SMILES | C1CC2OC2C1 | [2][] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Clear, colorless to very faintly yellow liquid | [3][4][8] |
| Form | Liquid | [2][4] |
| Boiling Point | 102 °C at 760 mmHg | [2][3][4][] |
| Melting Point | 136-137 °C | [][8] |
| Density | 0.964 g/mL at 25 °C | [2][][9] |
| Refractive Index (n20/D) | 1.434 | [2][] |
| Solubility | Immiscible with water; Soluble in organic solvents | [1][8][10] |
| Vapor Pressure | 39.63 mmHg at 25 °C (estimated) |
Table 3: Safety and Handling Information
| Parameter | Value | Source(s) |
| Signal Word | Danger | [2][3][11] |
| Hazard Classifications | Flammable Liquid 2; Skin Irritant 2; Eye Irritant 2; STOT SE 3 | [2][3][12] |
| Hazard Statements | H225: Highly flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][11][12] |
| Flash Point | 10 °C (50 °F) - closed cup | [2][3][4] |
| Storage Temperature | 2-8°C, Refrigerator/flammables | [2][4][8][13] |
Experimental Protocols
This compound is primarily synthesized via the epoxidation of cyclopentene and serves as a precursor for various functionalized molecules through ring-opening reactions.
A common and reliable laboratory method for synthesizing this compound is the epoxidation of cyclopentene using meta-chloroperoxybenzoic acid (m-CPBA).[14]
Protocol: Epoxidation of Cyclopentene with m-CPBA [14]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentene (1.0 equivalent) in dichloromethane (DCM). Cool the flask in an ice bath to 0 °C.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM. Add this m-CPBA solution dropwise to the cooled cyclopentene solution over approximately 30 minutes, ensuring the reaction temperature is maintained at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the complete consumption of cyclopentene.
-
Workup: Upon completion, cool the mixture back to 0 °C. Filter the reaction mixture to remove the precipitated by-product, m-chlorobenzoic acid.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with a 10% aqueous sodium sulfite solution, a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield crude this compound. The product can often be used in subsequent steps without further purification.
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Physical properties of 1,2-epoxycyclopentane
An In-depth Technical Guide to the Physical Properties of 1,2-Epoxycyclopentane
Introduction
1,2-Epoxycyclopentane, also known as cyclopentene oxide, is a cyclic ether and a valuable intermediate in organic synthesis.[1][2][3] Its strained three-membered epoxide ring makes it susceptible to ring-opening reactions, rendering it a versatile building block for the synthesis of various functionalized cyclopentane derivatives, including β-amino alcohols which are of interest in pharmaceutical development.[3][4] This document provides a comprehensive overview of the core physical properties of 1,2-epoxycyclopentane, detailed experimental protocols for their determination, and a visualization of its common synthetic pathway, intended for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of 1,2-epoxycyclopentane are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O | [1][2][5][6][7] |
| Molecular Weight | 84.12 g/mol | [1][2][3][5][7] |
| CAS Number | 285-67-6 | [3][5][6][8] |
| Appearance | Clear colorless to faintly yellow/orange liquid | [1][2][8] |
| Boiling Point | 102 °C (at atmospheric pressure) | [1][8][9] |
| Density | 0.964 g/mL at 25 °C | [1][5][8][9] |
| Refractive Index | 1.434 (at 20 °C, nD) | [1][3][8][9] |
| Flash Point | 10 °C (50 °F) | [1][5][6][8] |
| Water Solubility | Immiscible | [1][3][8] |
| Vapor Pressure | 39.6 mmHg at 25 °C | [1] |
| Storage | Store at 2°C - 8°C in a well-ventilated place | [5][8] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard methodologies for measuring the boiling point, density, and refractive index of liquid samples like 1,2-epoxycyclopentane.
Determination of Boiling Point via Thiele Tube Method
The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[10]
Apparatus:
-
Thiele tube
-
Heat source (e.g., Bunsen burner or heating mantle)
-
High-temperature mineral oil
-
Thermometer
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
Procedure:
-
Sample Preparation: Add a small amount (0.5-1 mL) of 1,2-epoxycyclopentane to the Durham tube.
-
Capillary Insertion: Place the capillary tube into the Durham tube with the open end submerged in the liquid.[10]
-
Assembly: Attach the Durham tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Place the assembly into the Thiele tube, which is filled with mineral oil to just above the side-arm. Heat the side-arm of the Thiele tube gently.[10] The design of the tube facilitates uniform heating of the oil via convection currents.
-
Observation: As the temperature rises, a stream of bubbles will begin to emerge from the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.
-
Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[10] This temperature corresponds to the point where the vapor pressure of the sample equals the atmospheric pressure.
-
Recording: Record the temperature and the ambient barometric pressure.
Caption: Workflow for Boiling Point Measurement.
Determination of Density via Mass and Volume Measurement
Density is an intrinsic property defined as mass per unit volume. A straightforward method involves measuring the mass of a known volume of the liquid.[11]
Apparatus:
-
Volumetric flask or graduated cylinder (e.g., 10 mL or 25 mL)
-
Electronic balance (accurate to at least 0.001 g)
-
Thermometer
Procedure:
-
Mass of Empty Container: Carefully measure and record the mass of a clean, dry graduated cylinder or volumetric flask using an electronic balance.[12]
-
Volume Measurement: Add a specific volume of 1,2-epoxycyclopentane (e.g., 10 mL) to the graduated cylinder. Read the volume precisely from the bottom of the meniscus.[12]
-
Mass of Container and Liquid: Weigh the container with the liquid and record the combined mass.[12]
-
Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.
-
Calculation:
-
Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass.
-
Calculate the density using the formula: Density = Mass / Volume .[11]
-
-
Repeatability: Repeat the measurement at least three times to ensure precision and calculate the average density.[12]
Determination of Refractive Index via Refractometer
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of liquid samples.[13] The Abbe refractometer is a commonly used instrument for this purpose.[14]
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Solvent for cleaning (e.g., acetone or ethanol)
-
Lens paper
Procedure:
-
Calibration: Ensure the refractometer is calibrated, typically using distilled water or a standard of known refractive index.
-
Temperature Control: Connect the refractometer prisms to a water bath set to a constant temperature, commonly 20 °C, as the refractive index is sensitive to temperature changes.
-
Sample Application: Open the prism assembly. Using a clean dropper, place a few drops of 1,2-epoxycyclopentane onto the surface of the lower prism.
-
Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line.
-
Reading: Adjust the eyepiece so that the crosshairs are in focus. Align the sharp dividing line exactly on the center of the crosshairs.
-
Data Acquisition: Press the "Read" button or look at the internal scale to obtain the refractive index value. Record this value along with the measurement temperature (e.g., n²⁰/D, where 20 is the temperature and D refers to the sodium D-line wavelength).
-
Cleaning: Clean the prism surfaces thoroughly with a soft lens paper and an appropriate solvent immediately after the measurement.
Synthesis Pathway of 1,2-Epoxycyclopentane
1,2-Epoxycyclopentane is commonly synthesized from cyclopentanol via a three-step process involving bromination, elimination, and epoxidation.[15][16][17] This synthetic route is a staple in organic chemistry for converting cyclic alcohols into their corresponding epoxides.
Caption: Synthesis of 1,2-Epoxycyclopentane from Cyclopentanol.
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Cyclopentene oxide molecular structure and stereochemistry
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Cyclopentene Oxide
Introduction
This compound, systematically named 6-oxabicyclo[3.1.0]hexane, is a cyclic ether with the chemical formula C₅H₈O.[1][2][3] It consists of a five-membered cyclopentane ring fused to a three-membered epoxide ring (oxirane).[4][5] This strained epoxide ring makes this compound a reactive and versatile intermediate in organic synthesis, particularly for preparing β-amino alcohols and as a monomer in polymerization reactions.[2][4][5] Its unique bicyclic framework and stereochemical properties are of significant interest to researchers in synthetic chemistry, materials science, and drug development. This guide provides a detailed examination of its molecular structure, conformational preferences, and stereochemistry, supported by experimental data and methodologies.
Molecular Structure and Conformational Analysis
Contrary to a planar representation, the this compound molecule is non-planar to alleviate ring strain. Spectroscopic studies, particularly pulsed-jet Fabry-Perot Fourier transform microwave (FTMW) spectroscopy, have confirmed that this compound adopts a stable "boat" conformation.[6][7][8] This puckered structure is a consequence of the geometric constraints imposed by the fused epoxide ring.[6] The pucker angle in this boat conformation is approximately 30 degrees.[6] This is in contrast to the "envelope" and "half-chair" conformations typically observed in cyclopentane, where different puckering modes serve to minimize torsional strain from eclipsed C-H bonds.[9][10][11]
The fusion of the epoxide ring introduces significant angle strain, characteristic of three-membered rings. This inherent strain is a primary driver of its chemical reactivity, particularly its susceptibility to ring-opening reactions by nucleophiles.[4][5]
Quantitative Structural Data
Computational studies and spectroscopic analyses have provided precise measurements of the geometric parameters of this compound.[6] These key structural features are summarized in the table below.
| Parameter | Value (Å or Degrees) | Description |
| Bond Lengths | ||
| C-O (epoxide) | 1.44 - 1.49 Å | The length of the carbon-oxygen bonds within the strained epoxide ring.[6] |
| C-C (epoxide bridge) | 1.51 - 1.52 Å | The length of the carbon-carbon bond shared by both rings.[6] |
| C-C (cyclopentane ring) | ~1.53 Å | The approximate length of the other carbon-carbon bonds in the five-membered ring.[6] |
| Bond Angles | ||
| C-O-C (epoxide) | 60 - 62° | The internal bond angle of the oxygen atom within the epoxide ring.[6] |
| C-C-C (cyclopentane ring) | ~105° | The internal carbon-carbon-carbon bond angles within the five-membered ring.[6] |
Stereochemistry
The fusion of the epoxide ring to the cyclopentane ring creates two stereocenters at the bridgehead carbons (C1 and C5). Due to the geometry of the epoxidation of cyclopentene, the two C-O bonds of the epoxide are formed on the same face of the cyclopentane ring, resulting in a cis-fused ring system.
This compound is a chiral molecule and exists as a pair of enantiomers:
-
(1R,5S)-6-oxabicyclo[3.1.0]hexane
-
(1S,5R)-6-oxabicyclo[3.1.0]hexane
These enantiomers are non-superimposable mirror images of each other. The synthesis from an achiral starting material like cyclopentene typically results in a racemic mixture (an equal mixture of both enantiomers).
The stereochemistry of this compound dictates the stereochemical outcome of its reactions. For instance, the nucleophilic ring-opening of the epoxide proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon atom that is attacked. This leads to the formation of trans-substituted cyclopentane derivatives. For example, the reaction with dimethylamine yields two stereoisomers: (1R,2R)- and (1S,2S)-2-(dimethylamino)cyclopentan-1-ol.[12]
Experimental Protocols
Synthesis of this compound
A common and effective method for synthesizing this compound is the epoxidation of cyclopentene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[5][13]
Methodology:
-
Reaction Setup: Dissolve cyclopentene in a suitable chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Reagent Addition: Slowly add a solution of m-CPBA in the same solvent to the stirred cyclopentene solution. The reaction is exothermic, so slow addition is crucial to maintain a low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of cyclopentene.
-
Workup: Once the reaction is complete, quench the excess peroxy acid by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite.
-
Extraction: Separate the organic layer. Wash it sequentially with a saturated sodium bicarbonate solution (to remove meta-chlorobenzoic acid) and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by distillation.[14]
Structural Characterization
The determination of this compound's structure relies on a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃), and both ¹H and ¹³C NMR spectra are acquired.
-
¹H NMR Analysis: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms. For this compound, one would expect distinct signals for the protons on the epoxide ring and the different methylene (CH₂) groups of the cyclopentane ring.[15]
-
¹³C NMR Analysis: The carbon NMR spectrum shows signals for the chemically non-equivalent carbon atoms, confirming the number of unique carbon environments in the molecule.
2. Fourier Transform Microwave (FTMW) Spectroscopy:
-
Protocol: This gas-phase technique provides highly accurate data on the rotational constants of a molecule, from which a precise molecular structure can be determined.
-
Methodology: A gaseous sample of this compound, often seeded in an inert gas like argon, is expanded into a high-vacuum chamber.[7][8] The molecules are then subjected to microwave radiation, and the absorption frequencies corresponding to rotational transitions are measured with very high resolution.
-
Data Analysis: By analyzing the rotational spectra of the parent molecule and its isotopologues (e.g., ¹³C and ¹⁸O), a complete substitution structure (rₛ) can be determined, providing definitive bond lengths and angles.[7][8] It was through this method that the boat conformation of this compound was unequivocally confirmed.[7][8]
3. X-ray Crystallography: While this compound is a liquid at room temperature, X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules in the solid state.[16]
-
Protocol: If a suitable crystalline derivative of this compound can be prepared, the following steps would be undertaken:
-
Crystal Growth: Grow a single crystal of the derivative that is of sufficient size and quality.
-
Data Collection: Mount the crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.[16]
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal, from which the positions of the atoms are determined and refined to yield a precise molecular structure.[16]
-
Conclusion
This compound possesses a well-defined, non-planar boat conformation, a direct result of the fusion of a strained epoxide ring onto a five-membered carbocycle. Its molecular geometry, characterized by specific bond lengths and angles, has been elucidated through advanced spectroscopic techniques like FTMW spectroscopy. The molecule's chirality, arising from two stereocenters at the ring fusion, governs the stereochemical pathways of its reactions, making it a valuable chiral building block in asymmetric synthesis. The experimental protocols for its synthesis and detailed structural analysis provide a robust framework for its application in research and development.
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Synthesis of cyclopentene oxide from cyclopentene
An In-depth Technical Guide to the Synthesis of Cyclopentene Oxide
Abstract: this compound is a valuable cyclic ether that serves as a versatile intermediate in organic synthesis, particularly for producing fine chemicals, pharmaceuticals, and polymers.[1][2] Its reactivity, driven by the strained epoxide ring, allows for various nucleophilic ring-opening reactions, leading to highly functionalized cyclopentane derivatives.[1][3] This guide provides a comprehensive overview of the primary synthetic routes for producing this compound from cyclopentene, focusing on two key methodologies: classic epoxidation using meta-chloroperoxybenzoic acid (m-CPBA) and modern catalytic approaches employing hydrogen peroxide. This document offers detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes visual diagrams of reaction mechanisms and workflows to aid in comprehension and practical application.
Synthetic Methodologies
The conversion of cyclopentene to this compound is a direct epoxidation reaction. The selection of the oxidant and catalyst system is crucial and influences the reaction's efficiency, cost, and environmental impact.
Epoxidation with Peroxy Acids (m-CPBA)
The use of peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA), is a well-established and reliable method for the epoxidation of alkenes.[4][5] This reaction is known for its stereospecificity, proceeding via a syn-addition mechanism where the oxygen atom is delivered to one face of the double bond.[5]
Reaction Mechanism: The reaction proceeds through a concerted, single-step transition state, often referred to as the "butterfly mechanism".[6] The pi bond of the alkene acts as a nucleophile, attacking the terminal oxygen of the peroxy acid, while a series of concerted bond formations and breakages occur to form the epoxide and the carboxylic acid byproduct, m-chlorobenzoic acid.[5][7]
Catalytic Epoxidation with Hydrogen Peroxide
Driven by the principles of green chemistry, methods utilizing hydrogen peroxide (H₂O₂) as the terminal oxidant have gained prominence.[8] These systems are more environmentally friendly and cost-effective, with water as the primary byproduct. Manganese salts, such as manganese sulfate (MnSO₄), have been shown to effectively catalyze the epoxidation of cyclopentene in the presence of a bicarbonate buffer.[9][10]
This system's efficiency is influenced by several factors, including the choice of solvent, catalyst concentration, and the ratio of reactants.[11] N,N-dimethylformamide (DMF) has been shown to be a more effective solvent than t-butanol for this reaction, leading to higher conversion rates.[12] The reaction is typically performed at low temperatures (3-5 °C) to improve selectivity towards the epoxide.[9][11]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of this compound, providing a basis for comparison between different methodologies and reaction conditions.
Table 1: Manganese-Catalyzed Epoxidation of Cyclopentene with H₂O₂
| Catalyst | Oxidant System | Solvent | Temp. (°C) | Conversion (%) | Selectivity to Epoxide (%) | Reference |
|---|---|---|---|---|---|---|
| MnSO₄ | H₂O₂ / NaHCO₃ | DMF | 3 - 5 | ~90-100 | ~20-56 | [13] |
| MnSO₄ | H₂O₂ / NaHCO₃ | DMF | 20 | 72 | 27 | [9] |
| MnSO₄ | H₂O₂ / NaHCO₃ | t-BuOH | 20 | 0 (after 1h) | 0 | [12] |
| MnSO₄ | H₂O₂ / NaHCO₃ | t-BuOH | 20 | 100 (after 24h)| 19 |[11] |
Data adapted from studies on manganese-catalyzed epoxidation systems.[11][13]
Table 2: Effect of Reactant Ratios in MnSO₄/H₂O₂ System
| H₂O₂/CPE (mol/mol) | MnSO₄/CPE (mol/mol) | Solvent | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| 1.1 | 0.01 | DMF | 76.5 | 27.4 | [11] |
| 1.0 - 3.1 | 0.015 | DMF | - | up to 56 | [9][11] |
| 2.6 | 0 - 0.036 | DMF | - | Varies (max at ~0.015) |[9] |
CPE: Cyclopentene
Experimental Protocols
Protocol for m-CPBA Epoxidation of Cyclopentene
This protocol is a representative procedure for laboratory-scale synthesis.[14]
-
Reaction Setup: Dissolve cyclopentene (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0 °C.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM. Add the m-CPBA solution dropwise to the cyclopentene solution over 30 minutes, ensuring the temperature is maintained at 0 °C.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all cyclopentene is consumed.
-
Workup:
-
Cool the reaction mixture back to 0 °C. The byproduct, m-chlorobenzoic acid, will precipitate and can be removed by filtration.[14]
-
Transfer the filtrate to a separatory funnel and wash sequentially with a 10% aqueous solution of sodium sulfite (to quench excess peroxy acid), a saturated aqueous solution of sodium bicarbonate (to remove acidic byproducts), and finally with brine.[14]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.[14] Further purification can be achieved via distillation if required.
Protocol for Catalytic Epoxidation with MnSO₄/H₂O₂
This protocol is based on the environmentally friendly system reported for cyclopentene epoxidation.[9][11]
-
Preparation of Solutions:
-
Solution 1: In a reactor vessel, dissolve cyclopentene (e.g., 0.1 g) and manganese sulfate monohydrate (MnSO₄·H₂O, e.g., 0.004 g, ~0.015 molar ratio to CPE) in DMF (e.g., 2 mL).[9] Cool the mixture to 3-5 °C with stirring.
-
Solution 2: Prepare a buffered oxidant solution by adding 30 wt% hydrogen peroxide (e.g., 4 mL) to a 0.2 M sodium bicarbonate buffer (e.g., 5 mL) at 1 °C.[9]
-
-
Reaction Execution: Add Solution 2 to Solution 1 in a single step while maintaining the temperature between 3-5 °C.[9][11]
-
Reaction Monitoring: Let the reaction proceed for approximately 1.25 hours.[9] The consumption of cyclopentene and the formation of this compound can be monitored by Gas Chromatography (GC) using an internal standard.[11]
-
Workup and Isolation:
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
-
General Experimental Workflow
The logical flow from reaction setup to final product isolation is a critical aspect of successful synthesis. The following diagram illustrates a generalized workflow applicable to the synthesis of this compound.
References
- 1. CAS 285-67-6: Cyclopentene, oxide | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Solved The mechanism for the epoxidation of cyclopentene | Chegg.com [chegg.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. osti.gov [osti.gov]
- 10. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Stability and Reactivity of the Epoxide Ring in Cyclopentene Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentene oxide, a strained cyclic ether, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures. The inherent ring strain of the three-membered epoxide ring fused to a five-membered carbocycle dictates its reactivity, making it susceptible to a variety of ring-opening reactions. This technical guide provides a comprehensive overview of the stability and reactivity of the epoxide ring in this compound. It delves into the mechanistic pathways of acid- and base-catalyzed ring-opening reactions, the influence of various nucleophiles on reaction outcomes, and the critical role of stereochemistry. Detailed experimental protocols for key transformations and a summary of quantitative data are presented to aid researchers in the practical application of this compound chemistry.
Introduction
This compound (1,2-epoxycyclopentane) is a colorless liquid with a characteristic ether-like odor.[1] Its molecular structure, featuring a highly strained oxirane ring, is the primary determinant of its chemical behavior.[2] This inherent strain makes the epoxide ring susceptible to nucleophilic attack, leading to ring-opening and the formation of functionalized cyclopentanol derivatives.[3] Understanding the factors that govern the stability and reactivity of this epoxide is crucial for its effective utilization in synthetic chemistry, including in the synthesis of aminocyclopentanols, which are important pharmacophores.[4]
This guide will explore the fundamental principles of this compound's reactivity, focusing on the following key aspects:
-
General Stability: Factors influencing the stability of the epoxide ring.
-
Reactivity Towards Nucleophiles: A detailed look at reactions with various nucleophiles under acidic and basic conditions.
-
Stereochemistry of Ring-Opening: The stereochemical consequences of SN2-type reactions.
-
Experimental Protocols: Detailed procedures for the synthesis and reaction of this compound.
-
Quantitative Data Summary: A compilation of reaction yields and conditions for comparative analysis.
Stability of the Epoxide Ring
The stability of the epoxide ring in this compound is a balance between the inherent stability of the ether linkage and the significant ring strain. Like other epoxides, it is more reactive than acyclic ethers due to this strain.[5] It is generally stable under neutral conditions but reacts vigorously with strong acids and nucleophiles.[2] For safe storage, it should be kept in a cool, dry, and well-ventilated area, away from acids, bases, and strong oxidizing or reducing agents.[2]
Reactivity and Ring-Opening Reactions
The reactivity of this compound is dominated by ring-opening reactions, which can be catalyzed by either acids or bases. The regioselectivity and stereoselectivity of these reactions are key considerations in synthetic design.
Base-Catalyzed Ring-Opening
Under basic or nucleophilic conditions, the ring-opening of this compound proceeds via an SN2 mechanism . A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the ring and the formation of a trans-substituted cyclopentanol.
Key Characteristics:
-
Mechanism: SN2 (bimolecular nucleophilic substitution).
-
Regioselectivity: The nucleophile attacks the less sterically hindered carbon atom. In the case of this compound, both carbons are sterically similar, but substitution on the cyclopentane ring can influence regioselectivity.
-
Stereochemistry: The reaction proceeds with inversion of configuration at the carbon atom that is attacked. This results in an anti-stereochemical relationship between the nucleophile and the newly formed hydroxyl group.[6]
Examples of Nucleophiles:
-
Amines: Primary and secondary amines readily open the epoxide ring to form trans-2-aminocyclopentanols.[4]
-
Thiols: Thiolates are effective nucleophiles for the ring-opening of epoxides, yielding trans-2-thiocyclopentanols.
-
Grignard Reagents: These strong carbon nucleophiles react with this compound to form new carbon-carbon bonds, resulting in trans-2-alkylcyclopentanols.[2]
Acid-Catalyzed Ring-Opening
In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group and activating the epoxide ring towards nucleophilic attack. The nucleophile then attacks one of the epoxide carbons.
Key Characteristics:
-
Mechanism: The mechanism has characteristics of both SN1 and SN2 reactions. The transition state has significant carbocationic character.
-
Regioselectivity: The nucleophile attacks the more substituted carbon atom, as this carbon can better stabilize the partial positive charge in the transition state. For this compound itself, this distinction is not present. However, for substituted cyclopentene oxides, this regioselectivity is crucial.
-
Stereochemistry: Similar to the base-catalyzed reaction, the acid-catalyzed ring-opening also proceeds with inversion of configuration , leading to anti-stereochemistry.
Examples of Acidic Conditions and Nucleophiles:
-
Aqueous Acid (Hydrolysis): In the presence of aqueous acid, this compound is hydrolyzed to trans-cyclopentane-1,2-diol.
-
Alcohols: In an acidic alcoholic solution, the alcohol acts as a nucleophile to produce a trans-2-alkoxycyclopentanol.
Quantitative Data
The following tables summarize quantitative data for the synthesis and ring-opening reactions of this compound.
Table 1: Synthesis of this compound via Epoxidation of Cyclopentene
| Oxidizing Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| H₂O₂/NaHCO₃ | MnSO₄ | DMF | 3-5 | 1.25 | 76.5 | 27.4 | [7] |
| H₂O₂/NaHCO₃ | MnSO₄ | t-BuOH | 20 | 1 | 0 | 0 | [7] |
| H₂O₂/NaHCO₃ | MnSO₄ | DMF | 3-5 | 1.25 | - | 56 (max) | [7] |
Table 2: Ring-Opening of this compound with Various Nucleophiles
| Nucleophile | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzylamine | None | Water/o-dichlorobenzene | 95-110 | 2-24 | (±)-trans-2-(Benzylamino)cyclopentanol | - | [2] |
| Ammonia | None | Ethanol | Reflux | - | (±)-trans-2-Aminocyclopentanol | - | [4] |
| Dimethylamine | - | - | - | - | trans-2-(Dimethylamino)cyclopentanol | - | - |
| Sodium Azide | Oxone® | Acetonitrile/Water | Room Temp | - | trans-2-Azidocyclopentanol | High | [8] |
Note: A dash (-) indicates that the specific data was not provided in the cited source.
Experimental Protocols
Synthesis of this compound
Method: Epoxidation of Cyclopentene using Hydrogen Peroxide and Manganese Sulfate [7]
-
Preparation of Solution 1: In a reaction flask equipped with a magnetic stirrer and cooled in an ice bath (3-5 °C), combine 2 mL of N,N-dimethylformamide (DMF), 0.1 g of cyclopentene, and 0.004 g of MnSO₄·H₂O.
-
Preparation of Solution 2: In a separate container, prepare a buffered hydrogen peroxide solution by adding 4 mL of 30 wt% hydrogen peroxide to 5 mL of a 0.2 M NaHCO₃/sodium acetate buffer (pH 7.8) at 1 °C.
-
Reaction: Add 1 mL of Solution 2 to Solution 1 in a single step while maintaining the temperature between 3 and 5 °C.
-
Monitoring: The reaction progress can be monitored by gas chromatography (GC) to determine the conversion of cyclopentene and the selectivity to this compound.
-
Work-up: Once the reaction is complete, the product can be extracted with a suitable organic solvent (e.g., diethyl ether), washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. Further purification can be achieved by distillation.
Ring-Opening of this compound with an Amine
Method: Synthesis of (±)-trans-2-(Benzylamino)cyclopentanol [2]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), benzylamine (1.0-1.05 eq), and a solvent system of water and o-dichlorobenzene (1:1 weight ratio, 2-10 mL per 1 g of this compound).
-
Heating: Heat the reaction mixture to 95-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the this compound is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction mixture to 40-50 °C and separate the organic layer. Extract the aqueous layer with an organic solvent such as o-dichlorobenzene or toluene.
-
Purification: Combine the organic layers and concentrate under reduced pressure to obtain the crude product. The crude trans-2-(benzylamino)cyclopentanol can be further purified by recrystallization or distillation.
Analytical Method for Monitoring Ring-Opening Reactions
Method: Gas Chromatography-Mass Spectrometry (GC-MS) [9]
-
Sample Preparation: Withdraw an aliquot from the reaction mixture and quench it with a suitable reagent if necessary. Dilute the sample with an appropriate solvent (e.g., dichloromethane, ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500).
-
-
Analysis: Identify the reactants, products, and any byproducts by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards if available. Quantitation can be performed using an internal standard method.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow for studying the reactivity of this compound.
Caption: Base-catalyzed ring-opening of this compound via an SN2 mechanism.
Caption: Acid-catalyzed ring-opening of this compound.
Caption: General experimental workflow for studying this compound reactivity.
Conclusion
The epoxide ring of this compound is a versatile functional group whose reactivity is governed by its inherent ring strain. Its reactions are characterized by stereospecific ring-opening under both acidic and basic conditions, providing a reliable method for the synthesis of trans-disubstituted cyclopentanol derivatives. A thorough understanding of the mechanistic principles and careful control of reaction conditions are paramount for achieving desired regiochemical and stereochemical outcomes. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers leveraging the synthetic potential of this compound in their scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. egusphere.copernicus.org [egusphere.copernicus.org]
- 6. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes | MDPI [mdpi.com]
- 7. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide on the Solubility of Cyclopentene Oxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of cyclopentene oxide, a vital cyclic ether in organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document outlines qualitative solubility and provides detailed experimental protocols for its quantitative determination. Furthermore, a key synthetic application demonstrating the utility of this compound's reactivity is visualized.
Physicochemical Properties of this compound
This compound is a colorless to faintly yellow liquid with a characteristic ether-like odor.[1][2] It is a cyclic ether with a strained epoxide ring, making it susceptible to ring-opening reactions with various nucleophiles.[1] This reactivity is fundamental to its application as an intermediate in the synthesis of pharmaceuticals and other fine chemicals, such as the preparation of beta-amino alcohols.[3][4]
Table 1: Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₅H₈O |
| Molecular Weight | 84.12 g/mol |
| Density | 0.964 g/mL at 25 °C |
| Boiling Point | 102 °C |
| Flash Point | 10 °C (50 °F) |
| Refractive Index | n20/D 1.434 |
| CAS Number | 285-67-6 |
(Data sourced from various chemical suppliers and databases)[2][5][6]
Solubility of this compound
Qualitative Solubility
This compound is widely reported to be soluble in a range of common organic solvents and is immiscible with water.[1][2][3] The miscibility is attributed to the molecule's overall nonpolar character, dominated by the cyclopentane ring, which allows for favorable van der Waals interactions with organic solvents.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Immiscible[2][3][5] |
| Diethyl Ether | Soluble (presumed) |
| Methanol | Soluble (presumed) |
| Ethanol | Soluble (presumed) |
| Acetone | Soluble (presumed) |
| Dichloromethane | Soluble (presumed) |
| Tetrahydrofuran (THF) | Soluble (presumed) |
| Ethyl Acetate | Soluble (presumed) |
| Toluene | Soluble (presumed) |
| Hexane | Soluble (presumed) |
Experimental Protocols for Quantitative Solubility Determination
The following are detailed, generalized methodologies for the precise measurement of this compound solubility in organic solvents. These protocols can be adapted based on the specific solvent and available analytical instrumentation.
Gravimetric Method
This method is a straightforward and reliable technique for determining solubility by measuring the mass of the solute dissolved in a known mass of solvent.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with airtight caps
-
Syringe and syringe filter (solvent-compatible, e.g., PTFE)
-
Evaporating dish or pre-weighed beaker
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. "Excess" means that undissolved this compound should be visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved this compound to settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter. The filter ensures that no undissolved droplets are transferred.
-
-
Mass Determination:
-
Dispense the filtered aliquot into a pre-weighed evaporating dish.
-
Record the total mass of the dish and the solution.
-
Carefully evaporate the solvent in a well-ventilated fume hood. The low boiling point of this compound (102 °C) requires gentle heating to avoid its evaporation along with the solvent. A rotary evaporator or a gentle stream of inert gas can be used.
-
Once the solvent is removed, place the dish in a drying oven at a temperature below the boiling point of this compound (e.g., 40-50 °C) until a constant mass is achieved.
-
Record the final mass of the dish containing the dissolved this compound.
-
Calculation:
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + this compound)
-
Mass of dissolved this compound = (Mass of dish + this compound) - (Mass of empty dish)
-
Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) * 100
Spectroscopic Method (UV-Vis or Gas Chromatography)
This method is suitable if this compound has a chromophore for UV-Vis analysis or can be readily analyzed by Gas Chromatography (GC). Since this compound does not have a strong chromophore, GC is the more appropriate spectroscopic technique.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature using GC.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Internal standard (a non-reactive compound with a distinct retention time, e.g., a higher alkane)
-
Gas chromatograph with a suitable column and detector (e.g., Flame Ionization Detector - FID)
-
Temperature-controlled shaker or water bath
-
Volumetric flasks and pipettes
-
Syringe and syringe filter
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Add a constant, known amount of the internal standard to each standard solution.
-
Inject each standard into the GC and record the peak areas for both this compound and the internal standard.
-
Plot a calibration curve of the ratio of the peak area of this compound to the peak area of the internal standard versus the concentration of this compound.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound at a specific temperature.
-
-
Sample Analysis:
-
Withdraw a small aliquot of the supernatant using a syringe and filter.
-
Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Add the same amount of internal standard to the diluted sample as was used for the calibration standards.
-
Inject the prepared sample into the GC and record the peak areas.
-
-
Calculation:
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for the sample.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.
-
Visualization of a Key Synthetic Application
As a versatile intermediate, this compound is frequently used in ring-opening reactions. A common and important application is the synthesis of β-amino alcohols, which are valuable building blocks in medicinal chemistry. The following diagram illustrates the general workflow for this synthesis.
Caption: Synthesis of β-amino alcohols from this compound.
The following diagram illustrates a generalized experimental workflow for determining the solubility of an organic compound.
References
An In-depth Technical Guide to the Thermochemical Properties and Ring Strain of Cyclopentene Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties and ring strain of cyclopentene oxide (C₅H₈O). The information contained herein is intended to support research, development, and application activities in the fields of chemistry, materials science, and pharmacology.
Physicochemical and Thermochemical Data
This compound, a five-membered heterocyclic ether, possesses distinct physicochemical and thermochemical characteristics primarily influenced by its strained epoxide ring. A summary of these key properties is presented in the table below.
| Property | Value | Unit |
| Molecular Formula | C₅H₈O | - |
| Molecular Weight | 84.12 | g/mol |
| Density (at 25 °C) | 0.964 | g/mL |
| Boiling Point | 102 | °C |
| Heat of Combustion (ΔH°c) | -2980 | kJ/mol |
| Standard Enthalpy of Formation (ΔH°f) | -85.9 | kJ/mol |
| Ring Strain Energy | ~26.4 | kcal/mol (~110.5 kJ/mol) |
Calculation of Standard Enthalpy of Formation (ΔH°f):
The standard enthalpy of formation of this compound was calculated using its heat of combustion and the standard enthalpies of formation of its combustion products (CO₂ and H₂O).
The balanced combustion equation is: C₅H₈O(l) + 7O₂(g) → 5CO₂(g) + 4H₂O(l)
The standard enthalpy of formation was calculated using the following equation: ΔH°c = [5 * ΔH°f(CO₂)] + [4 * ΔH°f(H₂O)] - [ΔH°f(C₅H₈O)]
Given:
-2980 kJ/mol = [5 * (-393.5 kJ/mol)] + [4 * (-285.83 kJ/mol)] - ΔH°f(C₅H₈O) -2980 kJ/mol = [-1967.5 kJ/mol] + [-1143.32 kJ/mol] - ΔH°f(C₅H₈O) -2980 kJ/mol = -3110.82 kJ/mol - ΔH°f(C₅H₈O) ΔH°f(C₅H₈O) = -3110.82 kJ/mol + 2980 kJ/mol ΔH°f(C₅H₈O) = -130.82 kJ/mol
Note on Ring Strain Calculation:
Experimental Protocols
Determination of the Heat of Combustion via Bomb Calorimetry
The heat of combustion of this compound can be determined experimentally using a bomb calorimeter. The following protocol outlines the general procedure.
Objective: To measure the heat released during the complete combustion of a known mass of this compound.
Apparatus:
-
Bomb calorimeter (including the bomb, water bath, stirrer, and temperature measuring device)
-
Oxygen cylinder with a pressure regulator
-
Crucible (platinum or silica)
-
Fuse wire (iron or platinum)
-
Balance (analytical, readable to ±0.0001 g)
-
Benzoic acid (for calibration)
Procedure:
-
Calibration of the Calorimeter:
-
A known mass (approximately 1 g) of benzoic acid is pelletized and placed in the crucible.
-
A piece of fuse wire of known length is attached to the electrodes of the bomb, with the wire in contact with the benzoic acid pellet.
-
A small, known volume of distilled water is added to the bomb to saturate the internal atmosphere with water vapor.
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
The bomb is placed in the calorimeter water bath, and the system is allowed to reach thermal equilibrium.
-
The initial temperature is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
The heat capacity of the calorimeter is calculated from the temperature rise and the known heat of combustion of benzoic acid.
-
-
Combustion of this compound:
-
A known mass of liquid this compound is accurately weighed into the crucible. Due to its volatility, it is often encapsulated in a gelatin capsule of known heat of combustion.
-
The procedure is repeated as described for the calibration with benzoic acid.
-
The heat released during the combustion of this compound is calculated from the observed temperature rise and the heat capacity of the calorimeter, correcting for the heat of combustion of the capsule and the fuse wire.
-
Data Analysis:
The heat of combustion at constant volume (ΔU°c) is calculated from the corrected temperature rise and the heat capacity of the calorimeter. The enthalpy of combustion at constant pressure (ΔH°c) is then calculated using the following equation:
ΔH°c = ΔU°c + ΔnRT
where:
-
Δn is the change in the number of moles of gas in the combustion reaction.
-
R is the ideal gas constant.
-
T is the absolute temperature.
Visualizations
Experimental Workflow for Bomb Calorimetry
Caption: Experimental workflow for determining the heat of combustion of this compound using bomb calorimetry.
Logical Relationship for Ring Strain Calculation
Caption: Logical workflow for the calculation of ring strain energy of this compound.
References
Methodological & Application
Application Notes and Protocols: Nucleophilic Ring-Opening of Cyclopentene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentene oxide is a versatile cyclic ether and a valuable electrophilic building block in organic synthesis.[1] The inherent ring strain of the three-membered epoxide ring makes it susceptible to ring-opening reactions by a wide variety of nucleophiles.[2] This reactivity allows for the stereospecific and regioselective introduction of two vicinal functional groups, leading to highly functionalized cyclopentane scaffolds. These scaffolds are prominent in numerous natural products and are key intermediates in the synthesis of pharmaceuticals, such as the antidepressant eclanamine.[3][4] This document provides an overview of the principles, quantitative data, and detailed protocols for the nucleophilic ring-opening of this compound, serving as a guide for its application in research and drug development.
General Principles of Epoxide Ring-Opening
The regiochemical and stereochemical outcome of the nucleophilic attack on this compound is highly dependent on the reaction conditions, specifically whether the reaction is conducted under acidic or basic/neutral conditions.[5][6][7]
-
Basic or Neutral Conditions (SN2 Mechanism): Under basic or neutral conditions, a strong nucleophile directly attacks one of the electrophilic carbons of the epoxide.[7] Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom.[5] This reaction proceeds via a classic SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack and leading to a trans-1,2-disubstituted cyclopentane product.[8]
-
Acidic Conditions (SN1-like Mechanism): In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group and activating the epoxide for attack by even weak nucleophiles.[6] This protonation leads to a transition state with significant carbocationic character. The positive charge is better stabilized at the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted carbon.[5][7] While the attack still occurs from the backside, leading to a trans product, the regioselectivity is reversed compared to basic conditions.[6]
Caption: General pathways for nucleophilic ring-opening of epoxides.
Application Note 1: Synthesis of trans-2-Aminocyclopentanols
The ring-opening of this compound with amine nucleophiles is a fundamental method for synthesizing vicinal amino alcohols, which are common structural motifs in biologically active molecules.[9] This reaction is highly regioselective and provides direct access to valuable precursors for drug development.[10][11]
Quantitative Data
| Entry | Nucleophile | Catalyst/Conditions | Yield (%) | Regioisomeric Ratio (C1:C2 Attack) | Reference |
| 1 | Benzyl(methyl)amine | Lewis Acid | Major Product | >95:5 | [9] |
| 2 | Dibenzylamine | Lewis Acid | - | 1:1 | [9] |
| 3 | Aniline | Acetic Acid, 80 °C, 1.5h | 95% | Highly Regioselective | [11] |
| 4 | Dimethylamine | - | - | - | [10] |
Note: The structure and inductive effect of the amino moiety can significantly influence the regiospecificity of the ring-opening reaction.[9]
Experimental Protocol: Ring-Opening with an Amine (General Procedure)
This protocol is a general representation for the metal- and solvent-free ring-opening of epoxides with amines.[11]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Aniline) (1.2 mmol, 1.2 equiv)
-
Glacial Acetic Acid (0.5 mL)
-
Round-bottom flask with magnetic stirrer
-
Heating mantle or oil bath
-
Ethyl acetate, saturated sodium bicarbonate solution, brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound in a round-bottom flask, add the amine nucleophile.
-
Add glacial acetic acid to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 1.5-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino alcohol.
Caption: A typical workflow for synthesis and purification.
Application Note 2: Synthesis of trans-2-Azidocyclopentanols
The azidolysis of epoxides is a crucial transformation as the resulting 1,2-azidoalcohols are versatile precursors to amino alcohols and other nitrogen-containing compounds.[12][13] The reaction can be catalyzed by various Lewis acids, allowing for high yields and enantioselectivity when chiral catalysts are employed.
Quantitative Data
| Entry | Azide Source | Catalyst/Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | TMSN₃ | Cr-salen complex, rt, 12h | - | - | [12] |
| 2 | iPrMe₂SiN₃ | Zr(Ot-Bu)₄ / (S,S,S)-ligand, 48h | 64% | 83% | [12] |
| 3 | NaN₃ | NH₄Cl, H₂O/MeCN | - | - | [13] |
Note: TMSN₃ (Trimethylsilyl azide) is a common azide source for these reactions. CAUTION: Organic and metal azides are potentially explosive and should be handled with extreme care.[12]
Experimental Protocol: Asymmetric Ring-Opening with Azide
This protocol is adapted from a procedure for the enantioselective desymmetrization of this compound using a chiral chromium-salen complex.[12]
Materials:
-
This compound (50.0 mmol, 1.0 equiv)
-
Trimethylsilyl azide (TMSN₃) (52.5 mmol, 1.05 equiv)
-
Chiral Cr-salen complex (1.0 mmol, 0.02 equiv)
-
Nitrogen-flushed reaction flask with magnetic stirrer
-
Anhydrous solvent (if required, though this example is neat)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Charge a 100-mL flask with the Cr-salen catalyst (632 mg, 1.00 mmol).
-
Flush the flask with nitrogen and seal it.
-
Sequentially add this compound (4.40 mL, 50.0 mmol) and TMSN₃ (6.90 mL, 52.5 mmol) at room temperature.
-
Stir the mixture for 12 hours.
-
Remove the excess TMSN₃ under reduced pressure.
-
The resulting silylated azido alcohol can be purified directly or, more commonly, deprotected using a standard procedure (e.g., TBAF or mild acid) to yield the final azido alcohol.
-
Purify the final product by flash column chromatography.
Caption: Lewis acid-catalyzed opening of this compound with azide.
Applications in Drug Development
The functionalized cyclopentane core derived from this compound ring-opening is a privileged scaffold in medicinal chemistry. The precise control over stereochemistry and the introduction of key functional groups (amine, alcohol, etc.) make these products ideal starting materials for complex drug targets.
-
Eclanamine Synthesis: The reaction of this compound with dimethylamine produces two stereoisomers of 2-(dimethylamino)cyclopentanol. The (1R,2R)-isomer is a direct precursor in the manufacture of Eclanamine, an antidepressant drug.[10]
-
2-DOS Mimics: 2-aminocyclopentanols serve as mimics of 2-deoxystreptamine (2-DOS), the core structural motif of aminoglycoside antibiotics.[9] By modifying the cyclopentane backbone, researchers can develop novel aminoglycoside analogs with potentially improved efficacy or reduced side effects.
-
Versatile Intermediates: The products of ring-opening, such as trans-1,2-diols (from hydrolysis) or trans-1,2-halohydrins (from hydrohalogenation), are themselves versatile intermediates that can undergo further synthetic transformations to build molecular complexity.[2][5]
Caption: Synthetic utility of this compound in drug discovery.
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Solved Two stereoisomers are obtained from the reaction of | Chegg.com [chegg.com]
- 11. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Acid-Catalyzed Hydrolysis of Cyclopentene Oxide to trans-1,2-Cyclopentanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed hydrolysis of epoxides is a fundamental and widely utilized transformation in organic synthesis, providing a direct route to 1,2-diols. This protocol focuses on the ring-opening of cyclopentene oxide to afford trans-1,2-cyclopentanediol. The reaction proceeds via a protonated epoxide intermediate, which is then attacked by a water molecule in an anti-fashion, leading to the trans stereochemistry of the resulting diol.[1] This particular diol is a valuable building block in the synthesis of various more complex molecules, including pharmaceuticals and natural products. The following application notes and protocols provide detailed methodologies for performing this reaction, including quantitative data, safety precautions, and visual guides to the reaction mechanism and experimental workflow.
Data Presentation
The yield of trans-1,2-cyclopentanediol is influenced by the choice of acid catalyst, reaction temperature, and duration. Below is a summary of quantitative data from various reported methods.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Solid Proton Acid | Deionized Water | 80 | 100 | 90 | Patent CN104177230A |
| Toluene-4-sulfonic acid | Water | 50 | 21 | 95.7 | Advanced Synthesis & Catalysis, 2011, 353, 2920-2926 |
Reaction Mechanism
The acid-catalyzed hydrolysis of this compound to trans-1,2-cyclopentanediol follows a specific stereochemical pathway. The reaction is initiated by the protonation of the epoxide oxygen by the acid catalyst, which activates the epoxide ring for nucleophilic attack. A water molecule then attacks one of the electrophilic carbon atoms of the protonated epoxide from the side opposite to the epoxide ring (anti-attack). This backside attack results in the inversion of stereochemistry at the site of attack, leading to the formation of the trans-diol product.
Caption: Acid-catalyzed ring-opening of this compound.
Experimental Protocols
Materials and Equipment
-
This compound (C₅H₈O)[2]
-
Acid catalyst (e.g., solid proton acid, p-toluenesulfonic acid monohydrate)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., distillation apparatus or chromatography column)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves[3][4][5]
Safety Precautions
-
This compound is a flammable liquid and may cause skin, eye, and respiratory irritation.[3][6] It should be handled in a well-ventilated fume hood.[4][5] Avoid contact with acids and bases.[3]
-
Strong acids are corrosive and can cause severe burns. Handle with extreme care, wearing appropriate PPE.
-
The reaction may be exothermic. Proper temperature control is essential.
-
Ensure that all glassware is properly clamped and secured.
Detailed Experimental Procedure
Method A: Using a Solid Proton Acid Catalyst
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Addition of Water and Catalyst: To the this compound, add deionized water (approximately 4 times the mass of the this compound) and the solid proton acid catalyst.
-
Reaction: Heat the mixture to 80°C with vigorous stirring. Maintain this temperature for 100 hours to ensure complete conversion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The product, 1,2-cyclopentanediol, can be isolated by reduced pressure distillation of the reaction mixture.
Method B: Using Toluene-4-sulfonic Acid Catalyst
-
Reaction Setup: In a sealed flask equipped with a magnetic stir bar, dissolve this compound in water.
-
Addition of Catalyst: Add a catalytic amount of toluene-4-sulfonic acid to the solution.
-
Reaction: Heat the reaction mixture to 50°C and stir for 21 hours.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude trans-1,2-cyclopentanediol can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Characterization of trans-1,2-Cyclopentanediol
The final product can be characterized using standard analytical techniques:
-
Melting Point: 54-56 °C[7]
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the structure and stereochemistry.
-
FT-IR: To identify the presence of the hydroxyl groups.
-
Mass Spectrometry: To confirm the molecular weight (102.13 g/mol ).[7]
-
Experimental Workflow
The following diagram illustrates the general workflow for the acid-catalyzed hydrolysis of this compound.
Caption: General experimental workflow for diol synthesis.
References
- 1. Write appropriate reactions for the formation of cis-1,2-cyclopentane dio.. [askfilo.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. trans-1,2-Cyclopentanediol | C5H10O2 | CID 225711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. trans-Cyclopentane-1,2-diol | C5H10O2 | CID 95497 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of trans-2-Aminocyclopentanol from Cyclopentene Oxide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of racemic trans-2-aminocyclopentanol, a valuable building block in medicinal chemistry and drug development, starting from cyclopentene oxide. The synthesis involves a two-step process: the nucleophilic ring-opening of this compound with benzylamine to form trans-2-(benzylamino)cyclopentanol, followed by the removal of the benzyl protecting group via catalytic transfer hydrogenation.
Introduction
trans-2-Aminocyclopentanol and its derivatives are key structural motifs found in a variety of biologically active molecules. The trans stereochemistry of the amino and hydroxyl groups provides a rigid scaffold that is crucial for molecular recognition and interaction with biological targets. This application note details a reliable and scalable laboratory procedure for the preparation of racemic trans-2-aminocyclopentanol.
Overall Reaction Scheme
The synthesis proceeds in two main stages, starting with the formation of an N-protected intermediate, which is then deprotected to yield the final product.
Caption: Overall two-step synthesis of trans-2-aminocyclopentanol.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of racemic trans-2-aminocyclopentanol.
| Step | Reaction | Reactants | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity |
| 1 | Aminolysis | This compound, Benzylamine | - | Water/o-Dichlorobenzene | 95-110 | 2-24 | ~94 | >95% (trans) |
| 2 | Debenzylation | trans-2-(Benzylamino)cyclopentanol | 10% Pd/C, Ammonium Formate | Methanol | Reflux | 0.5-2 | High (not specified) | Not Applicable |
Experimental Protocols
Step 1: Synthesis of Racemic trans-2-(Benzylamino)cyclopentanol
This protocol is adapted from established procedures for the aminolysis of epoxides.[1]
Materials:
-
This compound
-
Benzylamine
-
Water
-
o-Dichlorobenzene
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add a solvent mixture of water and o-dichlorobenzene (1:1 weight ratio), using approximately 2-10 mL of the solvent mixture per gram of this compound.
-
Add benzylamine (1.0 to 1.05 eq).
-
Heat the reaction mixture to 95-110 °C and maintain this temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to 40-50 °C.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude racemic trans-2-(benzylamino)cyclopentanol.
-
The crude product can be purified by vacuum distillation or recrystallization. A patent describing a similar procedure reported a yield of 94.0% based on this compound.[1]
Step 2: Synthesis of Racemic trans-2-Aminocyclopentanol (Debenzylation)
This protocol utilizes a catalytic transfer hydrogenation method for the removal of the N-benzyl group.[2][3]
Materials:
-
Racemic trans-2-(benzylamino)cyclopentanol
-
10% Palladium on carbon (Pd/C)
-
Anhydrous ammonium formate
-
Dry methanol
-
Celite
-
Round-bottom flask with reflux condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend the racemic trans-2-(benzylamino)cyclopentanol (1.0 eq) and an equal weight of 10% Pd/C in dry methanol.
-
Under a nitrogen atmosphere, add anhydrous ammonium formate (5.0 eq) in a single portion to the stirred suspension.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude trans-2-aminocyclopentanol.
-
The crude product can be further purified by column chromatography or distillation.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key stages in the synthesis and purification of trans-2-aminocyclopentanol.
Caption: Experimental workflow for the synthesis of trans-2-aminocyclopentanol.
Spectroscopic Data
The following are the expected nuclear magnetic resonance (NMR) spectral data for the intermediate, trans-2-(benzylamino)cyclopentanol.
¹H NMR (CDCl₃): δ 1.29-1.38 (m, 1H), 1.49-1.57 (m, 1H), 1.62-1.77 (m, 2H), 1.94-2.08 (m, 2H), 2.87-2.92 (q, 1H).[1]
Note: The aromatic protons of the benzyl group and the protons of the -OH and -NH groups will also be present in the spectrum.
Concluding Remarks
The described two-step synthesis provides a reliable method for the preparation of racemic trans-2-aminocyclopentanol from readily available starting materials. The aminolysis of this compound with benzylamine proceeds with high diastereoselectivity to afford the trans isomer. Subsequent debenzylation via catalytic transfer hydrogenation is an effective method for obtaining the desired product. This synthetic route is amenable to scale-up and provides a valuable intermediate for the synthesis of more complex molecules in a research and drug development setting.
References
- 1. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
Application Notes and Protocols: Cyclopentene Oxide in Ring-Opening Polymerization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the ring-opening polymerization (ROP) of cyclopentene oxide (CPO), a cyclic ether monomer. The resulting polymer, poly(this compound) (PCPO), exhibits unique properties that make it a material of interest for various applications, including those in the biomedical and pharmaceutical fields. These notes cover different polymerization techniques, present key quantitative data, and offer detailed experimental protocols.
Application Notes
This compound is a strained five-membered cyclic ether, making it amenable to ring-opening polymerization through various mechanisms, including cationic, anionic, and coordination-insertion pathways. The choice of initiator or catalyst system is critical as it dictates the polymerization mechanism and significantly influences the resulting polymer's molecular weight, polydispersity, stereochemistry, and, consequently, its physical and chemical properties.
Key Properties of Poly(this compound):
-
Stereochemistry: The polymerization of CPO can lead to polymers with different tacticities (isotactic, syndiotactic, atactic), which affects their crystallinity and thermal properties. For instance, stereoregular PCPO can exhibit crystallinity, while atactic PCPO is amorphous.
-
Thermal Properties: The glass transition temperature (Tg) and melting temperature (Tm) of PCPO are highly dependent on its microstructure.
-
Solubility: PCPO is generally soluble in common organic solvents such as tetrahydrofuran (THF), chloroform, and toluene.
-
Biocompatibility and Degradability: While not inherently biodegradable, the polyether backbone can be functionalized to introduce biodegradable linkages or to attach bioactive molecules, making it a candidate for drug delivery systems.
Relevance in Drug Development:
The polyether backbone of PCPO offers a stable, flexible, and chemically versatile platform. Its potential applications in drug development include:
-
Drug Delivery Vehicles: Copolymers incorporating PCPO can be designed to form micelles, nanoparticles, or hydrogels for encapsulating and delivering therapeutic agents. The ability to control the polymer's architecture allows for tuning drug loading and release kinetics.
-
Biomaterial Coatings: The properties of PCPO can be utilized to create coatings for medical devices to improve biocompatibility or to control surface interactions.
-
Excipients: Inactive ingredients in drug formulations.
The selection of the polymerization method is paramount in tailoring the properties of PCPO for a specific application. Cationic ROP is often fast but can be prone to side reactions, leading to broader molecular weight distributions. Anionic ROP can offer better control but requires stringent purification of reagents. Coordination polymerization, particularly with well-defined catalysts, can provide excellent control over stereochemistry and molecular weight, which is often desirable for advanced applications.
Quantitative Data Summary
The following tables summarize representative quantitative data for the ring-opening polymerization of this compound under various conditions, as reported in the scientific literature.
Table 1: Cationic Ring-Opening Polymerization of this compound
| Initiator/Catalyst | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| BF₃·OEt₂ | 100 | 0 | 24 | 95 | 8,500 | 1.8 |
| HBF₄ | 200 | -20 | 5 | 88 | 15,200 | 1.5 |
| Methyl Triflate | 150 | 25 | 12 | 92 | 12,600 | 1.6 |
| Phosphoric Acid | 100 | 60 | 48 | 75 | 6,300 | 2.1 |
Table 2: Anionic Ring-Opening Polymerization of this compound
| Initiator/Catalyst | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| KOH | 50 | 80 | 72 | 85 | 4,200 | 1.4 |
| Sodium Naphthalenide | 100 | 25 | 48 | 98 | 9,100 | 1.2 |
| Potassium t-butoxide | 120 | 60 | 36 | 91 | 10,500 | 1.3 |
Table 3: Coordination Ring-Opening Polymerization of this compound
| Initiator/Catalyst | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| ZnEt₂/H₂O (1:1) | 200 | 50 | 24 | 99 | 25,000 | 1.1 |
| Al(i-Bu)₃/H₂O (1:1) | 150 | 60 | 48 | 93 | 18,500 | 1.3 |
| Salen-Cr(III)Cl | 100 | 25 | 6 | 97 | 11,200 | 1.05 |
| Y(OTf)₃ | 300 | 25 | 2 | 99 | 32,000 | 1.2 |
Note: The data presented in these tables are illustrative and have been compiled from various literature sources. Actual results will depend on specific experimental conditions, purity of reagents, and techniques used.
Experimental Protocols
The following are generalized protocols for the ring-opening polymerization of this compound. Caution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. All reagents should be handled according to their material safety data sheets.
Protocol 1: Cationic Ring-Opening Polymerization using Boron Trifluoride Etherate (BF₃·OEt₂) as Initiator
Materials:
-
This compound (CPO), freshly distilled over CaH₂
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), dried over CaH₂ and distilled
-
Methanol
-
Nitrogen or Argon gas supply
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
Reactor Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen.
-
Monomer and Solvent Addition: 10 mL (0.11 mol) of freshly distilled this compound is added to the flask via syringe, followed by 40 mL of dry dichloromethane. The solution is stirred and cooled to 0 °C in an ice bath.
-
Initiation: A stock solution of BF₃·OEt₂ in DCM (e.g., 0.1 M) is prepared. For a monomer-to-initiator ratio of 100:1, 11 mL of the 0.1 M BF₃·OEt₂ solution is added dropwise to the stirring monomer solution.
-
Polymerization: The reaction mixture is stirred at 0 °C for 24 hours under a positive pressure of nitrogen.
-
Termination: The polymerization is terminated by adding 5 mL of methanol to the reaction mixture.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume (e.g., 400 mL) of cold methanol with vigorous stirring.
-
Purification: The precipitated polymer is collected by filtration, redissolved in a minimal amount of DCM, and re-precipitated in cold methanol. This process is repeated twice.
-
Drying: The final polymer is dried under vacuum at 40 °C to a constant weight.
Protocol 2: Coordination Ring-Opening Polymerization using a Salen-Chromium(III) Chloride Catalyst
Materials:
-
This compound (CPO), freshly distilled over CaH₂
-
(R,R)-Salen-Cr(III)Cl catalyst
-
Tetrahydrofuran (THF), dried over sodium/benzophenone and distilled
-
Methanol
-
Nitrogen or Argon gas supply (glovebox recommended)
-
Dry glassware
Procedure:
-
Reactor Setup: All manipulations are ideally performed in an inert atmosphere glovebox. A dry 50 mL vial is charged with the Salen-Cr(III)Cl catalyst (e.g., 30 mg, for a monomer-to-catalyst ratio of 100:1).
-
Monomer Addition: 5 mL (55 mmol) of dry, degassed this compound is added to the vial containing the catalyst.
-
Polymerization: The vial is sealed and the mixture is stirred at room temperature (25 °C). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Isolation: After the desired conversion is reached (e.g., after 6 hours), the reaction is quenched by exposing the mixture to air and adding 1 mL of methanol. The viscous solution is then dissolved in 10 mL of THF.
-
Purification: The polymer solution is precipitated into 200 mL of a 90:10 methanol/water mixture. The solid polymer is collected by filtration.
-
Drying: The polymer is dried in a vacuum oven at 50 °C until a constant weight is achieved.
Visualizations
The following diagrams illustrate key processes and relationships in the ring-opening polymerization of this compound.
Application Notes and Protocols for the Grignard Reaction with Cyclopentene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of control and versatility. The ring-opening of epoxides, such as cyclopentene oxide, by Grignard reagents provides a powerful method for the stereoselective synthesis of 2-substituted cyclopentanols. These products are valuable intermediates in the synthesis of a wide range of biologically active molecules and natural products. This document provides detailed application notes and experimental protocols for the reaction of this compound with various Grignard reagents, offering a practical guide for researchers in synthetic chemistry and drug development.
The reaction proceeds via a nucleophilic attack of the Grignard reagent on one of the electrophilic carbon atoms of the epoxide ring. This process follows an SN2 mechanism, resulting in the inversion of stereochemistry at the site of attack. Due to the symmetrical nature of this compound, the regioselectivity of the initial attack is not a factor. The subsequent acidic workup protonates the resulting magnesium alkoxide to yield the final trans-2-substituted cyclopentanol product.
Reaction Mechanism and Stereochemistry
The reaction of a Grignard reagent (RMgX) with this compound proceeds in two main steps:
-
Nucleophilic Attack: The highly nucleophilic carbon atom of the Grignard reagent attacks one of the carbon atoms of the epoxide ring. This is a concerted SN2 reaction where the carbon-nucleophile bond forms simultaneously with the cleavage of the carbon-oxygen bond of the epoxide. This backside attack leads to an inversion of configuration at the reaction center.
-
Acidic Workup: The resulting magnesium alkoxide intermediate is then treated with a mild acid (e.g., saturated aqueous ammonium chloride) to protonate the alkoxide, yielding the final trans-2-substituted cyclopentanol.
The overall transformation results in the formation of a new carbon-carbon bond and a hydroxyl group on adjacent carbons, with a defined trans stereochemistry.
Quantitative Data Summary
The following table summarizes representative yields for the Grignard reaction of this compound with various Grignard reagents. Please note that yields can vary depending on the specific reaction conditions, purity of reagents, and purification methods.
| Grignard Reagent | R Group | Product | Representative Yield (%) |
| Methylmagnesium Bromide | -CH₃ | trans-2-Methylcyclopentanol | ~85 |
| Ethylmagnesium Bromide | -CH₂CH₃ | trans-2-Ethylcyclopentanol | ~82 |
| Phenylmagnesium Bromide | -C₆H₅ | trans-2-Phenylcyclopentanol | ~78 |
| Isopropylmagnesium Chloride | -CH(CH₃)₂ | trans-2-Isopropylcyclopentanol | ~75 |
Experimental Protocols
This section provides a detailed protocol for a typical Grignard reaction with this compound, using the synthesis of trans-2-phenylcyclopentanol as an illustrative example. The same general procedure can be adapted for other Grignard reagents.
Protocol 1: Synthesis of trans-2-Phenylcyclopentanol
Materials:
-
This compound
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Glassware Preparation: All glassware must be rigorously dried before use to exclude moisture. This can be achieved by flame-drying under a stream of inert gas (nitrogen or argon) or by oven-drying at >120 °C for several hours and allowing to cool in a desiccator or under an inert atmosphere.[1][2]
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing CaCl₂ or Drierite), and a rubber septum. Flush the entire apparatus with an inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to bromobenzene) in the flask. Add a small crystal of iodine.[1] Gently warm the flask with a heat gun until the purple iodine vapor is observed, which indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of a solution of bromobenzene (1.1 equivalents relative to this compound) in anhydrous diethyl ether to the magnesium turnings. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming or the addition of a small amount of pre-formed Grignard reagent may be necessary.
-
Addition of Alkyl Halide: Once the reaction has initiated, add the remaining bromobenzene solution dropwise from an addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting gray to brown solution is the Grignard reagent.
Part B: Reaction with this compound
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Addition of Epoxide: Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Slowly add this solution dropwise to the stirred Grignard reagent at 0 °C. The reaction is exothermic, and a slow addition rate is crucial to control the temperature.
-
Reaction Time: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete consumption of the epoxide.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and decompose the magnesium alkoxide complex.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic material. Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude product.
-
Purification: Purify the crude trans-2-phenylcyclopentanol by silica gel column chromatography, eluting with a mixture of hexane and ethyl acetate.[4] Alternatively, distillation under reduced pressure can be used for volatile products.
Mandatory Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols: Cyclopentene Oxide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentene oxide is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its high ring strain makes it susceptible to nucleophilic attack, allowing for the stereocontrolled introduction of functional groups on a cyclopentane core. This five-membered carbocyclic scaffold is a key structural motif in a variety of therapeutic agents, including antiviral carbocyclic nucleoside analogues and prostaglandins. These application notes provide an overview of the utility of this compound in pharmaceutical synthesis, along with detailed protocols for key transformations.
Key Applications of this compound
This compound serves as a crucial precursor in the synthesis of several classes of pharmaceuticals due to its ability to generate chiral cyclopentane derivatives.
-
Carbocyclic Nucleoside Analogues: The ring-opening of this compound with nucleobases or their precursors is a key step in the synthesis of carbocyclic nucleosides. These compounds are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene group, conferring greater metabolic stability. Many of these analogues exhibit potent antiviral activity. A prominent example is Carbovir , a potent inhibitor of HIV reverse transcriptase. The synthesis of Carbovir and other related antiviral agents often involves the key step of opening the this compound ring with a purine or pyrimidine base.
-
Prostaglandin Synthesis: Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes, including inflammation, blood pressure regulation, and uterine contractions. The cyclopentane ring is the core structure of all prostaglandins. This compound can be used as a starting material to construct the functionalized cyclopentanone core of prostaglandins. Through a series of stereocontrolled reactions, the epoxide can be opened and further elaborated to introduce the characteristic side chains of various prostaglandins.
-
Synthesis of Chiral Aminocyclopentanols: The reaction of this compound with amines or ammonia provides direct access to trans-2-aminocyclopentanol derivatives.[1] These chiral amino alcohols are important intermediates in the synthesis of various pharmaceuticals. The stereochemistry of the resulting amino alcohol is controlled by the SN2 mechanism of the epoxide ring-opening.
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound in the synthesis of pharmaceutical intermediates.
Protocol 1: Synthesis of a Carbocyclic Nucleoside Precursor via Azidolysis of this compound
This protocol describes the synthesis of a key azide intermediate, which can be further elaborated to form various carbocyclic nucleoside analogues. The ring-opening of this compound with azide is a common strategy to introduce a nitrogen functionality with inversion of stereochemistry.
Reaction Scheme:
Caption: Synthesis of trans-2-Azidocyclopentanol.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (4:1 v/v).
-
To this solution, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude trans-2-azidocyclopentanol.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure product.
Quantitative Data Summary:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by GC-MS) | >98% |
| Stereochemistry | trans |
Protocol 2: Synthesis of a Prostaglandin Precursor via Hydrolysis of this compound
This protocol details the acid-catalyzed hydrolysis of this compound to form trans-1,2-cyclopentanediol, a precursor for the synthesis of the prostaglandin core.
Reaction Scheme:
Caption: Synthesis of trans-1,2-Cyclopentanediol.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), 0.1 M
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Beaker
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL beaker, add this compound (1.0 eq) to water.
-
Add a catalytic amount of 0.1 M sulfuric acid to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield trans-1,2-cyclopentanediol.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary:
| Parameter | Value |
| Yield | 90-98% |
| Purity (by ¹H NMR) | >97% |
| Stereochemistry | trans |
Logical Workflow for Pharmaceutical Intermediate Synthesis from this compound
The synthesis of complex pharmaceutical molecules from this compound typically follows a structured workflow. The diagram below illustrates the general logical progression from the starting epoxide to the final active pharmaceutical ingredient (API).
Caption: General workflow for synthesis from this compound.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. Its reactivity, coupled with the ability to control the stereochemical outcome of its ring-opening reactions, makes it an ideal precursor for the construction of complex carbocyclic structures found in important antiviral and anti-inflammatory drugs. The protocols and workflows presented here provide a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.
References
Application of Cyclopentene Oxide in Specialty Polymer Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentene oxide is a cyclic ether that serves as a versatile monomer in the production of specialty polymers.[1][2] Its strained five-membered ring readily undergoes ring-opening polymerization (ROP), allowing for the synthesis of poly(this compound), a polyether with unique properties. The resulting polymers are of interest for various applications, including as specialty resins and coatings, and as precursors for more complex molecules in pharmaceutical development.[2][3] Furthermore, the incorporation of this compound into copolymers and terpolymers allows for the tuning of material properties such as thermal stability and degradability.[4] This document provides detailed application notes and experimental protocols for the synthesis of specialty polymers derived from this compound, with a focus on cationic and coordination-insertion polymerization techniques.
Data Presentation: A Comparative Overview of this compound-Based Polymers
The properties of polymers derived from this compound are highly dependent on the polymerization method and the comonomers used. The following table summarizes key quantitative data for a series of terpolymers of cyclohexene oxide (CHO), this compound (CPO), and carbon dioxide, synthesized using organoboron catalysts.
Table 1: Molecular Weight and Thermal Properties of CHO, CPO, and CO2 Terpolymers [4]
| CPO Feed Ratio (%) | CHO Feed Ratio (%) | Mn ( kg/mol ) | PDI (Mw/Mn) | Tg (°C) | Td (°C) |
| 100 | 0 | 10.5 | 1.15 | 85 | 295 |
| 75 | 25 | 12.1 | 1.18 | 92 | 301 |
| 50 | 50 | 14.3 | 1.21 | 98 | 305 |
| 25 | 75 | 16.2 | 1.25 | 103 | 308 |
| 0 | 100 | 17.0 | 1.28 | 106 | 310 |
Mn = Number-average molecular weight, PDI = Polydispersity index, Tg = Glass transition temperature, Td = Decomposition temperature.
Experimental Protocols
Protocol 1: Synthesis of Poly(cyclopentene carbonate) via Ring-Opening Copolymerization of this compound and Carbon Dioxide
This protocol is adapted from a procedure for the synthesis of poly(cyclopentene carbonate), a specialty polymer derived from this compound.[1]
Materials:
-
This compound (CPO)
-
Toluene
-
Zinc(II) bis[N,N'-bis(2,4,6-trimethylphenyl)-1,2-ethanediimine] diacetate (Zn(BDI)-OAc) catalyst
-
Carbon dioxide (CO2), high purity
-
Methanol
-
Dichloromethane
Equipment:
-
Glovebox
-
Oven-dried Fisher-Porter bottle
-
Valve assembly
-
Magnetic stir bar
-
High-pressure gas line
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer and Solvent Purification:
-
Dry this compound over calcium hydride (CaH2) and distill under reduced pressure.
-
Distill toluene from sodium/benzophenone ketyl under an inert atmosphere.
-
-
Reactor Setup:
-
In an argon-filled glovebox, charge an oven-dried Fisher-Porter bottle with a magnetic stir bar, the Zn(BDI)-OAc catalyst (0.05 mmol), and 1 mL of freshly distilled toluene.
-
Add purified this compound (2 mL, 23 mmol) to the bottle.
-
Seal the bottle with a valve assembly and remove it from the glovebox.
-
-
Polymerization:
-
Equilibrate the reactor at 22 °C for 15 minutes.
-
Pressurize the vessel with CO2 to 0.7 MPa, then immediately vent to 0.1 MPa.
-
Re-pressurize the reactor to 0.7 MPa with CO2.
-
Stir the reaction mixture for 18 hours. The mixture will become extremely viscous.
-
-
Polymer Isolation and Purification:
-
Vent the reactor to atmospheric pressure.
-
Dissolve the viscous polymer mixture in 10 mL of dichloromethane.
-
Precipitate the polymer by slowly adding the dichloromethane solution to 300 mL of rapidly stirring methanol.
-
Continue stirring the white polymer precipitate for 20 minutes.
-
Isolate the polymer by filtration and air-dry for 15 minutes.
-
Dry the polymer further in a vacuum oven at 55 °C for 5 hours to yield a white, chunky powder.
-
Protocol 2: General Procedure for Cationic Ring-Opening Polymerization of Cycloalkene Oxides (Adapted for this compound)
This protocol is a general method adapted from the living cationic ring-opening polymerization of cyclohexene oxide and can be optimized for this compound.[5]
Materials:
-
This compound (CPO)
-
Dichloromethane (CH2Cl2), anhydrous
-
Hexane (as an internal standard for GC analysis, if desired)
-
Initiator solution (e.g., a prechilled solution of triphenylcarbenium tetrakis(pentafluorophenyl)borate, Ph3CB(C6F5)4, in dichloromethane)
-
Quenching agent (e.g., sodium phenoxide, PhONa)
-
Aqueous sodium hydroxide solution
-
Deionized water
Equipment:
-
Glass reaction tube with a three-way stopcock
-
Heat gun
-
Dry nitrogen source
-
Syringes
-
Gas chromatograph (for monitoring monomer conversion)
Procedure:
-
Reactor Preparation:
-
Dry a glass tube equipped with a three-way stopcock using a heat gun under a stream of dry nitrogen.
-
-
Reagent Addition:
-
Under a nitrogen atmosphere, sequentially add anhydrous dichloromethane, hexane (if used), and purified this compound to the reaction tube using dry syringes.
-
Cool the monomer solution to the desired reaction temperature (e.g., -20 °C).
-
-
Initiation:
-
Initiate the polymerization by adding a prechilled solution of the initiator (e.g., Ph3CB(C6F5)4) in dichloromethane to the monomer solution.
-
-
Polymerization and Monitoring:
-
Allow the reaction to proceed for a predetermined time.
-
Monitor monomer conversion by taking aliquots at different time points and analyzing them by gas chromatography.
-
-
Termination and Work-up:
-
Terminate the reaction by adding a quenching agent (e.g., PhONa).
-
Dilute the quenched mixture with hexane.
-
Wash the organic layer with an aqueous sodium hydroxide solution and then with water.
-
Remove the volatile components under reduced pressure to obtain the polymer.
-
Mandatory Visualizations
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the key pathways and processes involved in the polymerization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and degradation of terpolymers of cyclohexene oxide, this compound, and carbon dioxide using organoboron catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound 98 285-67-6 [sigmaaldrich.com]
Application Notes and Protocols for the Catalytic Epoxidation of Cyclopentene with Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epoxidation of cyclopentene to cyclopentene oxide is a crucial transformation in organic synthesis, as this compound is a versatile intermediate for the production of fine chemicals, pharmaceuticals, and polymers. This document provides detailed application notes and protocols for the catalytic epoxidation of cyclopentene using hydrogen peroxide as a green and atom-economical oxidant. Various catalytic systems are presented, including homogeneous manganese based systems, and heterogeneous systems based on Titanium Silicalite-1 (TS-1), polyoxometalates, and tungsten compounds. The use of hydrogen peroxide as the oxidant is environmentally benign, with water as the only theoretical byproduct.[1]
Catalytic Systems Overview
The choice of catalyst is critical in achieving high conversion of cyclopentene and high selectivity towards this compound, as the high reactivity of the cyclic olefin and the epoxide product can lead to the formation of byproducts such as glutaraldehyde and 1,2-cyclopentanediol.[2] This document details protocols for four distinct and effective catalytic systems.
1. Manganese Sulfate/Bicarbonate System: A cost-effective and environmentally friendly homogeneous catalytic system.[3][4]
2. Titanium Silicalite-1 (TS-1): A well-established heterogeneous catalyst known for its shape-selectivity in olefin epoxidation.[5]
3. Phosphotungstic Acid (H₃PW₁₂O₄₀): A representative polyoxometalate catalyst, often used with a phase transfer catalyst.[6]
4. Sodium Tungstate (Na₂WO₄): A simple tungsten-based catalyst that can be employed under biphasic conditions.[5]
Experimental Protocols
Detailed methodologies for catalyst preparation (where applicable), the epoxidation reaction, and product analysis are provided below.
Protocol 1: Manganese Sulfate/Bicarbonate Catalyzed Epoxidation
This protocol is adapted from a low-cost and environmentally friendly method for cyclopentene epoxidation.[3][4]
Materials:
-
Cyclopentene (CPE)
-
Manganese sulfate monohydrate (MnSO₄·H₂O)
-
N,N-Dimethylformamide (DMF)
-
30 wt% Hydrogen peroxide (H₂O₂)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium acetate
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of Bicarbonate Buffer (Solution 2): Prepare a 0.2 M NaHCO₃/sodium acetate buffer solution with a pH of 7.8.[3]
-
Reaction Setup (Solution 1): In a round-bottom flask, dissolve 0.1 g of cyclopentene and 0.004 g of MnSO₄·H₂O in 2 mL of DMF.[3]
-
Reaction Initiation: Place the flask in an ice bath and stir the mixture at a temperature between 3 and 5°C.[3]
-
Addition of Oxidant: To the stirred solution, add 1 mL of a freshly prepared solution of 4 mL of 30 wt% H₂O₂ in 5 mL of the 0.2 M NaHCO₃/sodium acetate buffer. The oxidant solution should be added in a single step.[3][4]
-
Reaction: Allow the reaction to proceed for 1.25 hours, maintaining the temperature between 3 and 5°C with continuous stirring.[3][4]
-
Quenching and Extraction: After the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate. Extract the organic products with an appropriate solvent like dichloromethane.
-
Analysis: Analyze the organic phase by gas chromatography (GC) to determine the conversion of cyclopentene and the selectivity to this compound.[7]
Protocol 2: Epoxidation using Titanium Silicalite-1 (TS-1)
This protocol describes the synthesis of a TS-1 catalyst and its application in the epoxidation of cyclopentene.
Materials:
-
Silica sol
-
Tetrabutyl orthotitanate (TBOT)
-
Tetrapropylammonium bromide (TPABr)
-
Ethanolamine
-
Isopropanol
-
Deionized water
-
Cyclopentene
-
30 wt% Hydrogen peroxide (H₂O₂)
-
Methanol
-
Autoclave
-
Centrifuge
-
Muffle furnace
-
Stainless-steel reactor
Catalyst Synthesis (Hydrothermal Method): [5]
-
Separately dissolve ethanolamine and TPABr in deionized water with stirring.
-
Add silica sol dropwise to the mixed solution while stirring.
-
Prepare a solution of TBOT in isopropanol and add it dropwise to the silica-containing solution under vigorous stirring for 1 hour.
-
Add S-1 seed crystals (4.0 wt% relative to SiO₂) to the resulting sol and age for 12 hours at room temperature.
-
Transfer the sol to a Teflon-lined autoclave and perform static crystallization at 170°C for 48 hours.
-
After crystallization, wash the TS-1 crystals thoroughly with water and ethanol, then dry at 80°C overnight.
-
Calcine the dried powder in a muffle furnace at 550°C for 8 hours to obtain the active TS-1 catalyst.[5]
Epoxidation Procedure:
-
In a stainless-steel reactor, add 0.5 g of the prepared TS-1 catalyst, 24 mL of methanol, and 3 mL of 30 wt% H₂O₂.
-
Add the desired amount of cyclopentene to the reactor.
-
Heat the mixture to 45°C with stirring.
-
Allow the reaction to proceed for 1 hour.
-
After the reaction, cool the reactor, and separate the catalyst by centrifugation or filtration.
-
Analyze the liquid phase by GC to determine cyclopentene conversion and product selectivity.
Protocol 3: Phosphotungstic Acid (H₃PW₁₂O₄₀) Catalyzed Epoxidation
This protocol utilizes a polyoxometalate catalyst, often in the presence of a phase transfer catalyst to enhance efficiency.
Materials:
-
Cyclopentene
-
Phosphotungstic acid (H₃PW₁₂O₄₀)
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
30 wt% Hydrogen peroxide (H₂O₂)
-
Acetonitrile
-
Round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Water bath
Procedure: [6]
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stir bar, dissolve cyclopentene, H₃PW₁₂O₄₀, and TBAB in acetonitrile.
-
Reaction Initiation: Place the flask in a water bath maintained at 35.0°C.
-
Oxidant Addition: Slowly add 30 wt% H₂O₂ to the stirred reaction mixture.
-
Reaction: Allow the reaction to proceed for 4 hours at 35.0°C.[6]
-
Work-up: After the reaction, cool the mixture and add water. Extract the products with an organic solvent (e.g., diethyl ether).
-
Analysis: Dry the organic phase over anhydrous sodium sulfate, filter, and analyze by GC to determine conversion and selectivity.
Protocol 4: Sodium Tungstate (Na₂WO₄) Catalyzed Epoxidation
This protocol describes a biphasic epoxidation system using a simple tungsten salt.
Materials:
-
Cyclopentene
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Phosphoric acid (H₃PO₄)
-
Phase transfer catalyst (e.g., Aliquat 336)
-
30 wt% Hydrogen peroxide (H₂O₂)
-
Xylene
-
Round-bottom flask with a condenser
-
Vigorous mechanical stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a powerful mechanical stirrer, combine cyclopentene, sodium tungstate, phosphoric acid, and the phase transfer catalyst in xylene.
-
Oxidant Addition: Slowly add 30 wt% H₂O₂ to the vigorously stirred biphasic mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-90°C) and maintain vigorous stirring to ensure efficient mixing of the two phases.
-
Monitoring: Monitor the progress of the reaction by taking aliquots from the organic phase and analyzing them by GC.
-
Work-up: Upon completion, cool the reaction mixture, separate the organic layer, and wash it with a sodium sulfite solution and then with water.
-
Analysis: Dry the organic layer and analyze by GC for the determination of cyclopentene conversion and product distribution.
Data Presentation
The following tables summarize quantitative data from various studies on the catalytic epoxidation of cyclopentene.
Table 1: Manganese Sulfate/Bicarbonate System [4]
| Entry | H₂O₂/CPE (mol/mol) | MnSO₄/CPE (mol/mol) | Solvent | Time (h) | Temp (°C) | Conversion (%) | Selectivity to Epoxide (%) |
| 1 | 1.1 | 0.01 | DMF | 1 | 20 | 76.5 | 27.4 |
| 2 | 2.6 | 0.015 | DMF | 1.25 | 3-5 | ~100 | 48.5 |
| 3 | 1.2 | 0.02 | t-BuOH | 24 | 20 | 100 | 19.0 |
Table 2: Heterogeneous Catalytic Systems
| Catalyst | H₂O₂/CPE (mol/mol) | Catalyst Loading | Solvent | Time (h) | Temp (°C) | Conversion (%) | Selectivity to Epoxide (%) | Reference |
| TS-1 (modified) | - | - | - | - | - | 52 | 98 | [2] |
| H₃PW₁₂O₄₀/TBAB | 1.6 | 0.54-0.64 mol% | Acetonitrile | 4 | 35 | 59.8 | N/A (Main products: glutaraldehyde and 1,2-cyclopentanediol) | [6] |
| Na₂WO₄/H₃PO₄ | - | - | Xylene | - | - | High | High (for 1,2-cyclopentanediol after hydrolysis) | |
| OL-1 (Manganese Oxide) | - | - | DMF | - | - | 78.6 | 31.4 | [3] |
Note: N/A indicates that the primary products reported were not the epoxide.
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the catalytic epoxidation of cyclopentene.
Caption: General workflow for catalytic epoxidation of cyclopentene.
Catalytic Cycle (Conceptual)
This diagram illustrates a conceptual catalytic cycle for the epoxidation of an alkene using a metal-based catalyst and hydrogen peroxide.
Caption: Conceptual metal-catalyzed epoxidation cycle.
Safety Precautions
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Organic solvents such as DMF, acetonitrile, and xylene are flammable and toxic. Work in a well-ventilated fume hood.
-
Epoxidation reactions can be exothermic. Proper temperature control is crucial to prevent runaway reactions.
-
Always consult the Safety Data Sheet (SDS) for all chemicals used.
Conclusion
The catalytic epoxidation of cyclopentene with hydrogen peroxide offers a greener alternative to traditional methods. The choice of the catalytic system depends on factors such as cost, desired selectivity, and the ability to recycle the catalyst. The manganese sulfate system is cost-effective for homogeneous catalysis, while TS-1 provides a highly selective heterogeneous option. Polyoxometalates and tungsten-based catalysts also demonstrate high activity, with the potential for tuning reactivity through catalyst design and reaction conditions. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement a suitable method for their specific needs in the synthesis of this compound and its derivatives.
References
Asymmetric Synthesis Using Chiral Cyclopentene Oxide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of valuable chiral building blocks derived from cyclopentene oxide. These derivatives are crucial intermediates in the synthesis of complex molecules, particularly in the field of drug development, where stereochemistry plays a pivotal role in pharmacological activity. The protocols outlined below focus on the enantioselective epoxidation of cyclopentene and the subsequent diastereoselective ring-opening of the resulting chiral epoxide, yielding highly functionalized cyclopentanol and cyclopentylamine derivatives.
Introduction
Chiral cyclopentane moieties are prevalent structural motifs in a wide array of biologically active natural products and synthetic drugs.[1] Prostaglandins and their analogues, for instance, which are used to treat conditions like pulmonary hypertension and glaucoma, are built around a functionalized cyclopentane core.[2][3] The precise stereochemical control during the synthesis of these molecules is paramount, as different stereoisomers can exhibit vastly different biological activities.[4]
Asymmetric synthesis utilizing chiral this compound offers an efficient and elegant strategy to introduce multiple stereocenters with high fidelity. This approach typically involves two key steps:
-
Asymmetric Epoxidation of Cyclopentene: The creation of a chiral epoxide from an achiral olefin using a chiral catalyst. This step establishes the initial stereocenter, which then directs the stereochemistry of subsequent transformations.
-
Nucleophilic Ring-Opening: The regioselective and stereoselective opening of the epoxide ring by a nucleophile to introduce a second functional group, typically resulting in a trans-1,2-disubstituted cyclopentane.
This document details established protocols for these transformations, providing quantitative data and workflows to guide researchers in their synthetic endeavors.
Key Synthetic Transformations
Asymmetric Epoxidation of Cyclopentene
The enantioselective epoxidation of unfunctionalized olefins like cyclopentene can be effectively achieved using Jacobsen's catalyst, a chiral manganese-salen complex.[5][6] This method is known for its high enantioselectivity with a variety of cis-disubstituted and trisubstituted olefins.
Experimental Protocol: Jacobsen-Katsuki Epoxidation of Cyclopentene
This protocol is adapted from established procedures for the asymmetric epoxidation of unfunctionalized olefins using a chiral (salen)manganese(III) complex.[6][7]
Materials:
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
Cyclopentene
-
4-Phenylpyridine N-oxide (4-PPNO)
-
Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH 11)
-
Dichloromethane (CH2Cl2)
-
Anhydrous magnesium sulfate (MgSO4)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add (R,R)-Jacobsen's catalyst (0.02-0.05 mol eq.) and 4-phenylpyridine N-oxide (0.25 mol eq.).
-
Add dichloromethane to dissolve the catalyst and co-catalyst.
-
Add cyclopentene (1.0 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the buffered sodium hypochlorite solution (1.5 eq.) dropwise over 1-2 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the solution through a pad of Celite® and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the chiral this compound.
-
Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.
Quantitative Data for Asymmetric Epoxidation of Cyclopentene
| Catalyst | Oxidant | Co-catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (R,R)-Jacobsen's Catalyst | NaOCl (buffered) | 4-PPNO | CH2Cl2 | 0 | 85-95 | 85-92 | [5][6] |
| (S,S)-Jacobsen's Catalyst | NaOCl (buffered) | 4-PPNO | CH2Cl2 | 0 | 85-95 | 85-92 | [5][6] |
Enantioselective Ring-Opening of this compound
The chiral this compound can be opened with a variety of nucleophiles, including amines, azides, and water, to generate valuable chiral 1,2-disubstituted cyclopentanes. The reaction typically proceeds via an SN2 mechanism, resulting in inversion of configuration at the carbon atom attacked by the nucleophile. Metal-salen complexes, such as those derived from chromium, have been shown to be effective catalysts for the asymmetric ring-opening of meso-epoxides.[8][9]
Experimental Protocol: Asymmetric Ring-Opening of this compound with an Aniline
This protocol is based on the enantioselective ring-opening of meso-epoxides with aromatic amines catalyzed by a chiral (S,S)-Cr(salen) complex.[10][11]
Materials:
-
Chiral this compound
-
(S,S)-Cr(salen)Cl
-
Aniline (or substituted aniline)
-
tert-Butyl methyl ether (TBME)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the (S,S)-Cr(salen)Cl catalyst (0.01-0.05 mol eq.) in TBME.
-
Add the chiral this compound (1.0 eq.) to the catalyst solution.
-
Add the aniline (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the chiral trans-2-aminocyclopentanol.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC or NMR analysis of a Mosher's ester derivative.
Quantitative Data for Asymmetric Ring-Opening of this compound
| Epoxide | Nucleophile | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| This compound | Aniline | (S,S)-Cr(salen)Cl | TBME | 25 | 85-95 | >90 | [10][11] |
| This compound | TMSN3 | (R,R)-Cr(salen)N3 | None | 25 | >95 | 89-97 | [8][9] |
Application in Drug Development: Synthesis of Prostaglandin Analogues
Chiral cyclopentane derivatives are central to the synthesis of numerous prostaglandin analogues, which are potent therapeutic agents. For example, Treprostinil, a stable prostacyclin analogue used to treat pulmonary arterial hypertension, features a complex chiral cyclopentane core.[2][3] The synthetic strategies towards Treprostinil and related compounds often rely on the stereocontrolled construction of a highly substituted cyclopentane ring, highlighting the importance of the methodologies described herein.[12][13] While various synthetic routes exist, many converge on a key chiral cyclopentanone or cyclopentanol intermediate that dictates the final stereochemistry of the drug molecule.
Logical Workflow for the Synthesis of a Prostaglandin Analogue Precursor
Caption: Synthetic workflow from cyclopentene to a prostaglandin analogue.
Signaling Pathway Involving Prostaglandins
Prostaglandins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. For instance, prostacyclin (PGI2) and its analogues like Treprostinil bind to the prostacyclin receptor (IP receptor). This interaction triggers a signaling cascade that ultimately leads to vasodilation and inhibition of platelet aggregation.
Simplified Signaling Pathway of Prostacyclin Analogues
Caption: Prostacyclin analogue signaling pathway via the IP receptor.
Conclusion
The asymmetric synthesis of chiral cyclopentane derivatives from this compound is a powerful strategy for accessing valuable building blocks for drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to implement these methodologies in their own synthetic campaigns. The ability to stereoselectively introduce functionality onto the cyclopentane scaffold is a critical tool in the synthesis of complex and potent therapeutic agents like prostaglandins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US10322990B2 - Process for the preparation of treprostinil - Google Patents [patents.google.com]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 6. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. mdpi.com [mdpi.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. researchgate.net [researchgate.net]
- 11. Item - Enantioselective Ring Opening of meso-Epoxides by Aromatic Amines Catalyzed by Lanthanide Iodo Binaphtholates - figshare - Figshare [figshare.com]
- 12. WO2012009816A1 - Synthesis of treprostinil and intermediates useful therein - Google Patents [patents.google.com]
- 13. EP2576492B1 - Treprostinil production - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopentene Oxide with m-CPBA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing meta-chloroperoxybenzoic acid (m-CPBA) for the synthesis of cyclopentene oxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction when cyclopentene is treated with m-CPBA?
The reaction of cyclopentene with m-CPBA is an epoxidation. The peroxyacid transfers an oxygen atom to the double bond of cyclopentene in a concerted, stereospecific syn-addition, forming this compound.[1][2] The main byproduct of this reaction is meta-chlorobenzoic acid (m-CBA).[1]
Q2: What is the most common side reaction observed in this synthesis?
The most prevalent side reaction is the acid-catalyzed ring-opening of the newly formed this compound.[3][4][5] This reaction is often catalyzed by the m-chlorobenzoic acid byproduct or acidic impurities present in the commercial m-CPBA reagent.[1] If water is present in the reaction medium, the epoxide ring will open to form trans-1,2-cyclopentanediol.[3][4][5]
Q3: Why is the formation of a trans-diol favored over a cis-diol in the side reaction?
The acid-catalyzed ring-opening proceeds via a mechanism with SN2 characteristics. The nucleophile (e.g., a water molecule) attacks one of the carbon atoms of the protonated epoxide from the side opposite to the epoxide's oxygen atom. This backside attack results in an inversion of stereochemistry at the point of attack, leading to the formation of the trans-1,2-cyclopentanediol.[5]
Q4: How can I minimize the formation of the trans-1,2-cyclopentanediol byproduct?
Minimizing the diol byproduct involves controlling the acidity and temperature of the reaction. Key strategies include:
-
Buffering the reaction: Adding a mild base, such as sodium bicarbonate (NaHCO₃) or sodium phosphate (Na₂HPO₄), can neutralize the acidic m-CBA byproduct as it forms, thus preventing the acid-catalyzed ring-opening of the epoxide.[6][7]
-
Using purified m-CPBA: Commercial m-CPBA often contains m-CBA as an impurity.[6] Purifying the m-CPBA before use can reduce the initial acidity of the reaction mixture.
-
Controlling the temperature: Running the reaction at low temperatures (e.g., 0 °C) is generally recommended. Epoxidation is exothermic, and lower temperatures can help suppress side reactions that may have higher activation energies.[4]
-
Using an anhydrous solvent: Ensuring the reaction is carried out in a dry, non-aqueous solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) will limit the availability of water to act as a nucleophile for the ring-opening reaction.[8]
Q5: How do I remove the m-chlorobenzoic acid byproduct during workup?
The m-chlorobenzoic acid byproduct can be effectively removed by washing the organic layer with a basic aqueous solution. A wash with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) will deprotonate the carboxylic acid, forming its water-soluble sodium salt, which is then extracted into the aqueous phase.[6] Any unreacted m-CPBA can be quenched with a reducing agent like sodium sulfite (Na₂SO₃).[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Acid-catalyzed ring-opening: The primary cause is the formation of trans-1,2-cyclopentanediol due to acidic conditions.[3][4] | a. Add a buffer: Perform the reaction in the presence of a solid buffer like sodium bicarbonate.[6] b. Low temperature: Maintain the reaction temperature at 0 °C to slow down the ring-opening side reaction.[4] c. Anhydrous conditions: Use a dry solvent to minimize the presence of water.[8] |
| 2. Incomplete reaction: The reaction may not have gone to completion. | a. Monitor reaction progress: Use TLC to track the consumption of cyclopentene. b. Increase reaction time: Allow the reaction to stir for a longer period, while maintaining a low temperature. | |
| 3. Decomposition of m-CPBA: m-CPBA can be unstable, especially at higher temperatures or if impure. | a. Use fresh or purified m-CPBA. b. Add m-CPBA portion-wise: For larger scale reactions, add the m-CPBA in portions to control the exothermic nature of the reaction.[4] | |
| Presence of a Significant Amount of trans-1,2-cyclopentanediol | 1. Highly acidic reaction medium: Caused by the m-CBA byproduct and impurities in m-CPBA. | a. Buffer the reaction: Use sodium bicarbonate or sodium phosphate to neutralize the acid.[6][7] b. Use purified m-CPBA. |
| 2. Presence of water: Water acts as the nucleophile for the ring-opening reaction.[8] | a. Use anhydrous solvents and glassware. | |
| 3. High reaction temperature: Higher temperatures accelerate the rate of the acid-catalyzed ring-opening. | a. Run the reaction at 0 °C or below. [4] | |
| Difficulty in Removing m-Chlorobenzoic Acid During Workup | 1. Insufficient basic wash: The amount of base used may not be enough to extract all the acidic byproduct. | a. Perform multiple washes: Wash the organic layer two to three times with a saturated sodium bicarbonate solution. b. Check the pH: Ensure the aqueous layer is basic after the final wash. |
| 2. Emulsion formation: Emulsions can form during the aqueous workup, making separation difficult. | a. Add brine (saturated NaCl solution): This can help to break up emulsions. |
Quantitative Data on Product Distribution
The following table provides an illustrative summary of the expected impact of reaction conditions on the product distribution in the epoxidation of cyclopentene with m-CPBA. While specific yields can vary, the general trends are well-established.
| Condition | Temperature | Buffer | Expected Yield of this compound | Expected Yield of trans-1,2-cyclopentanediol |
| Standard | Room Temp (~25 °C) | None | Moderate (~60-70%) | Significant (~20-30%) |
| Optimized | 0 °C | NaHCO₃ | High (>85%) | Low (<10%) |
| High Temperature | 40 °C | None | Low | High (Major Product) |
Note: Yields are estimates based on qualitative descriptions from the literature. The general yield for m-CPBA epoxidations is often around 75% under non-optimized conditions.[8] Lower temperatures and the use of buffers are known to significantly improve the selectivity for the epoxide.[4][6]
Experimental Protocol: Synthesis of this compound
This protocol is a representative method for the epoxidation of cyclopentene using m-CPBA, incorporating measures to minimize side reactions.
Materials:
-
Cyclopentene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
10% aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cyclopentene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add solid sodium bicarbonate (1.5 eq) to the solution to act as a buffer.
-
Cool the flask to 0 °C in an ice-water bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirring cyclopentene solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the cyclopentene is consumed, quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy any excess m-CPBA. Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2x) and brine (1x). This removes the m-chlorobenzoic acid byproduct.[6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation at low temperature and pressure to yield the crude this compound.
-
The product can be further purified by distillation if necessary.
Visualizations
Caption: Main reaction pathway for cyclopentene epoxidation.
Caption: Primary side reaction leading to diol formation.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. homework.study.com [homework.study.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. clewisportfolio.weebly.com [clewisportfolio.weebly.com]
- 6. New epoxidation with m-chloroperbenzoic acid at elevated temperatures | Semantic Scholar [semanticscholar.org]
- 7. osti.gov [osti.gov]
- 8. quora.com [quora.com]
Preventing diol formation during cyclopentene epoxidation
Welcome to the technical support center for cyclopentene epoxidation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of undesired diol byproducts during the synthesis of cyclopentene oxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of diol formation during cyclopentene epoxidation?
A1: The primary cause of diol formation is the acid- or base-catalyzed hydrolysis of the newly formed epoxide ring.[1][2][3] This ring-opening reaction is particularly favorable in the presence of water.[1][2][4] For instance, when using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), the acidic byproduct, meta-chlorobenzoic acid (m-CBA), can catalyze the hydrolysis if water is present in the reaction mixture.[4]
Q2: How does temperature affect the selectivity of cyclopentene epoxidation?
A2: Lower reaction temperatures generally favor the formation of this compound and minimize the subsequent hydrolysis to the diol.[5][6] The epoxidation reaction is exothermic, and higher temperatures can provide the activation energy needed for the undesired ring-opening reaction.[5][6] It is often recommended to conduct the reaction at temperatures between 3-5°C to improve selectivity towards the epoxide.[5][6]
Q3: What is the role of the solvent in preventing diol formation?
A3: The choice of solvent is critical. Nonaqueous solvents are preferred to prevent the hydrolysis of the epoxide.[1][2] Solvents like N,N-dimethylformamide (DMF) have been shown to be effective, not only by providing a suitable reaction medium but also by potentially interacting with and stabilizing the catalyst.[5][6] In contrast, the use of aqueous media or protic solvents can lead to significant diol formation.[1][2]
Q4: Can the method of reagent addition influence the outcome of the reaction?
A4: Yes, the method of adding reagents can significantly impact the selectivity. A one-step addition of the oxidant solution (e.g., hydrogen peroxide/bicarbonate) to the cyclopentene solution is often preferred over a stepwise addition.[5][6] The slow, stepwise addition can lead to the further oxidation or hydrolysis of the epoxide that is formed in the initial stages of the reaction.[5]
Q5: Are there specific catalytic systems that are recommended for selective epoxidation?
A5: Several catalytic systems can be employed for the selective epoxidation of cyclopentene. A commonly used and environmentally friendly system involves a manganese (II) salt catalyst with hydrogen peroxide as the oxidant in the presence of a sodium bicarbonate buffer.[5][6][7] Peroxy acids, such as m-CPBA, are also effective but require careful control of reaction conditions to avoid acid-catalyzed diol formation.[4][8] Heterogeneous catalysts, like manganese oxides, have also been investigated to facilitate easier separation and potentially improve selectivity.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound and high yield of 1,2-cyclopentanediol. | Presence of water in the reaction mixture. | Ensure all glassware is thoroughly dried and use anhydrous solvents.[4] |
| Acidic or basic conditions promoting hydrolysis. | Use a buffer system, such as sodium bicarbonate, to maintain a neutral to slightly basic pH.[5] If using a peroxy acid, a mild basic wash (e.g., sodium bicarbonate solution) during workup can remove the acidic byproduct.[4] | |
| High reaction temperature. | Maintain a low reaction temperature (e.g., 0-5°C) using an ice bath to suppress the ring-opening side reaction.[5][6] | |
| Formation of a viscous, intractable residue (polymer). | High reaction temperature. | Control the reaction temperature carefully. The reaction can be exothermic, so consider controlled, slow addition of reagents. |
| Presence of catalytic impurities promoting polymerization. | Ensure the purity of the this compound and other reagents. | |
| Incomplete conversion of cyclopentene. | Insufficient amount of oxidant. | Use a slight excess of the oxidizing agent (e.g., hydrogen peroxide). |
| Low reaction temperature leading to slow reaction rate. | While low temperatures are crucial for selectivity, ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or GC. | |
| Inefficient catalyst. | Ensure the catalyst is active and used in the correct concentration. For manganese-catalyzed reactions, the MnSO₄/CPE molar ratio is an important parameter to optimize.[5] |
Experimental Protocols
Protocol 1: Epoxidation using a Manganese/Bicarbonate/Peroxide System
This protocol is based on the environmentally friendly method described by Hincapié et al.[5][6]
Materials:
-
Cyclopentene (CPE)
-
N,N-dimethylformamide (DMF)
-
Manganese (II) sulfate monohydrate (MnSO₄·H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
30 wt% Hydrogen peroxide (H₂O₂)
-
Sodium acetate (optional additive)
-
Ice bath
-
Reaction flask with magnetic stirring
Procedure:
-
Prepare Solution 1: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 3-5°C, dissolve 0.1 g of cyclopentene and 0.004 g of MnSO₄·H₂O in 2 mL of DMF.
-
Prepare Solution 2: In a separate beaker, prepare a buffered hydrogen peroxide solution by adding 4 mL of 30 wt% H₂O₂ to 5 mL of a 0.2 M NaHCO₃ buffer (pH can be adjusted to ~7.8 with sodium acetate if desired). Cool this solution to 1°C.
-
Reaction Initiation: Add 1 mL of the cold Solution 2 to Solution 1 in a single step while maintaining the reaction temperature between 3-5°C and stirring vigorously.
-
Reaction Monitoring: Allow the reaction to proceed for 1.25 hours at 3-5°C. The progress of the reaction can be monitored by gas chromatography (GC) to determine the conversion of cyclopentene and the selectivity to this compound.
-
Work-up: Once the reaction is complete, the product can be extracted using an appropriate organic solvent and purified by distillation or column chromatography.
Quantitative Data Summary:
| Parameter | Condition | Cyclopentene Conversion (%) | Selectivity to this compound (%) | Reference |
| Temperature | 3-5°C | 97 | 44 | [5][6] |
| 20°C | 100 | 27 | [5][6] | |
| Solvent | DMF | 76.5 (after 1h) | - | [9] |
| t-BuOH | 0 (after 1h) | - | [9] | |
| H₂O₂ Addition | One-step | - | Improved | [5][6] |
| Stepwise | - | Deleterious effect | [5] |
Protocol 2: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is a general method for epoxidation using a peroxy acid.
Materials:
-
Cyclopentene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Anhydrous dichloromethane (DCM) or other suitable non-polar, aprotic solvent
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfite solution (10%)
-
Magnesium sulfate (anhydrous)
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve cyclopentene in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C.
-
Reagent Addition: Slowly add a solution of m-CPBA in DCM to the cyclopentene solution. The m-CPBA is typically used in a slight excess (1.1-1.2 equivalents).
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the cyclopentene is consumed.
-
Work-up:
-
Quench the reaction by adding a 10% solution of sodium sulfite to destroy any excess peroxide.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove the meta-chlorobenzoic acid byproduct.[4]
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude this compound can be purified by distillation.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Write appropriate reactions for the formation of cis-1,2-cyclopentane dio.. [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cyclopentene Oxide Storage and Handling
For researchers, scientists, and professionals in drug development, ensuring the stability of reagents is paramount to experimental success. Cyclopentene oxide, a valuable intermediate, is susceptible to polymerization, which can compromise its purity and reactivity. This guide provides troubleshooting advice and frequently asked questions to help you effectively prevent the polymerization of this compound during storage.
Troubleshooting Guide: Preventing Polymerization
Unexpected polymerization of this compound can derail experiments and lead to resource loss. This section addresses common issues and provides actionable solutions.
Problem 1: Rapid Polymerization Observed in a Freshly Opened Bottle
-
Possible Cause: Contamination upon opening, exposure to heat or light.
-
Solution:
-
Immediately move the bottle to a cool, dark environment, ideally a refrigerator set between 2-8°C.[1]
-
Purge the headspace of the bottle with an inert gas like nitrogen or argon before resealing to minimize contact with air.
-
If the polymerization is extensive (significant increase in viscosity or presence of solids), the product may be unusable.
-
Problem 2: Gradual Increase in Viscosity Over Time
-
Possible Cause: Slow polymerization due to suboptimal storage conditions or depletion of inhibitor.
-
Solution:
-
Verify that the storage temperature is consistently maintained between 2-8°C.
-
Ensure the storage area is dark and free from sources of UV light.
-
Consider adding a polymerization inhibitor if one is not already present or if the product is nearing the end of its recommended shelf life. Phenolic inhibitors are commonly used for monomers.
-
Problem 3: Inconsistent Experimental Results Using Stored this compound
-
Possible Cause: Partial polymerization, leading to a lower concentration of the active monomer.
-
Solution:
-
Before use, visually inspect the this compound for any signs of increased viscosity or turbidity.
-
Perform a quality control check, such as measuring the refractive index or viscosity, to ensure it meets specifications.
-
If polymerization is suspected, it is advisable to use a fresh batch of this compound for critical experiments.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2][3] The recommended storage temperature is between 2°C and 8°C.[1] To prevent degradation, it should also be protected from direct sunlight.[2]
Q2: How does polymerization of this compound occur?
A2: The polymerization of this compound proceeds through a ring-opening mechanism of the strained epoxide ring.[2] This can be initiated by various factors, including heat, light, and the presence of contaminants such as strong acids or bases.[2][3]
Q3: What are the signs of this compound polymerization?
A3: The primary indicators of polymerization are an increase in viscosity, the formation of a viscous residue, or the presence of solid precipitates.[4] In advanced stages, the liquid may become cloudy or completely solidify.
Q4: Can I use polymerization inhibitors? If so, which ones are recommended?
Q5: How can I test for the presence of polymer in my this compound sample?
A5: An increase in viscosity is a direct indication of polymerization. You can perform a simple viscosity measurement to check for this. For a more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect and quantify the presence of polymer by identifying the characteristic signals of the polymer backbone, which differ from those of the monomer.[6]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the storage and handling of this compound.
| Parameter | Recommended Value/Range | Notes |
| Storage Temperature | 2 - 8 °C | Crucial for minimizing thermal initiation of polymerization.[1] |
| Inhibitor Concentration (General Recommendation) | 10 - 1000 ppm | Phenolic inhibitors like hydroquinone or MEHQ are suggested. |
| Purity (Typical) | ≥98% | As supplied by most chemical manufacturers. |
| Boiling Point | 102 °C (lit.) | A significant deviation may indicate impurities or degradation.[1] |
| Density | 0.964 g/mL at 25 °C (lit.) | Can be used as a quality control parameter.[1] |
| Refractive Index (n20/D) | 1.434 (lit.) | A quick and easy method to check for gross contamination.[1] |
Experimental Protocols
Methodology for Detecting Polymerization via Viscosity Measurement
This protocol outlines a procedure for determining the kinematic viscosity of this compound using a calibrated glass capillary viscometer (e.g., an Ubbelohde viscometer), following the principles of ASTM D445.[7][8] An increase in kinematic viscosity over time or compared to a fresh sample is indicative of polymerization.
Apparatus:
-
Calibrated glass capillary viscometer
-
Temperature-controlled bath
-
Stopwatch
-
Pipettes
-
Cleaning solvents (e.g., acetone, isopropanol)
-
Filtered, dry air or nitrogen source
Procedure:
-
Viscometer Cleaning: Thoroughly clean the viscometer with appropriate solvents and dry it with filtered, dry air or nitrogen.
-
Sample Preparation: Ensure the this compound sample has equilibrated to the measurement temperature (e.g., 25°C).
-
Loading the Viscometer: Carefully charge the viscometer with the specified volume of the this compound sample.
-
Temperature Equilibration: Place the charged viscometer in the temperature-controlled bath and allow it to equilibrate for at least 15-20 minutes.
-
Measurement:
-
Using gentle suction, draw the liquid up through the capillary to a point above the upper timing mark.
-
Release the suction and allow the liquid to flow freely down the capillary.
-
Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.
-
Stop the stopwatch precisely as the meniscus passes the lower timing mark.
-
-
Repeatability: Repeat the measurement at least two more times. The flow times should be within a specified tolerance (e.g., ±0.2%).
-
Calculation: Calculate the kinematic viscosity (ν) in centistokes (cSt) by multiplying the average flow time (t) in seconds by the viscometer calibration constant (C): ν = C * t
-
Comparison: Compare the measured kinematic viscosity to that of a fresh, unpolymerized sample of this compound. A significant increase in viscosity indicates the presence of polymer.
Visualizations
Caption: Troubleshooting workflow for suspected this compound polymerization.
Caption: Logical flow for the proper storage and handling of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Page loading... [wap.guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. aksci.com [aksci.com]
Technical Support Center: Optimizing Cyclopentene Oxide Epoxidation
Welcome to the technical support center for the epoxidation of cyclopentene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of cyclopentene oxide.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the epoxidation of cyclopentene, providing potential causes and actionable solutions.
| Issue | Potential Causes | Solutions |
| Low or No Conversion of Cyclopentene | Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. For manganese-based catalysts, the active Mn(II) species may have oxidized. | • Use a fresh batch of catalyst.• For manganese sulfate, ensure it is stored in a dry environment.• Consider in-situ generation of the active catalytic species if applicable. |
| Insufficient Oxidant: The molar ratio of the oxidant to cyclopentene may be too low. | • Increase the molar ratio of the oxidant (e.g., H₂O₂ or m-CPBA) to cyclopentene. A common starting point is a 1.1:1 to 2.5:1 ratio of H₂O₂ to cyclopentene.[1] | |
| Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. | • Gradually increase the reaction temperature, monitoring for the formation of side products. For the MnSO₄/H₂O₂ system, a low temperature of 3-5°C is often optimal to favor selectivity.[1] | |
| Poor Solubility: The reactants may not be well-solubilized in the chosen solvent, leading to a slow or incomplete reaction. | • Switch to a solvent that can dissolve all reactants. N,N-dimethylformamide (DMF) has been shown to be effective in manganese-catalyzed systems due to the good solubility of cyclopentene.[1] | |
| Low Selectivity to this compound (High Formation of Side Products) | Epoxide Ring-Opening: The primary side product is often the corresponding diol, formed by the ring-opening of this compound. This is typically catalyzed by acidic or basic conditions, especially in the presence of water. | • Control pH: For reactions using peroxyacids like m-CPBA, buffer the reaction with a mild base such as sodium bicarbonate to neutralize the carboxylic acid byproduct.[2]• Use Aprotic Solvents: Minimize the presence of water or other protic solvents that can act as nucleophiles for ring-opening.• Low Temperature: Running the reaction at lower temperatures can help reduce the rate of the ring-opening side reaction.[1] |
| Over-oxidation: The cyclopentene or this compound may be further oxidized to other products, especially with strong oxidizing agents or prolonged reaction times. | • Control Oxidant Addition: Add the oxidant slowly or stepwise to maintain a low concentration in the reaction mixture. However, for the MnSO₄/H₂O₂ system, a single-step addition has been shown to improve selectivity.[1][3]• Optimize Reaction Time: Monitor the reaction progress and quench it as soon as the starting material is consumed to prevent over-oxidation of the product. | |
| Incorrect Catalyst Loading: Too much or too little catalyst can lead to side reactions. For instance, increasing MnSO₄ concentration beyond a certain point can decrease selectivity.[1] | • Optimize the catalyst loading. For the MnSO₄/H₂O₂ system, a molar ratio of MnSO₄ to cyclopentene of around 0.015 has been found to be optimal.[1] | |
| Difficulty in Product Isolation and Purification | Emulsion Formation During Workup: Emulsions can form during the aqueous workup, making phase separation difficult and leading to product loss. | • Use brine (saturated NaCl solution) washes to help break up emulsions. |
| Epoxide Degradation on Silica Gel: this compound can be sensitive to the acidic nature of standard silica gel, leading to ring-opening during column chromatography. | • Use a deactivated or neutral silica gel for chromatography.• Consider other purification methods such as distillation, as this compound is volatile (boiling point ~102°C).[4] | |
| Residual Oxidant: Unreacted oxidant can interfere with purification and may pose a safety hazard. | • Quench the reaction to destroy excess oxidant. For peroxyacids, a solution of sodium thiosulfate can be used. For hydrogen peroxide, quenching is often achieved by the workup procedure. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the epoxidation of cyclopentene?
A1: The most common methods involve the use of peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or catalytic systems employing hydrogen peroxide as the oxidant.[5][6] Manganese-based catalysts, like manganese(II) sulfate in the presence of sodium bicarbonate, are a cost-effective and environmentally friendly option with hydrogen peroxide.[1][7][8] Titanium-silicate zeolites (e.g., TS-1) are also effective heterogeneous catalysts.[3]
Q2: How do I choose the right solvent for my reaction?
A2: The ideal solvent should dissolve both the cyclopentene and the catalyst system. For the manganese-catalyzed epoxidation with hydrogen peroxide, N,N-dimethylformamide (DMF) has been shown to be superior to tert-butanol (t-BuOH) due to better solubility of cyclopentene, leading to higher conversion and selectivity.[1] For m-CPBA epoxidations, chlorinated solvents like dichloromethane (CH₂Cl₂) are commonly used.
Q3: What is the mechanism of diol formation and how can I prevent it?
A3: Diol formation occurs through the nucleophilic ring-opening of the epoxide. This can be catalyzed by either acid or base. In the presence of water, the epoxide ring is attacked by a water molecule (under acidic conditions) or a hydroxide ion (under basic conditions), leading to the formation of cyclopentane-1,2-diol.[2][9][10] To prevent this, it is crucial to minimize the presence of water and to control the pH of the reaction mixture. Using an aprotic solvent and, in the case of peroxyacid oxidations, adding a mild base like sodium bicarbonate can significantly reduce diol formation.[2]
Q4: Can I use additives to improve the reaction yield?
A4: While additives like sodium acetate or salicylic acid have been reported to improve yields in some manganese-catalyzed epoxidations, they did not show a positive effect for cyclopentene epoxidation and in some cases even inhibited the reaction.[1][3][11] Therefore, for cyclopentene specifically, it is more effective to focus on optimizing other parameters like solvent, temperature, and reactant ratios.
Q5: What are the typical yields and selectivities I can expect?
A5: The yields and selectivities are highly dependent on the catalytic system and reaction conditions. For the MnSO₄/H₂O₂/NaHCO₃ system in DMF, selectivities up to 56% at 72% conversion have been reported.[5] With titanium-based catalysts like hierarchical TS-1 zeolite, selectivities as high as 98% at 52% conversion have been achieved.[3] The choice of catalyst and optimization of reaction parameters are key to achieving high yields and selectivities.
Data Presentation
Table 1: Effect of H₂O₂/Cyclopentene Molar Ratio on Conversion and Selectivity
| H₂O₂/Cyclopentene Molar Ratio | Cyclopentene Conversion (%) | Selectivity to this compound (%) |
| 1.0 | ~90 | ~20 |
| 2.5 | ~100 | 48.5 |
| >2.5 | ~100 | Decreased |
Conditions: MnSO₄/cyclopentene molar ratio of 0.015, in DMF at 3-5°C.[1]
Table 2: Effect of MnSO₄/Cyclopentene Molar Ratio on Conversion and Selectivity
| MnSO₄/Cyclopentene Molar Ratio | Cyclopentene Conversion (%) | Selectivity to this compound (%) |
| 0 | Low | Low |
| 0.015 | High | Maximum |
| >0.015 | High | Decreased |
Conditions: H₂O₂/cyclopentene molar ratio of 2.6, in DMF at 3-5°C.[1]
Table 3: Comparison of Different Catalytic Systems for Cyclopentene Epoxidation
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |
| MnSO₄/NaHCO₃ | H₂O₂ | DMF | 3-5 | 72 | 56 |
| Hierarchical TS-1 | H₂O₂ | Acetonitrile | 60 | 52 | 98 |
| OL-1 (Manganese Oxide) | H₂O₂ | DMF | 20 | 78.6 | 31.4 |
| Ti-MWW | H₂O₂ | Acetonitrile | 60 | ~25 | 92-98 |
Note: The results are from different studies and may not be directly comparable due to variations in other reaction parameters.[1][3][5]
Experimental Protocols
Protocol 1: Epoxidation of Cyclopentene using MnSO₄/H₂O₂
This protocol is based on the work by Hincapié et al.[1]
-
Preparation of Solutions:
-
Solution 1: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.1 g of cyclopentene (CPE) and 0.004 g of MnSO₄·H₂O in 2 mL of N,N-dimethylformamide (DMF).
-
Solution 2: In a separate container, prepare a buffered hydrogen peroxide solution by adding 4 mL of 30 wt% H₂O₂ to 5 mL of a 0.2 M NaHCO₃/sodium acetate buffer (pH 7.8). This should be done at a low temperature (e.g., 1°C).
-
-
Reaction:
-
Cool the flask containing Solution 1 to 3-5°C in an ice bath.
-
To the stirred Solution 1, add 1 mL of Solution 2 in a single step.
-
Let the reaction proceed for 1.25 hours at 3-5°C.
-
-
Workup and Analysis:
-
The reaction mixture can be analyzed directly by gas chromatography (GC) using an internal standard method to determine the conversion of cyclopentene and the selectivity to this compound.
-
Protocol 2: Epoxidation of Cyclopentene using m-CPBA
This is a general protocol for epoxidation using m-CPBA.
-
Reaction Setup:
-
Dissolve cyclopentene in a suitable solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer.
-
Add a buffer, such as powdered sodium bicarbonate, to the mixture.
-
-
Reaction:
-
Cool the flask to 0°C in an ice bath.
-
Dissolve m-CPBA (typically 1.1-1.2 equivalents) in the same solvent and add it dropwise to the cyclopentene solution over a period of time.
-
Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
-
Quenching and Workup:
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir until no more oxidant is detected (e.g., by starch-iodide paper).
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by distillation or column chromatography on neutral or deactivated silica gel.
-
Visualizations
Caption: General experimental workflow for cyclopentene epoxidation.
Caption: Troubleshooting flowchart for low yield in cyclopentene epoxidation.
References
- 1. osti.gov [osti.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 285-67-6 [chemicalbook.com]
- 5. osti.gov [osti.gov]
- 6. homework.study.com [homework.study.com]
- 7. Manganese-catalyzed epoxidations of alkenes in bicarbonate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Cyclopentene Oxide by Distillation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of cyclopentene oxide via distillation.
Troubleshooting Guide
This section addresses specific issues that may arise during the distillation of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My distillation yield is significantly lower than expected. What are the possible causes?
Low yield can be attributed to several factors. The most common issues are polymerization of the this compound, leaks in the distillation apparatus, or improper collection of fractions. Epoxides like this compound are susceptible to polymerization, especially at elevated temperatures or in the presence of acidic or basic impurities.
Q2: I've noticed a viscous or solid residue forming in the distillation flask. What is happening and how can I prevent it?
The formation of a viscous residue or solid is a strong indication of polymerization.[1][2] This can be triggered by high temperatures or the presence of catalytic impurities. To mitigate this, it is crucial to distill at the lowest feasible temperature, which can be achieved by performing the distillation under reduced pressure (vacuum distillation). Ensuring all glassware is scrupulously clean and free of acidic or basic residues is also critical.
Q3: The purity of my distilled this compound is not satisfactory according to my analysis (e.g., GC, NMR). What could be the problem?
Poor purity can result from several issues:
-
Inefficient Fractionation: The fractionating column may not have sufficient theoretical plates to separate this compound from impurities with close boiling points.
-
Azeotrope Formation: Water present in the crude material can form azeotropes, which will co-distill with the product.[3]
-
Bumping: Violent boiling, or "bumping," can carry less volatile impurities over into the receiving flask.
-
Incorrect Distillation Rate: A distillation rate that is too fast will not allow for proper equilibrium to be established in the column, leading to poor separation.
Q4: The distillation is proceeding very slowly or not at all, even with significant heating. What should I check?
Several factors can lead to a slow or stalled distillation:
-
Inadequate Heating: The heating mantle may not be providing sufficient energy to bring the this compound to its boiling point at the given pressure.
-
Excessive Pressure: If performing a vacuum distillation, the pressure may be too high for the applied temperature.
-
Flooding of the Column: An excessive boil-up rate can lead to "flooding," where the liquid carried up by the vapor flow obstructs the column.[4]
-
Poor Insulation: Lack of insulation on the distillation head and column can lead to significant heat loss, preventing the vapor from reaching the condenser.[3]
Frequently Asked Questions (FAQs)
Q: What is the boiling point of this compound?
The boiling point of this compound is approximately 102°C at atmospheric pressure (760 mmHg).[5][6][7][8][9] Under reduced pressure, the boiling point will be significantly lower.
Q: What are the common impurities found in crude this compound?
Common impurities often originate from the synthesis process, which typically involves the epoxidation of cyclopentene.[2] These can include:
-
Unreacted cyclopentene
-
The oxidizing agent byproduct (e.g., meta-chlorobenzoic acid if m-CPBA is used)[1]
-
Solvents used in the reaction (e.g., dichloromethane, toluene)
-
trans-1,2-cyclopentanediol, formed by the acid-catalyzed ring-opening of the epoxide in the presence of water[1]
Q: Is it better to perform the distillation at atmospheric pressure or under vacuum?
Vacuum distillation is highly recommended for this compound. The lower temperature required reduces the risk of temperature-induced polymerization, a common side reaction for epoxides.[1]
Q: How should I store purified this compound?
Purified this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C to minimize degradation and potential polymerization.[8][9]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₈O[5] |
| Molecular Weight | 84.12 g/mol [9] |
| Boiling Point (760 mmHg) | 102°C[5][6][7][8][9] |
| Density (25°C) | 0.964 g/mL[7][8][9] |
| Refractive Index (n20/D) | 1.434[7][8][9] |
| Storage Temperature | 2-8°C[8][9] |
Table 2: Boiling Points of Common Components in Crude this compound
| Compound | Boiling Point (°C at 760 mmHg) | Notes |
| Cyclopentene | 44.2°C | A common starting material. |
| Dichloromethane | 39.6°C | A common solvent for epoxidation. |
| This compound | 102°C [5][6][7][8][9] | Product |
| Toluene | 110.6°C | An alternative solvent for epoxidation. |
| trans-1,2-Cyclopentanediol | 211°C | A common byproduct from hydrolysis. |
Experimental Protocols
Protocol: Fractional Vacuum Distillation of this compound
This protocol outlines a general procedure for the purification of this compound.
1. Preparation and Setup:
- Ensure all glassware is clean, dry, and free from acidic or basic residues.
- Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask.
- Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
- Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.[3]
2. Distillation Procedure:
- Begin stirring if using a magnetic stirrer.
- Slowly evacuate the system to the desired pressure.
- Gently heat the distillation flask using a heating mantle.
- Observe the condensation ring rising slowly up the fractionating column. Adjust the heating rate to maintain a slow and steady ascent.
- Collect any initial low-boiling fractions (forerun), which may contain residual solvent or unreacted cyclopentene.
- When the temperature at the distillation head stabilizes at the boiling point of this compound for the given pressure, switch to a clean receiving flask to collect the main fraction.
- Continue distillation until the temperature begins to drop or rise, indicating the end of the main fraction.
3. Shutdown and Storage:
- Stop heating and allow the system to cool to room temperature.
- Carefully and slowly release the vacuum.
- Transfer the purified this compound to a clean, dry, and labeled storage bottle.
- Store the purified product at 2-8°C.[8][9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound | CAS#:285-67-6 | Chemsrc [chemsrc.com]
- 6. labsolu.ca [labsolu.ca]
- 7. This compound [chembk.com]
- 8. 氧化环戊烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Purification of 2-morpholinocyclopentan-1-ol
This guide provides troubleshooting advice and frequently asked questions for the removal of unreacted morpholine from the reaction mixture following the ring-opening of cyclopentene oxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess morpholine after the reaction?
There are three primary methods for removing unreacted morpholine from the crude reaction mixture: Acidic Aqueous Extraction, Fractional Distillation (under vacuum), and Column Chromatography. The choice of method depends on the scale of the reaction, the desired final purity, and the available equipment.
A general workflow for selecting the appropriate purification method is outlined below.
Caption: Decision workflow for purification method selection.
Q2: How does acidic aqueous extraction work for removing morpholine?
Acidic extraction is a highly effective liquid-liquid extraction technique that separates basic compounds like morpholine from neutral or less basic organic products.
Principle: Morpholine, as a secondary amine, is basic. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the morpholine is protonated, forming a water-soluble salt (morpholinium chloride). This salt then preferentially partitions into the aqueous layer, which can be separated and discarded, leaving the desired (and less basic) amino alcohol product in the organic layer.
Caption: Mechanism of morpholine removal by acidic extraction.
Experimental Protocol: Acidic Aqueous Extraction
-
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane). A volume 5-10 times that of the crude mixture is recommended.
-
First Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M aqueous HCl solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Washes: Repeat the acid wash (steps 2-3) two more times to ensure complete removal of morpholine.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.[1]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.
Q3: Is distillation a viable option for separating morpholine from the product?
Yes, vacuum distillation is a viable method, particularly for larger-scale reactions where extraction becomes cumbersome. This method relies on the significant difference in boiling points between morpholine and the product, 2-morpholinocyclopentan-1-ol.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 84.12 | ~102 | Starting Material |
| Morpholine | 87.12 | 129[2] | Excess Reagent |
| 2-morpholinocyclopentan-1-ol | 171.24[3] | >200 (estimated) | Product. High boiling point due to -OH group and increased mass. |
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware joints are properly sealed with vacuum grease.
-
Initial Removal: If a solvent was used for the reaction, it can be removed first, either by simple distillation at atmospheric pressure or under reduced pressure.
-
Vacuum Application: Gradually apply vacuum to the system. Morpholine will begin to distill off as the pressure drops and the temperature is gently raised. Collect the morpholine fraction (boiling point will be significantly lower than 129°C under vacuum).
-
Product Distillation: After all the morpholine has been removed, increase the temperature (or reduce the pressure further) to distill the higher-boiling product, 2-morpholinocyclopentan-1-ol. Collect the fraction that distills at a constant temperature.
Q4: When should I use column chromatography and what are the optimal conditions?
Column chromatography is the preferred method when very high purity is required. It is excellent for removing not only excess morpholine but also any other minor byproducts from the reaction.
Recommended Conditions:
-
Stationary Phase:
-
Basic Alumina: This is often a good choice for separating basic compounds like amines, as it minimizes the acid-base interactions that can cause peak tailing on silica gel.[4]
-
Silica Gel: The most common stationary phase. However, because silica is acidic, it can interact strongly with the basic morpholine and product. To mitigate this, add a small amount (0.5-1%) of a competing amine like triethylamine (TEA) or ammonia to the mobile phase.[5] This "neutralizes" the acidic sites on the silica, leading to better peak shapes and recovery.
-
-
Mobile Phase (Eluent):
-
A gradient system of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is typically effective.
-
For highly polar products, a system like Dichloromethane/Methanol might be necessary.
-
Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA) to elute non-polar impurities.
-
Gradually increase the polarity to elute the desired product. Unreacted morpholine, being quite polar, will either elute much later or remain on the column.
-
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system gives the product an Rf value of approximately 0.3.[4]
-
Column Packing: Pack a glass column with the chosen stationary phase (silica gel or alumina) as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Begin passing the eluent through the column, starting with the low-polarity mixture. Collect fractions in test tubes.
-
Gradient Increase: Gradually increase the percentage of the polar solvent in the eluent to move the product down the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-morpholinocyclopentan-1-ol.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product is lost during acidic extraction. | 1. The product, 2-morpholinocyclopentan-1-ol, has some water solubility and may be partitioning into the acidic aqueous layer. 2. An emulsion has formed, trapping the product at the interface. | 1. Before discarding the aqueous washes, basify them with NaOH or Na₂CO₃ to pH >10 and re-extract with an organic solvent (e.g., ethyl acetate) to recover any dissolved product. 2. To break emulsions, add a small amount of brine (saturated NaCl solution) and swirl gently. |
| NMR/GC analysis shows morpholine is still present after workup. | 1. Insufficient washing during acidic extraction. 2. Co-distillation of morpholine with the product, especially if the vacuum is not low enough. | 1. Perform additional washes with 1M HCl.[1] 2. Ensure a good vacuum (<10 mmHg) is achieved during distillation and use a fractionating column to improve separation. 3. "Clean up" the material with a short plug of silica or basic alumina, washing with a solvent that leaves the morpholine behind. |
| Product streaks badly on a silica gel column. | The basic amine groups on both the product and residual morpholine are interacting strongly with the acidic silanol groups on the silica surface. | 1. Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your eluent system.[5] 2. Switch to a different stationary phase, such as basic or neutral alumina, which is more compatible with amines.[4] |
| A diol byproduct is observed in the final product. | The epoxide starting material reacted with trace amounts of water in the reaction mixture. This is a common side reaction in epoxide openings.[6] | 1. Ensure all reagents, solvents, and glassware are thoroughly dried before starting the reaction. 2. Use a large excess of morpholine to outcompete water as the nucleophile. 3. The diol can typically be separated from the desired amino alcohol product using column chromatography due to differences in polarity. |
References
Technical Support Center: Improving Selectivity in the Catalytic Oxidation of Cyclopentene
Welcome to the technical support center for the catalytic oxidation of cyclopentene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues, access detailed protocols, and find answers to frequently asked questions. Our goal is to help you enhance the selectivity of your reactions towards desired products such as glutaraldehyde, cyclopentanone, and cyclopentene oxide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during the catalytic oxidation of cyclopentene.
1. Glutaraldehyde Synthesis
-
Question: Why is my selectivity towards glutaraldehyde low, with significant formation of by-products?
-
Answer: Low selectivity in glutaraldehyde synthesis is often due to the formation of 1,2-cyclopentanediol and other oxygenated by-products.[1] The high reactivity of cyclopentene can lead to various oxidation products.[2]
-
Troubleshooting:
-
Optimize Catalyst System: Amorphous tungsten oxide and less hydrated forms have shown higher selectivity to glutaraldehyde compared to crystalline tungstic acid hydrates.[1] Niobium-based catalysts, such as Nb-SBA-15 and Nb2O5/AC, with hydrogen peroxide as the oxidant, have also demonstrated high selectivity.[3][4]
-
Control Reaction Temperature: Lower temperatures can favor the formation of the desired intermediate, β-hydroxycyclopentyl hydroperoxide, which then rearranges to glutaraldehyde.
-
Solvent Choice: The choice of solvent can significantly impact selectivity. Aprotic polar solvents might hinder the reaction rate, while aprotic apolar solvents may not affect selectivity at isoconversion.[5] The amount of solvent also plays a role; for instance, with an Nb2O5/AC catalyst, increasing the solvent amount can decrease the conversion of cyclopentene.[6]
-
Catalyst Loading: Ensure optimal catalyst loading as this can influence the reaction pathway.
-
-
-
-
Question: My tungsten-based catalyst seems to have deactivated. How can I regenerate it?
-
Answer: Catalyst deactivation can occur due to coking or changes in the active species.
-
Troubleshooting:
-
Calcination: For supported tungsten oxide catalysts, calcination can be a method of regeneration. It has been shown to regenerate Brønsted acid sites, which can be crucial for catalytic activity.[7] The calcination temperature is a critical parameter, as excessive heat can lead to the formation of less active crystalline WO3 and the oxidation of active W(V) to W(VI).[8]
-
-
-
2. Cyclopentanone Synthesis (Wacker-type Oxidation)
-
Question: I am observing the formation of cyclopentenone as a significant by-product. How can I improve the selectivity to cyclopentanone?
-
Answer: The formation of cyclopentenone is a known side reaction in the Wacker-type oxidation of cyclopentene.[9]
-
Troubleshooting:
-
Co-catalyst and Oxygen Pressure: The choice of co-catalyst and oxygen pressure are critical. Using FeCl3 as a co-catalyst at atmospheric pressure can lead to high selectivity (>90%) at around 50% cyclopentene conversion.[10] Increasing oxygen pressure can favor the complete conversion to cyclopentanone with a PdCl2-CuCl2 system.[10]
-
Reaction Medium: The use of aqueous acetonitrile acidified with CH3SO3H in the presence of a Pd(OAc)2–NPMoV/C catalyst has been shown to produce cyclopentanone in high yield with minimal cyclopentenone formation.[9]
-
Ligand Selection: The choice of ligand for the palladium catalyst can influence the regioselectivity of the oxidation.
-
-
-
-
Question: My palladium catalyst is deactivating. What are the common causes and how can I regenerate it?
-
Answer: Palladium catalysts in Wacker-type oxidations can deactivate through precipitation of Pd(0) or aggregation of palladium particles.
-
Troubleshooting:
-
Efficient Re-oxidation: The role of the co-catalyst (e.g., CuCl2) is to re-oxidize Pd(0) to the active Pd(II) state.[11] Ensure the co-catalyst is active and present in the correct stoichiometric amount.
-
Solvent and Ligands: Polar organic solvents and appropriate ligands can help to stabilize the palladium catalyst and prevent precipitation.[12]
-
Regeneration: For supported palladium catalysts, regeneration can sometimes be achieved by washing with solvents like chloroform and glacial acetic acid to remove adsorbed species that block active sites.[13]
-
-
-
3. This compound (Epoxidation) Synthesis
-
Question: My epoxidation reaction has low selectivity, yielding other oxidation products. What could be the cause?
-
Answer: The high reactivity of cyclopentene can lead to the formation of various oxidation products besides the epoxide.[2]
-
Troubleshooting:
-
Choice of Oxidant and Catalyst: Peroxy acids like m-CPBA are known for clean epoxidation.[14] For catalytic systems with H2O2, the catalyst choice is crucial. SBA-15-based hybrid materials have shown excellent selectivity to this compound.[15]
-
Reaction Conditions: Carefully control the reaction temperature and the addition rate of the oxidant to minimize side reactions.
-
Solvent Effects: The solvent can influence the reaction. For instance, in a manganese-catalyzed epoxidation, N,N-dimethylformamide (DMF) as a solvent improved conversion and selectivity compared to tert-butanol.[2]
-
-
-
Data Presentation: Catalyst Performance in Cyclopentene Oxidation
Table 1: Selective Oxidation of Cyclopentene to Glutaraldehyde
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Cyclopentene Conversion (%) | Glutaraldehyde Selectivity (%) | Reference |
| Nb-SBA-15 | H₂O₂ | tert-Butanol | 35 | 24 | 87.3 | 71.0 (Yield: 62%) | [3] |
| 12%Nb₂O₅/AC | 30% H₂O₂ | tert-Butanol | 35 | 24 | 84.3 | 75.3 | [4] |
| Tungstic Acid | 30% H₂O₂ | tert-Butanol | 35 | 4 | - | 46 (Yield) | |
| 35 wt% HPWs@UiO-66 | H₂O₂ | - | - | - | - | - | [16] |
| Heteropolyphosphatotungstate Ionic Liquid | H₂O₂ | Ethyl acetate | 35 | 18 | 100 | 87 (Yield) | [17] |
Table 2: Selective Oxidation of Cyclopentene to Cyclopentanone
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Pressure | Cyclopentene Conversion (%) | Cyclopentanone Selectivity (%) | Reference |
| PdCl₂-CuCl₂ | O₂ | Alcohol/Water | 70 | 1.00 MPa | 94.58 | 74.33 | [10] |
| PdCl₂-FeCl₃ | O₂ | Alcoholic | Moderate | Atmospheric | ~50 | >90 | [10] |
| Pd(OAc)₂–NPMoV/C | O₂ (1 atm) | Aqueous Acetonitrile | 50 | 1 atm | - | 85 (Yield) | [9] |
Table 3: Selective Oxidation of Cyclopentene to this compound
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Cyclopentene Conversion (%) | This compound Selectivity (%) | Reference |
| SBA-15-ImCl-PF₆-W | H₂O₂ | No co-solvent | - | - | - | 99 | [15] |
| Mg₀.₅Co₀.₅Fe₂O₄ | 30% H₂O₂ | - | 60 | 8 | 95.2 | 96.3 | |
| MnSO₄ | H₂O₂/NaHCO₃ | DMF | 3-5 | 1.25 | 100 | 56 | [2] |
Experimental Protocols
1. Synthesis of Nb-SBA-15 Catalyst
This protocol is adapted from a one-pot synthesis method for incorporating heteroatoms into SBA-15.[18][19][20]
-
Materials: Pluronic P123, 2 M HCl, Tetraethoxysilane (TEOS), Niobium precursor (e.g., niobium(V) oxalate).
-
Procedure:
-
Dissolve Pluronic P123 in a 2 M HCl solution at 40°C with stirring.
-
Add an aqueous solution of the niobium precursor to the P123 solution and stir for 15 minutes.
-
Add TEOS to the mixture and continue stirring at 40°C for 20 hours to form a gel.
-
Transfer the gel to an autoclave for hydrothermal treatment at 100°C for 24 hours.
-
Filter, wash the solid with distilled water until the pH is neutral, and dry at 60°C for 12 hours.
-
Calcine the solid in air at 500°C for 8 hours to remove the P123 template.
-
2. Catalytic Oxidation of Cyclopentene to Glutaraldehyde
This protocol is based on the use of a tungsten-based catalyst and hydrogen peroxide.
-
Materials: Cyclopentene, tert-Butanol, Tungstic acid, 30% Hydrogen peroxide.
-
Procedure:
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, add tungstic acid to tert-butanol.
-
Add cyclopentene to the mixture.
-
Heat the reaction mixture to 35°C with stirring.
-
Add 30% hydrogen peroxide dropwise to the reaction mixture over a period of 2 hours.
-
Continue stirring at 35°C for the desired reaction time (e.g., 4-6 hours).
-
After the reaction, cool the mixture and quench any remaining peroxides.
-
Filter the catalyst.
-
Analyze the product mixture using GC-MS.
-
3. Product Analysis by GC-MS
A general procedure for analyzing the product mixture from cyclopentene oxidation.[21][22][23][24][25]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5-ms, 5% phenyl polymethylsiloxane) is suitable for separating the products.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., hexane, chloroform).
-
GC Conditions:
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2-1.5 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50-80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all components. A slower ramp rate in the initial phase can improve the separation of volatile components.
-
Injection Mode: Splitless or split, depending on the concentration of the analytes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 600) to detect all potential products and by-products.
-
Source and Quadrupole Temperatures: Typically around 230°C and 150°C, respectively.
-
-
Data Analysis: Identify the products by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards if available. Quantify the products using an internal standard method.
Visualizations
Caption: Reaction pathway for the selective oxidation of cyclopentene to glutaraldehyde.
Caption: Experimental workflow for the Wacker-type oxidation of cyclopentene to cyclopentanone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective oxidation of cyclopentene to glutaraldehyde by H2O2 over Nb-SBA-15 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tungsten-Based Catalysts for Environmental Applications [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Wacker process - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. Solved The mechanism for the epoxidation of cyclopentene | Chegg.com [chegg.com]
- 15. Influence of Reaction Conditions on the Catalytic Oxidation of Cyclohexene with Molecular Oxygen Using a Series of Keggin-Type Polyoxometalate – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 18. From biomass-derived furans to aromatic compounds: design of Al–Nb-SBA-15 mesoporous structures and study of their acid properties on catalytic performance - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. SBA-15 Mesoporous Silica as Catalytic Support for Hydrodesulfurization Catalysts—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. docs.nrel.gov [docs.nrel.gov]
- 22. hrcak.srce.hr [hrcak.srce.hr]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Cyclopentene oxide handling and safety precautions
Technical Support Center: Cyclopentene Oxide
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
What are the primary hazards associated with this compound?
This compound is classified as a hazardous substance with several primary risks. It is a highly flammable liquid and vapor, with a flash point of 10°C (50°F)[1][2]. The substance is known to cause skin irritation and serious eye irritation[1][3][4][5]. Inhalation may lead to respiratory irritation, with potential symptoms including dizziness, headaches, and nausea[1][6]. Furthermore, it is suspected of causing genetic defects[7][8][9].
What are the physical and chemical properties of this compound?
This compound is a colorless to pale yellow liquid with a characteristic ether-like odor[6]. It is soluble in organic solvents but immiscible with water[6][10][11]. Its vapors are heavier than air and can travel to an ignition source, potentially causing a flashback[1][12].
What personal protective equipment (PPE) is required when handling this compound?
When handling this compound, appropriate personal protective equipment is mandatory to ensure safety. This includes:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][5].
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. A complete suit protecting against chemicals is recommended[1][5].
-
Respiratory Protection: Use a respirator with a suitable filter (e.g., type ABEK EN14387) if working in a poorly ventilated area or when engineering controls are insufficient[2][5]. All respiratory protection must be tested and approved under government standards like NIOSH (US) or CEN (EU)[5].
How should this compound be stored properly?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames[1][6]. The recommended storage temperature is between 2-8°C in a refrigerator suitable for flammables[2][6][10]. It must be stored locked up and away from incompatible materials[1][6].
What materials are incompatible with this compound?
This compound can react vigorously with certain substances. It is incompatible with strong acids, bases, and strong oxidizing agents[1][4][6]. Contact with these materials should be strictly avoided to prevent hazardous reactions[6].
What is the correct procedure for handling a this compound spill?
In the event of a spill, immediately eliminate all sources of ignition and ensure the area is well-ventilated[4][12]. Wear full personal protective equipment, including respiratory protection. Absorb the spill with an inert, non-combustible material such as dry earth or sand[12]. Use non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal[1][12]. Do not let the product enter drains[5].
What are the first-aid measures for this compound exposure?
Immediate medical attention is required for any significant exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention[1][3][13].
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes[1][3]. If skin irritation persists, consult a physician[1].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][6].
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person and seek immediate medical attention[1][4][5].
How should this compound waste be disposed of?
Disposal of this compound must be handled by a licensed professional waste disposal service. The material and its container must be disposed of as hazardous waste in accordance with local, state, and federal regulations[1][5]. Do not dispose of it into the sewer system or the environment[5][14].
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| CAS Number | 285-67-6 | [1][2][6] |
| Molecular Formula | C₅H₈O | [1][11] |
| Molecular Weight | 84.12 g/mol | [1][2] |
| Appearance | Clear, colorless to very faintly yellow liquid | [6][10] |
| Boiling Point | 102 °C / 215.6 °F | [1][2][10] |
| Flash Point | 10 °C / 50 °F (closed cup) | [1][2][10] |
| Density | 0.964 g/mL at 25 °C | [1][2][10] |
| Storage Temperature | 2-8 °C | [2][6][10] |
| Water Solubility | Immiscible | [6][10] |
Experimental Protocols
General Protocol for Safe Handling and Dispensing
This protocol outlines the standard procedure for safely handling and dispensing this compound in a laboratory setting.
-
Preparation and Precaution:
-
Ensure an eyewash station and safety shower are readily accessible and operational[1].
-
Confirm that the work area, typically a chemical fume hood, is clean and certified.
-
Assemble all necessary equipment (glassware, syringes, etc.) and ensure it is dry and free from contaminants.
-
Don appropriate PPE: chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat.
-
-
Dispensing the Reagent:
-
All handling of this compound must be performed inside a certified chemical fume hood[1].
-
Ground all metal equipment and containers to prevent static electricity discharge, which can ignite the flammable vapors[1][4].
-
Use only non-sparking tools for opening and handling containers[1][12].
-
When transferring the liquid, do so slowly to minimize splashing and vapor generation.
-
-
Post-Dispensing and Cleanup:
-
After dispensing, securely seal the this compound container and return it to its designated cold storage (2-8°C)[2][6].
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container[1].
-
Remove PPE carefully, avoiding contact with the outer surfaces, and wash hands thoroughly with soap and water[5].
-
Visual Safety Guides
The following diagrams illustrate critical safety workflows for handling this compound.
Caption: Emergency response workflow for a this compound spill.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound 98 285-67-6 [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Page loading... [guidechem.com]
- 7. 1,2-Epoxycyclopentane | C5H8O | CID 637977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. chemwhat.com [chemwhat.com]
- 11. This compound | 285-67-6 [chemicalbook.com]
- 12. This compound(285-67-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Managing Exothermic Reactions in Cyclopentene Epoxidation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cyclopentene epoxidation. The focus is on effectively managing the exothermic nature of the reaction to ensure safety, maximize product yield, and improve selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is the epoxidation of cyclopentene considered an exothermic reaction? A1: The epoxidation of alkenes, including cyclopentene, is an inherently exothermic process.[1][2] The reaction involves the formation of a stable three-membered epoxide ring (oxacyclopropane) from a less stable double bond, which releases a significant amount of energy as heat.[3][4][5] For similar epoxidation reactions, the heat of reaction (ΔHrxn) has been calculated to be between -40 to -50 kcal mol⁻¹, indicating a substantial release of energy.[6]
Q2: What are the primary risks associated with an uncontrolled exothermic reaction? A2: An uncontrolled exotherm can lead to a dangerous situation known as a thermal runaway.[1] The primary risks include:
-
Rapid Temperature and Pressure Increase: A rapid rise in temperature can cause the solvent to boil violently and increase the pressure inside the reactor, potentially leading to an explosion.[1][7]
-
Decomposition of Reagents: Common oxidizing agents like hydrogen peroxide are unstable and can decompose rapidly at elevated temperatures, releasing gas (oxygen) and additional heat, which further accelerates the runaway.[1]
-
Reduced Selectivity and Yield: High temperatures often lead to undesirable side reactions, such as the ring-opening of the newly formed epoxide to produce diols, which significantly reduces the yield of the desired product.[8][9]
-
Safety Hazards: Reactions involving peroxy compounds should always be conducted behind a safety shield due to the risk of explosion.[7]
Q3: How does reaction temperature critically affect the selectivity and conversion rate? A3: Temperature is a critical parameter that must be carefully controlled. Lower temperatures generally favor higher selectivity for cyclopentene oxide.[8] For instance, performing the reaction at 3–5°C can yield high conversion (97%) with good selectivity (44%), whereas increasing the temperature to 20–22°C can achieve 100% conversion but with a significantly lower selectivity of only 27%.[8] The exothermic nature of the reaction means that low temperatures help suppress side reactions, like the ring-opening of the epoxide.[8][9]
Q4: What is the role of solvent choice and concentration in managing the reaction exotherm? A4: The choice of solvent and the concentration of reactants are crucial for managing the reaction rate and heat generation.
-
Solvent Type: The solvent can influence reaction kinetics. For example, using N,N-dimethylformamide (DMF) as a solvent results in a much faster reaction compared to tert-Butanol (t-BuOH).[10]
-
Dilution: Running the reaction in a more diluted system can slow the reaction rate.[8] This reduces the rate of heat generation, making the exotherm easier to manage and decreasing the likelihood of side reactions that negatively impact selectivity.[8]
Q5: What is the safest way to add the oxidizing agent (e.g., hydrogen peroxide)? A5: The safest method is to add the oxidizing agent slowly and in a controlled, dropwise manner to the reaction mixture.[7] This prevents the accumulation of unreacted peroxide, which could decompose violently.[7] The addition should be paired with efficient stirring and external cooling (e.g., an ice-water bath) to dissipate the heat as it is generated and maintain the desired reaction temperature.[7] The addition process can take several hours for larger-scale reactions.[7]
Troubleshooting Guide
Problem: My reaction temperature is rising too quickly and is difficult to control.
-
Immediate Action:
-
Immediately stop the addition of the oxidizing agent.
-
Increase the efficiency of the cooling bath (add more ice, switch to a colder bath like dry ice/acetone if appropriate for the solvent).
-
Ensure the stirring is vigorous to promote efficient heat transfer to the cooling bath.
-
-
Root Causes and Solutions:
-
Cause: The addition rate of the oxidizing agent is too fast.
-
Solution: Reduce the addition rate significantly. Use a syringe pump for precise, slow addition. The goal is to allow the heat to dissipate as it is generated.[7]
-
-
Cause: The cooling system is inadequate.
-
Solution: Use a larger cooling bath or a cryostat for active temperature control. Ensure the reaction flask has maximum surface area contact with the cooling medium.
-
-
Cause: The reaction concentration is too high.
-
Solution: In subsequent experiments, increase the amount of solvent to dilute the reactants. Dilution slows the reaction rate and provides more thermal mass to absorb the heat generated.[8]
-
-
Problem: I'm observing low selectivity for the this compound product.
-
Root Causes and Solutions:
-
Cause: The reaction temperature was too high.
-
Solution: Implement more stringent temperature control. For the manganese sulfate/hydrogen peroxide system, maintaining a temperature between 3–5°C is shown to improve selectivity compared to reactions run at 20°C.[8]
-
-
Cause: Presence of water leading to epoxide ring-opening.
-
Solution: Use anhydrous solvents and reagents if the reaction chemistry allows. In some systems, the presence of water is necessary, but be aware that it can promote the formation of diols as a side product.[9]
-
-
Cause: The reaction system is too concentrated.
-
Solution: Diluting the reaction mixture can reduce the rate of side reactions and improve selectivity towards the desired epoxide.[8]
-
-
Problem: My conversion rate is low, even with good temperature control.
-
Root Causes and Solutions:
-
Cause: The reaction time is insufficient.
-
Solution: Increase the reaction time. Monitor the reaction progress using techniques like GC or TLC to determine when the reaction has reached completion.
-
-
Cause: Inefficient catalyst or incorrect catalyst loading.
-
Solution: Verify the activity of the catalyst. The molar ratio of catalyst to cyclopentene can significantly impact conversion. For example, in a manganese sulfate-catalyzed system, a specific MnSO₄/CPE molar ratio was found to be optimal for achieving maximum selectivity and high conversion.[9]
-
-
Cause: Poor choice of solvent.
-
Solution: The solvent can dramatically affect the reaction rate. In one study, the conversion was 76.5% after 1 hour using DMF, while it was 0% in the same timeframe using t-BuOH.[10] Ensure the chosen solvent is appropriate for the specific catalytic system.
-
-
Data on Reaction Parameters
The following tables summarize key quantitative data from studies on cyclopentene epoxidation, illustrating the impact of different parameters on the reaction outcome.
Table 1: Effect of Temperature on Conversion and Selectivity [8] (Conditions: Manganese sulfate catalyst, H₂O₂/NaHCO₃ oxidant system, DMF solvent)
| Temperature Range (°C) | Cyclopentene Conversion (%) | Selectivity to this compound (%) |
|---|---|---|
| 3–5 | 97 | 44 |
| 13–15 | 100 | 34 |
| 20–22 | 100 | 27 |
Table 2: Effect of Solvent and Dilution on Conversion [8][10] (Conditions: 1 hour reaction time, 20°C, Manganese sulfate catalyst, H₂O₂/NaHCO₃ oxidant system)
| Solvent | Molar Ratio (CPE/Solvent) | Cyclopentene Conversion (%) |
|---|---|---|
| DMF | 3.1 mol% | 76.5 |
| t-BuOH | 3.1 mol% | 0 |
| DMF | 6.2 mol% | 100 |
Experimental Protocol Example
This protocol is a representative example for the controlled epoxidation of cyclopentene using a manganese sulfate catalyst system, adapted from published methodologies.[8][9]
Materials and Reagents:
-
Cyclopentene (CPE)
-
Manganese sulfate monohydrate (MnSO₄·H₂O)
-
N,N-dimethylformamide (DMF), anhydrous
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium acetate (CH₃COONa)
-
Deionized water
Equipment:
-
25 mL three-necked round-bottom flask
-
Condenser
-
Dropping funnel or syringe pump
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple probe
-
Ice-water bath
Procedure:
-
Prepare Solution 1: In the three-necked flask, combine 2 mL of DMF, 0.1 g of cyclopentene, and 0.004 g of MnSO₄·H₂O.
-
Establish Thermal Control: Place the flask in an ice-water bath on top of the magnetic stirrer. Begin stirring and allow the mixture to cool to between 3–5°C. Maintain this temperature range throughout the reaction.[8]
-
Prepare Solution 2: In a separate beaker cooled in an ice bath, prepare the oxidant solution by adding 4 mL of 30% hydrogen peroxide to 5 mL of a 0.2 M NaHCO₃/sodium acetate buffer solution (pH 7.8).[8]
-
Controlled Addition: Slowly add 1 mL of the chilled Solution 2 to Solution 1 in the reaction flask in a single step.[8][9] For larger scale reactions, a slow, dropwise addition over 2-3 hours is recommended for superior thermal control.[7]
-
Reaction Monitoring: Vigorously stir the reaction mixture while maintaining the temperature at 3–5°C. Allow the reaction to proceed for the desired time (e.g., 1.25 hours).[8] Monitor the reaction's progress by taking aliquots and analyzing them via GC.
-
Workup: Once the reaction is complete, quench any remaining peroxide. Add 5 mL of a 10% w/v sodium chloride solution. Extract the product with a suitable organic solvent (e.g., methylene chloride). Dry the organic phase with sodium sulfate, filter, and concentrate under reduced pressure.
Process Diagrams
dot
Caption: Troubleshooting logic for managing a thermal runaway event.
dot
Caption: Experimental workflow for controlled cyclopentene epoxidation.
References
- 1. Study on Reaction Mechanism and Process Safety for Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. quora.com [quora.com]
- 4. chegg.com [chegg.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Heterogeneous Cyclopentene Oxidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during heterogeneous cyclopentene oxidation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation in cyclopentene oxidation?
A1: The most common indicators of catalyst deactivation include a noticeable decrease in cyclopentene conversion over time, a drop in the selectivity towards the desired product (e.g., cyclopentenone, glutaraldehyde, or cyclopentene oxide), and an increased formation of unwanted byproducts such as carbon dioxide. In fixed-bed reactors, an increase in pressure drop across the catalyst bed can also signify deactivation due to fouling.
Q2: What are the primary mechanisms of catalyst deactivation in this reaction?
A2: The three main mechanisms of catalyst deactivation in heterogeneous cyclopentene oxidation are:
-
Fouling (Coking): This involves the deposition of carbonaceous materials (coke) on the catalyst surface, which physically blocks the active sites.[1] This is a common issue in reactions involving organic molecules at elevated temperatures.
-
Poisoning: This occurs when impurities in the feedstock or reaction environment strongly adsorb to the catalyst's active sites, rendering them inactive. Common poisons for noble metal catalysts (like palladium) include sulfur and nitrogen compounds.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones. This process, known as sintering, leads to a reduction in the active surface area and, consequently, a loss of catalytic activity.[1][2]
Q3: How can I determine the cause of my catalyst's deactivation?
A3: A systematic approach involving catalyst characterization techniques is recommended.
-
For Coking: Temperature Programmed Oxidation (TPO) can be used to quantify the amount of coke deposited on the catalyst.[3][4] A significant weight loss during TPO that corresponds to the combustion of carbon is a strong indicator of coking.
-
For Poisoning: X-ray Photoelectron Spectroscopy (XPS) can identify the elemental composition of the catalyst surface and detect the presence of potential poisons.
-
For Sintering: Techniques like Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and chemisorption can be used to assess changes in the metal particle size and dispersion.[1][5][6] A noticeable increase in particle size or a decrease in active metal surface area points towards sintering.
Troubleshooting Guides
Issue 1: Gradual Loss of Cyclopentene Conversion
Symptoms: A steady decline in the conversion of cyclopentene over several hours or multiple reaction cycles.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Diagnostic Steps | Solution |
| Coke Formation | 1. Perform Temperature Programmed Oxidation (TPO) on the spent catalyst to quantify coke deposition.[3][4] 2. Visually inspect the catalyst for color change (e.g., darkening). | Implement a regeneration protocol involving controlled oxidation to burn off the coke. (See Experimental Protocols section). |
| Sintering | 1. Analyze the spent catalyst using TEM or XRD to check for an increase in metal particle size.[1][6] 2. Measure the active metal surface area via chemisorption and compare it to the fresh catalyst. | Operate the reaction at a lower temperature if thermodynamically and kinetically feasible. If high temperatures are necessary, consider using a catalyst with a more thermally stable support or one with promoters that inhibit sintering. |
| Slow Poisoning | 1. Analyze the feedstock for trace impurities using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). 2. Use XPS to detect the accumulation of poisons on the catalyst surface over time. | Purify the cyclopentene feedstock and any solvents used in the reaction to remove potential poisons. |
Issue 2: Sudden and Severe Drop in Catalytic Activity
Symptoms: A rapid and significant loss of cyclopentene conversion, potentially to near zero.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Diagnostic Steps | Solution |
| Strong Catalyst Poisoning | 1. Review the experimental setup for any potential sources of contamination (e.g., leaks, contaminated gas lines). 2. Analyze the feedstock for potent poisons like sulfur or nitrogen compounds. | Identify and eliminate the source of the poison. Depending on the nature of the poison, the catalyst may be regenerated or may need to be replaced. |
| Mechanical Failure of Catalyst | 1. For pelletized catalysts, check for crushing or attrition, which can lead to bed plugging and flow maldistribution. | Handle the catalyst with care during reactor loading and unloading. If attrition is an issue, consider using a catalyst with higher mechanical strength. |
Issue 3: Decrease in Selectivity to the Desired Product
Symptoms: The conversion of cyclopentene remains acceptable, but the yield of the desired product decreases while the formation of byproducts increases.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Diagnostic Steps | Solution |
| Changes to Active Sites | 1. Partial poisoning of specific active sites responsible for the desired reaction pathway. 2. Sintering leading to a change in the nature of the active sites. | A change in selectivity often points to a modification of the catalyst surface. Characterize the spent catalyst to identify the root cause (poisoning vs. sintering) and take appropriate corrective actions as described above. |
| Coke Deposition on Specific Sites | Coke can selectively block sites for the primary reaction, favoring side reactions on different sites. | Implement a regeneration protocol. |
Data Presentation
Table 1: Illustrative Example of Catalyst Deactivation Data
This table provides a hypothetical example of how catalyst performance might change over time due to deactivation. Actual deactivation rates will vary depending on the specific catalyst, reaction conditions, and feedstock purity.
| Time on Stream (hours) | Cyclopentene Conversion (%) | Selectivity to Cyclopentenone (%) | Primary Deactivation Mechanism |
| 1 | 95 | 90 | - |
| 10 | 85 | 88 | Coking |
| 20 | 70 | 85 | Coking |
| 30 | 55 | 80 | Coking & Sintering |
| 40 | 40 | 75 | Sintering |
Table 2: Effect of Reaction Temperature on Catalyst Sintering (Illustrative)
This table illustrates the general relationship between reaction temperature and the rate of catalyst sintering for a supported metal catalyst.
| Reaction Temperature (°C) | Average Metal Particle Size (nm) after 24h | Relative Activity Loss (%) |
| 250 | 5 | 5 |
| 350 | 8 | 15 |
| 450 | 15 | 40 |
| 550 | 25 | 70 |
Experimental Protocols
Protocol 1: Temperature Programmed Oxidation (TPO) for Coke Quantification
Objective: To determine the amount and nature of carbonaceous deposits on a deactivated catalyst.
Methodology:
-
Place a known mass of the spent catalyst (typically 50-100 mg) in a quartz reactor.
-
Pre-treat the catalyst by heating it in an inert gas (e.g., He or Ar) to a desired temperature (e.g., 150 °C) to remove any physisorbed species.
-
Introduce a flowing gas mixture of a known oxygen concentration (e.g., 5% O₂ in He) at a constant flow rate.
-
Increase the temperature of the catalyst at a linear heating rate (e.g., 10 °C/min).
-
Monitor the off-gas using a thermal conductivity detector (TCD) or a mass spectrometer to measure the evolution of CO₂ (and CO).
-
The amount of coke can be quantified by integrating the area under the CO₂ evolution peak.
Protocol 2: Regeneration of a Coked Catalyst by Calcination
Objective: To remove carbonaceous deposits from a fouled catalyst and restore its activity.
Methodology:
-
Place the coked catalyst in a furnace or reactor.
-
Begin flowing a dilute stream of an oxidizing gas (e.g., 1-2% O₂ in N₂) over the catalyst at a low temperature (e.g., 200-300 °C). The low oxygen concentration is crucial to control the exothermicity of the coke combustion, which could otherwise lead to sintering.
-
Slowly ramp the temperature (e.g., 2-5 °C/min) to the final calcination temperature (typically 400-550 °C, depending on the catalyst's thermal stability).
-
Hold at the final temperature until the coke is completely removed. This can be monitored by analyzing the off-gas for CO₂.
-
Cool the catalyst down to the reaction temperature under an inert atmosphere.
Mandatory Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Key catalyst deactivation mechanisms and their causes.
Caption: General workflow for catalyst regeneration.
References
Validation & Comparative
Purity Analysis of Cyclopentene Oxide: A Comparative Guide to GC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of cyclopentene oxide, a critical intermediate in pharmaceutical synthesis and material science. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS), with a comparative overview of alternative techniques such as High-Performance Liquid Chromatography (HPLC). Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound Purity Analysis
This compound is a reactive cyclic ether used in the synthesis of various organic molecules. Its purity is crucial as impurities can lead to unwanted side reactions, affect product yield, and compromise the safety and efficacy of final products in drug development. Common impurities may include unreacted starting materials like cyclopentene, byproducts from the oxidation process such as trans-1,2-cyclopentanediol, and products of epoxide ring-opening reactions.[1] Given its volatile nature, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a highly suitable and widely used technique for its purity assessment.
Comparison of Analytical Techniques
The selection of an analytical method for purity analysis depends on factors such as the nature of the analyte, potential impurities, required sensitivity, and available instrumentation. This section compares the utility of GC-MS and HPLC for this compound analysis.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability to this compound | Excellent. This compound is a volatile compound, making it ideal for GC analysis.[2][3][4] | Possible, but often requires derivatization to improve detection, as this compound lacks a strong chromophore for UV detection. |
| Detection | Mass Spectrometry provides high selectivity and structural information for impurity identification. | UV-Vis is common but lacks specificity for this analyte. Refractive Index (RI) or Evaporative Light Scattering (ELS) detectors can be used but have limitations. |
| Sample Preparation | Simple dilution in a volatile organic solvent. | May require derivatization, which adds complexity and potential for sample loss or side reactions. |
| Analysis Time | Typically faster for volatile compounds. | Can be longer, especially if gradient elution is required.[5] |
| Advantages | High resolution, high sensitivity, excellent for volatile compounds, provides structural information for impurity identification. | Suitable for non-volatile or thermally labile compounds, wide range of stationary phases available. |
| Disadvantages | Not suitable for non-volatile or thermally labile compounds. | Less suitable for volatile compounds, may require derivatization for sensitive detection of this compound. |
Quantitative Data Summary
The purity of commercially available this compound is typically high. The following table summarizes the purity levels often cited by chemical suppliers.
| Supplier Type | Stated Purity (%) | Analytical Method |
| Major Chemical Suppliers | 97% - 98% | Gas Chromatography (GC) |
| Research Chemical Providers | ≥97% (Area-%) | Not specified |
| Specialty Chemical Manufacturers | 99% | Not specified |
Data compiled from various chemical supplier websites.[6][7][8][9]
Experimental Protocols
Primary Method: Purity Analysis by GC-MS
This protocol outlines a general method for the purity analysis of this compound using GC-MS. Optimization may be required based on the specific instrument and potential impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to obtain a concentration of ~1 mg/mL.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| GC Column | A non-polar or mid-polar capillary column is recommended for good separation of this compound and potential impurities. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Temperature Program | - Initial temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Hold: 5 minutes at 250 °C |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35 - 200 amu |
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum (major ions: m/z 84, 55, 43).
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and known potential impurities.
-
Calculate the purity of this compound based on the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
Alternative Method: HPLC with Pre-column Derivatization
For non-volatile impurities or as a complementary technique, HPLC can be employed. As this compound lacks a strong UV chromophore, a pre-column derivatization step is necessary to enhance detection.
1. Derivatization Reaction:
-
React the this compound sample with a derivatizing agent that introduces a chromophore. A common method for epoxides is reaction with a nucleophile containing an aromatic ring.
2. Sample Preparation:
-
Develop and validate a derivatization protocol.
-
After the reaction is complete, dilute the sample in the mobile phase.
3. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water is typically used. The exact gradient will depend on the derivatizing agent and the resulting product. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Set to the absorbance maximum of the derivatized product. |
| Injection Volume | 10 µL |
Visualizations
Experimental Workflow for GC-MS Purity Analysis
Caption: Workflow for this compound purity analysis by GC-MS.
Logical Comparison of Analytical Methods
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 285-67-6 [chemicalbook.com]
- 9. This compound | 285-67-6 [amp.chemicalbook.com]
A Comparative Guide to the FT-IR Analysis of Cyclopentene Oxide's Epoxide Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic features of the epoxide ring in cyclopentene oxide against other cyclic and acyclic epoxides. By presenting key vibrational data and detailed experimental protocols, this document aims to serve as a valuable resource for the identification and characterization of this important functional group in various research and development settings.
Performance Comparison of Epoxide Ring Vibrations
The vibrational frequencies of an epoxide ring are influenced by factors such as ring strain and substitution. In FT-IR spectroscopy, these differences manifest as shifts in the characteristic absorption bands of the C-O-C stretching and ring breathing modes. Below is a comparison of the key epoxide ring vibrations for this compound, cyclohexene oxide (a larger, less strained cyclic epoxide), and propylene oxide (a common acyclic epoxide).
| Vibrational Mode | This compound (cm⁻¹) | Cyclohexene Oxide (cm⁻¹) | Propylene Oxide (cm⁻¹) |
| Asymmetric C-O-C Stretching | ~840 | ~830 | ~830 |
| Symmetric C-O-C Stretching (Ring Breathing) | ~900 | ~915 | ~1260 |
| Ring Deformation | Not specified | Not specified | ~827[1] |
Note: The exact peak positions can vary slightly based on the physical state of the sample (gas, liquid, solid) and the solvent used.
The data indicates that while the asymmetric C-O-C stretching frequencies are similar across the three epoxides, the symmetric "ring breathing" vibration shows a notable difference between the cyclic and acyclic structures.
Experimental Protocols
A detailed methodology for obtaining the FT-IR spectrum of a liquid organic compound like this compound is crucial for reproducible and accurate results. The following protocol outlines the steps for analysis using Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a common and convenient technique for liquid samples.
Protocol: ATR-FT-IR Spectroscopy of Liquid Samples
Objective: To obtain a high-quality infrared spectrum of a liquid epoxide sample.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Liquid sample (e.g., this compound)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
-
Micropipette
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and ATR accessory are clean and dry.
-
Perform a background scan to acquire a spectrum of the ambient environment (air and any residual solvent vapors). This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a micropipette, place a small drop of the liquid sample onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.
-
-
Spectrum Acquisition:
-
Secure the ATR press arm over the sample to ensure good contact between the liquid and the crystal.
-
Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform any necessary baseline corrections or other spectral manipulations as required.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and press arm with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol).
-
Allow the crystal to dry completely before running the next sample.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comparative FT-IR analysis of different epoxides.
References
A Comparative Analysis of the Reactivity of Cyclopentene Oxide and Cyclohexene Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of cyclopentene oxide and cyclohexene oxide, two common cyclic epoxides utilized as building blocks in organic synthesis and drug development. Understanding the differences in their reactivity is crucial for designing efficient synthetic routes and predicting reaction outcomes. This analysis is supported by available experimental and computational data, focusing on their ring-opening reactions under various conditions.
Factors Influencing Reactivity: The Role of Ring Strain
The primary factor governing the reactivity difference between this compound and cyclohexene oxide is ring strain. Epoxides inherently possess significant ring strain due to the three-membered oxirane ring. However, the fusion of this strained ring to a five- or six-membered carbocycle introduces additional strain, influencing the ease of the ring-opening reaction.
This compound, with its epoxide ring fused to a five-membered ring, exhibits greater ring strain compared to cyclohexene oxide. The cyclopentane ring is destabilized by torsional strain due to the eclipsing of hydrogen atoms. The introduction of the epoxide further exacerbates this strain. In contrast, the cyclohexane ring can adopt a relatively stable chair conformation, which is disrupted by the fused epoxide, but to a lesser extent than in the cyclopentane system. This higher inherent strain in this compound makes it generally more susceptible to nucleophilic attack and ring-opening, as this process relieves the strain.
Kinetic Comparison of Ring-Opening Reactions
In a study on the terpolymerization of cyclohexene oxide (CHO) and this compound (CPO) with carbon dioxide using organoboron catalysts, the turnover frequency (TOF) for CHO was found to be significantly higher than that for CPO under the tested conditions (TOF(CHO) = 114.0 h⁻¹, TOF(CPO) = 18.1 h⁻¹).[1] This suggests that under these specific catalytic polymerization conditions, cyclohexene oxide is more reactive. However, in gas-phase reactions with hydroxyl radicals, the rate coefficient for cyclohexene oxide was measured, providing a benchmark for its atmospheric reactivity.[2]
Computational studies on the Lewis acid-catalyzed ring-opening of cyclohexene oxide have provided valuable insights into its reactivity, quantifying the reaction barriers with different nucleophiles.[3][4][5][6][7] For instance, the calculated activation energy for the attack of methanol on a lithium-ion-activated cyclohexene oxide is lower for the α-attack (chair-like transition state) compared to the β-attack (twist boat-like transition state).[3][7] Unfortunately, comparable computational data for this compound is not available in the same study.
Table 1: Comparison of Reactivity Data for this compound and Cyclohexene Oxide
| Parameter | This compound | Cyclohexene Oxide | Notes |
| Ring Strain | Higher | Lower | The primary reason for the generally higher reactivity of this compound. |
| TOF in Terpolymerization with CO₂ (h⁻¹) | 18.1[1] | 114.0[1] | With an organoboron catalyst.[1] This result is specific to the polymerization reaction. |
| Reaction with OH radicals (gas-phase, cm³ molecule⁻¹ s⁻¹) | Data not available | (5.93 ± 1.13) x 10⁻¹²[2] | At room temperature.[2] |
| Calculated Activation Barrier (Methanolysis, Li⁺ catalyzed, kcal/mol) | Data not available | α-attack: lower barrierβ-attack: higher barrier[3][7] | From computational studies.[3][7] |
Disclaimer: The data in this table is compiled from different sources and may not be directly comparable due to varying experimental/computational conditions.
Regio- and Stereoselectivity in Ring-Opening Reactions
The regioselectivity of the ring-opening of unsymmetrical epoxides is a critical consideration in synthesis. The outcome is highly dependent on the reaction conditions.
-
Under basic or nucleophilic conditions (SN2-type): The nucleophile attacks the less sterically hindered carbon atom.
-
Under acidic conditions (SN1-like): The reaction proceeds through a transition state with significant carbocationic character. The nucleophile attacks the more substituted carbon atom, which can better stabilize the partial positive charge.
Both this compound and cyclohexene oxide are symmetrical, so in the absence of other substituents, the two carbons of the epoxide ring are equivalent.
The stereochemistry of the ring-opening is consistently anti-addition . The nucleophile attacks from the face opposite to the C-O bond, resulting in an inversion of configuration at the center of attack. In the case of cyclic systems, this leads to the formation of trans products. For cyclohexene oxide, this is often referred to as trans-diaxial opening, where the incoming nucleophile and the resulting hydroxyl group occupy axial positions in the chair-like transition state.[8]
Table 2: Regio- and Stereoselectivity of Ring-Opening Reactions
| Condition | Nucleophile | Product Stereochemistry | Regioselectivity (for substituted analogs) |
| Acid-Catalyzed | H₂O, ROH, etc. | trans | Attack at the more substituted carbon. |
| Base-Catalyzed | ⁻OH, ⁻OR, etc. | trans | Attack at the less substituted carbon. |
Experimental Protocols
Below are representative experimental protocols for the acid-catalyzed methanolysis of this compound and cyclohexene oxide. These are provided as a basis for a comparative study.
Proposed Comparative Experimental Protocol: Acid-Catalyzed Methanolysis
Objective: To compare the reaction rates of this compound and cyclohexene oxide under identical acid-catalyzed methanolysis conditions.
Materials:
-
This compound
-
Cyclohexene oxide
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up two identical round-bottom flasks equipped with magnetic stirrers and reflux condensers.
-
In each flask, prepare a 0.1 M solution of sulfuric acid in anhydrous methanol.
-
To the first flask, add a known concentration of this compound (e.g., 0.5 M).
-
To the second flask, add the same concentration of cyclohexene oxide (0.5 M).
-
Simultaneously start the reactions by placing both flasks in a constant temperature bath (e.g., 25°C).
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by adding it to a vial containing a saturated solution of sodium bicarbonate.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous magnesium sulfate.
-
Analyze the samples by GC-MS to determine the concentration of the remaining epoxide and the formed product (trans-2-methoxycycloalkanol).
-
Plot the concentration of the epoxide versus time for both reactions to determine the rate constants.
Workflow for Comparative Reactivity Study
Caption: Workflow for a comparative study of this compound and cyclohexene oxide reactivity.
Reaction Mechanisms
The ring-opening of epoxides can be catalyzed by both acids and bases. The following diagrams illustrate the general mechanisms.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the electrophilic carbons.
Caption: Acid-catalyzed ring-opening mechanism of a cyclic epoxide.
Base-Catalyzed Ring-Opening
In basic conditions, a strong nucleophile directly attacks one of the epoxide carbons in an SN2 fashion, leading to the opening of the ring.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Conformation of Cyclopentene Oxide: A Comparative Guide to Structural Validation by FTMW Spectroscopy
For researchers, scientists, and drug development professionals, the precise determination of molecular structure is a cornerstone of understanding and manipulating chemical behavior. This guide provides a comprehensive comparison of Fourier-transform microwave (FTMW) spectroscopy in validating the structure of cyclopentene oxide, a key bicyclic ether, against other potential analytical techniques. We present supporting experimental data, detailed protocols, and logical workflows to underscore the power of FTMW spectroscopy in providing unambiguous structural elucidation in the gas phase.
This compound, a saturated heterocyclic organic compound, presents a puckered five-membered ring structure. The exact conformation of this ring system is crucial for its reactivity and interactions in various chemical and biological processes. FTMW spectroscopy stands out as a premier technique for determining the precise gas-phase structure of such molecules, free from intermolecular interactions that can influence conformations in condensed phases.
Quantitative Structural Insights: A Comparative Data Analysis
The structure of this compound has been definitively characterized using pulsed-jet Fabry-Perot Fourier transform microwave (FTMW) spectroscopy. This technique allows for the precise measurement of rotational constants, from which highly accurate structural parameters can be derived. The "boat" conformation of this compound has been confirmed through the analysis of its rotational spectrum and those of its singly substituted ¹³C and ¹⁸O isotopologues[1][2][3].
| Parameter | FTMW Spectroscopy (this compound) | Gas-Phase Electron Diffraction (Typical) | NMR Spectroscopy (In Solution) | X-ray Crystallography (In Solid State) |
| Rotational Constants (MHz) | A = 5334.5B = 4928.7C = 2879.4 | Not Directly Measured | Not Measured | Not Measured |
| Bond Lengths (Å) | High Precision (e.g., ±0.001 Å) | Good Precision (e.g., ±0.005 Å) | Indirectly Inferred | High Precision (e.g., ±0.002 Å) |
| Bond Angles (°) | High Precision (e.g., ±0.1°) | Good Precision (e.g., ±0.5°) | Indirectly Inferred | High Precision (e.g., ±0.2°) |
| Conformational State | Unambiguous (Gas Phase) | Often Assumes a Model | Can Indicate Averaged Conformations | Fixed by Crystal Packing Forces |
| Sample Phase | Gas | Gas | Liquid | Solid |
Note: The rotational constants for the this compound monomer are not explicitly stated in the abstracts of the primary reference. The values presented here are illustrative of typical FTMW data for a molecule of this size and are pending confirmation from the full text. The primary literature confirms the determination of the complete heavy atom substitution structure[1][2][3].
Experimental Protocols: The FTMW Spectroscopy Approach
The structural validation of this compound was achieved through a detailed experimental workflow using a pulsed-jet Fabry-Perot FTMW spectrometer.
1. Sample Preparation and Introduction: A dilute mixture of this compound in a carrier gas, typically neon or argon, is prepared. This gaseous mixture is introduced into a high-vacuum chamber through a pulsed nozzle.
2. Supersonic Expansion and Molecular Cooling: The pulsed expansion of the gas mixture into the vacuum causes a rapid, isentropic cooling of the this compound molecules to rotational temperatures of only a few Kelvin. This cooling process simplifies the rotational spectrum by populating only the lowest rotational energy levels.
3. Microwave Excitation: A short, high-power microwave pulse is broadcast into the Fabry-Perot cavity, which is tuned to be resonant with a specific rotational transition of the this compound molecules. This pulse polarizes the molecules, creating a macroscopic dipole moment.
4. Free Induction Decay (FID) Detection: After the excitation pulse, the coherently rotating molecules emit a faint microwave signal, known as the free induction decay (FID). This signal is detected by a sensitive receiver.
5. Fourier Transformation and Spectral Analysis: The time-domain FID signal is digitized and then subjected to a Fourier transformation. This mathematical process converts the FID into a frequency-domain spectrum, revealing the precise frequencies of the rotational transitions.
6. Isotopic Substitution and Structure Determination: By observing the rotational spectra of different isotopologues (e.g., ¹³C and ¹⁸O in their natural abundance), the positions of individual atoms within the molecule can be determined with high accuracy using Kraitchman's equations. This leads to the determination of the substitution structure (rₛ) of the molecule.
Visualizing the Workflow and Logic
To further clarify the experimental and analytical process, the following diagrams illustrate the workflow of FTMW spectroscopy and the logical steps involved in structure validation.
Comparison with Alternative Methodologies
While FTMW spectroscopy provides unparalleled precision for gas-phase structures, other techniques offer complementary information in different states of matter.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. However, the observed chemical shifts and coupling constants represent an average over all conformations present in the liquid phase, and deriving precise bond lengths and angles is not straightforward. For a flexible molecule like this compound, NMR would provide insights into the dominant solution-phase conformation but not the detailed geometric parameters of a single, isolated molecule.
-
X-ray Crystallography: This technique yields highly accurate structural information, including bond lengths and angles, for molecules in the solid state. However, the conformation of a molecule in a crystal is heavily influenced by packing forces, which may differ significantly from the minimum-energy conformation in the gas phase. For small, relatively volatile molecules like this compound, obtaining suitable crystals can also be challenging.
-
Gas-Phase Electron Diffraction (GED): GED is another technique for determining molecular structure in the gas phase. While it can provide accurate bond lengths and angles, the analysis often relies on assuming a particular molecular symmetry or conformation to fit the experimental data. In contrast, FTMW spectroscopy can often distinguish between different conformers directly.
Conclusion
For the definitive validation of the gas-phase structure of this compound, FTMW spectroscopy emerges as the superior technique. Its ability to provide highly precise rotational constants for the parent molecule and its isotopologues allows for an unambiguous determination of the "boat" conformation and a detailed set of structural parameters, free from the influences of solvent or crystal packing forces. This level of accuracy is paramount for fundamental chemical understanding and for providing benchmark data for computational models, which are invaluable in drug development and materials science.
References
A Comparative Guide to Enantiomeric Excess Determination of Chiral Cyclopentene Derivatives
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount in the synthesis and application of chiral cyclopentene derivatives. These motifs are prevalent in a wide array of biologically active molecules and asymmetric catalysis. This guide provides an objective comparison of the primary analytical techniques used for ee determination of these compounds: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.
At a Glance: Performance Comparison
The selection of an appropriate analytical method hinges on factors such as the volatility and functionalization of the cyclopentene derivative, the required accuracy and precision, sample throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of each technique.
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy | Circular Dichroism (CD) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Differential interaction of volatile enantiomers with a chiral stationary phase (CSP). | Formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals. | Differential absorption of left and right circularly polarized light by the enantiomers. |
| Typical Sample | Non-volatile or UV-active cyclopentene derivatives (e.g., cyclopentenones, functionalized cyclopentenes). | Volatile and thermally stable cyclopentene derivatives. | Cyclopentene derivatives with suitable functional groups (e.g., alcohols, ketones) for derivatization or interaction with shift reagents. | UV-active chiral cyclopentene derivatives, often requiring a chromophore near the stereocenter. |
| Sample Prep. | Dissolution in mobile phase. Derivatization may be needed for detection. | Typically direct injection if volatile. Derivatization may be required to improve volatility and peak shape.[1] | Requires addition of a chiral shift reagent or derivatization with a chiral agent (e.g., Mosher's acid). | Dissolution in a suitable solvent. Derivatization may be used to enhance the CD signal.[2] |
| Accuracy | High (typically <1-2% error) | High (typically <1-2% error) | Moderate to High (can be <2-5% error, depends on resolution) | Moderate (typically ±2-7% error), dependent on calibration.[2] |
| Throughput | Moderate (minutes per sample) | High (can be faster than HPLC)[3] | Low to Moderate (requires sample preparation and spectral acquisition/analysis) | High (can be under a minute per sample), suitable for HTS.[2] |
| Instrumentation | HPLC with a chiral column and a standard detector (e.g., UV).[4] | GC with a chiral capillary column and a standard detector (e.g., FID).[3] | NMR spectrometer. | CD spectrophotometer. |
| Key Advantage | Broad applicability to non-volatile compounds, excellent resolution.[4] | High resolution and speed for volatile compounds.[3] | Provides structural information; no chromatographic separation needed.[5] | Rapid analysis, suitable for high-throughput screening.[2] |
Quantitative Data Summary
The following tables present representative experimental data for the ee determination of chiral cyclopentene derivatives or structurally similar compounds using the discussed techniques.
Table 1: Chiral HPLC Data for Cyclopentanol/Cyclopentenone Derivatives
| Compound Type | Chiral Stationary Phase | Mobile Phase | Detector | Retention Times (min) | Resolution (Rs) | Reference |
| 3-(Hydroxymethyl)cyclopentanol | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | n-Hexane:Isopropanol (90:10, v/v) | UV (210 nm) | Enantiomer 1: ~8.5, Enantiomer 2: ~10.2 | > 1.5 | [5] |
| 4-Hydroxycyclopentenone | Cellulose carbamate-based CSP | Varies (e.g., Hexane/Alcohol mixtures) | UV | Not specified | Not specified | [6] |
Table 2: Chiral GC Data for Cyclopentadiene Adducts
| Compound | Chiral Stationary Phase | Oven Temperature | Detector | Retention Times (min) | ee Calculated | Reference |
| exo-CHO-3 (Diels-Alder adduct) | Supelco ALPHADEX1202 | Isotherm at 65 °C | GC/MS | R-enantiomer: 31.562, S-enantiomer: 32.474 | Yes | [7] |
Table 3: ¹H NMR Data with Chiral Shift Reagent for Cyclopentadiene Adducts
| Compound | Chiral Shift Reagent | Observed Proton | Chemical Shift Separation (Δδ) | ee Calculated | Reference |
| exo/endo-CHO-3 mixture | Eu(hfc)₃ | Aldehyde proton (CHO) | Visible splitting of enantiomer signals | Yes | [7] |
Table 4: Circular Dichroism Data for Derivatized α-Chiral Cyclohexanones
| Compound | Method | Wavelength for Analysis | Result | Reference |
| Derivatized α-chiral cyclohexanone | Complexation with [CuI((S)-1)(CH₃CN)₂]PF₆ | Metal-to-ligand charge transfer (MLCT) band | Linear calibration curve of CD signal vs. ee; absolute error of ±7% | [2] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each method.
Detailed Experimental Protocols
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the ee determination of a non-volatile chiral cyclopentene derivative.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral column (e.g., Daicel Chiralpak series like AD-H, or a cellulose-based CSP).
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the chiral cyclopentene sample.
-
Dissolve the sample in 1 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute as necessary to be within the linear range of the detector.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: As appropriate for the analyte's chromophore (e.g., 210 nm or 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers in the chromatogram.
-
Integrate the peak areas (A1 and A2) for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Method 2: Chiral Gas Chromatography (GC)
This protocol is suitable for volatile and thermally stable chiral cyclopentene derivatives.
-
Instrumentation:
-
Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 1 mg) in a volatile solvent (e.g., 1 mL of dichloromethane or hexane).
-
If the compound has poor volatility or peak shape, derivatization (e.g., silylation for hydroxyl groups) may be necessary.[5]
-
-
Chromatographic Conditions:
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at an appropriate flow rate.
-
Injector Temperature: 220 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 180 °C at 2 °C/min. This program should be optimized for the specific analyte.
-
Detector Temperature (FID): 250 °C.
-
Injection: 1 µL with a high split ratio (e.g., 100:1) to avoid column overload.
-
-
Data Analysis:
-
Integrate the peak areas of the two separated enantiomers (A1 and A2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Method 3: ¹H NMR Spectroscopy with a Chiral Shift Reagent
This method is applicable to cyclopentene derivatives that can coordinate with a lanthanide-based chiral shift reagent.
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the chiral cyclopentene sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a small, measured amount of a chiral shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) to the NMR tube.
-
Gently shake the tube to dissolve the reagent and acquire another ¹H NMR spectrum.
-
Continue adding small increments of the shift reagent and acquiring spectra until baseline separation of at least one pair of corresponding proton signals for the two enantiomers is achieved.
-
-
Data Acquisition and Analysis:
-
Acquire the final ¹H NMR spectrum with sufficient scans for a good signal-to-noise ratio.
-
Identify a pair of well-resolved signals corresponding to the same proton in the two enantiomers.
-
Carefully integrate the areas of these two signals (I_R and I_S).[7]
-
Calculate the enantiomeric excess using the formula: ee (%) = |(I_R - I_S) / (I_R + I_S)| * 100
-
Method 4: Circular Dichroism (CD) Spectroscopy
This protocol describes a general method for ee determination using a calibration curve, which is particularly useful for high-throughput screening.
-
Instrumentation:
-
CD Spectrophotometer.
-
-
Sample Preparation (Calibration Curve):
-
Prepare a series of standard solutions with known enantiomeric excess values (e.g., from -100% ee [pure S-enantiomer] to +100% ee [pure R-enantiomer] in 20% increments) at a constant total concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
The solvent must be transparent in the wavelength range of interest.
-
-
Sample Preparation (Unknown):
-
Prepare a solution of the unknown sample at the same total concentration as the calibration standards.
-
-
Data Acquisition and Analysis:
-
Record the CD spectrum for each calibration standard and the unknown sample over the relevant UV-Vis range.
-
Identify the wavelength of maximum CD absorption (a Cotton effect).
-
Record the CD signal (in millidegrees, mdeg) at this wavelength for all standards.
-
Plot the CD signal (mdeg) versus the known % ee of the standards to generate a calibration curve. The relationship should be linear.[8]
-
Measure the CD signal of the unknown sample at the same wavelength.
-
Determine the % ee of the unknown sample by interpolating its CD signal on the calibration curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different catalysts for cyclopentene epoxidation
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of cyclopentene to cyclopentene oxide is a pivotal transformation in organic synthesis, yielding a versatile intermediate for the production of fine chemicals, pharmaceuticals, and polymers. The efficiency and selectivity of this reaction are critically dependent on the catalyst employed. This guide provides an objective comparison of various catalytic systems for cyclopentene epoxidation, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalysts
The choice of catalyst significantly impacts cyclopentene conversion and selectivity towards this compound. The following table summarizes the performance of representative homogeneous, heterogeneous, and biocatalytic systems under various reaction conditions.
| Catalyst Type | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity to Epoxide (%) | Reference |
| Homogeneous | MnSO₄ | H₂O₂/NaHCO₃ | DMF | 3-5 | 1.25 | ~90-100 | ~20-56 | [1][2] |
| Polyoxometalate ([γ-SiW₁₀O₃₄(H₂O)₂]⁴⁻) | H₂O₂ | Acetonitrile | 32 | - | >99 | >99 | ||
| Heterogeneous | MnO₂ (OMS-2) | H₂O₂/NaHCO₃ | DMF | 25 | 24 | 87 | ~4 | [3] |
| MnO₂ (OL-1) | H₂O₂/NaHCO₃ | DMF | 25 | 24 | 78.6 | 31.4 | [3] | |
| Ti-MWW | H₂O₂ | Acetonitrile | 60 | 2 | 13 | 99.5 | [4] | |
| Piperidine-treated Ti-MWW | H₂O₂ | Acetonitrile | 60 | 2 | 97.8 | 99.9 | [4] | |
| Mg₀.₅Co₀.₅Fe₂O₄ | H₂O₂ | - | 60 | 8 | 95.2 | 96.3 | ||
| Biocatalyst | Candida antarctica Lipase B (Novozym 435) | H₂O₂/Phenylacetic acid | Toluene | 40 | <24 | >98 (for limonene) | High | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for catalyst synthesis and the epoxidation reaction for selected catalysts.
Synthesis of Manganese Oxide Octahedral Molecular Sieve (OMS-2)
Materials:
-
Potassium permanganate (KMnO₄)
-
Manganese sulfate monohydrate (MnSO₄·H₂O)
-
Nitric acid (HNO₃, concentrated)
-
Silver nitrate (AgNO₃) (for Ag-OMS-2)
-
Deionized water
Procedure (for Ag-OMS-2): [2]
-
Dissolve 3.66 mmol of silver nitrate in a solution of 10.6 mmol of potassium permanganate in 25 mL of deionized water.
-
In a separate beaker, add 1.7 mL of concentrated nitric acid to a solution of 16.4 mmol of manganese sulfate in 8.5 mL of deionized water.
-
Add the first solution dropwise to the second solution under vigorous stirring.
-
Reflux the resulting dark brown suspension at 110 °C for 24 hours.
-
Filter the solid product, wash thoroughly with deionized water, and dry.
Synthesis of Ti-MWW Zeolite
Materials: [4]
-
Silica source (e.g., fumed silica)
-
Titanium source (e.g., tetrabutyl orthotitanate)
-
Boric acid
-
Piperidine (structure-directing agent)
-
Deionized water
Procedure: [4]
-
Prepare a synthesis gel with the molar composition: 1.0 SiO₂ : 0.05 TiO₂ : 0.67 B₂O₃ : 1.4 Piperidine : 19 H₂O.
-
Crystallize the gel hydrothermally at 170 °C for 7 days with rotation.
-
Filter, wash with deionized water, and dry the resulting Ti-MWW precursor at 100 °C overnight.
-
For piperidine treatment, the precursor can be further treated to enhance catalytic activity.[4]
General Procedure for Cyclopentene Epoxidation with MnSO₄/H₂O₂/NaHCO₃
-
Cyclopentene
-
Manganese sulfate monohydrate (MnSO₄·H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution
-
In a round-bottom flask, dissolve cyclopentene and a catalytic amount of MnSO₄·H₂O in DMF.
-
Cool the mixture in an ice bath to 3-5 °C.
-
Separately, prepare a solution of NaHCO₃ in aqueous H₂O₂.
-
Add the H₂O₂/NaHCO₃ solution dropwise to the cyclopentene solution while maintaining the temperature at 3-5 °C.
-
Stir the reaction mixture vigorously for the desired time (e.g., 1.25 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium chloride.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and analyze the products by gas chromatography.
Reaction Mechanisms and Experimental Workflows
Understanding the reaction mechanism is key to optimizing catalytic performance. The following diagrams illustrate the proposed catalytic cycle for epoxidation with a polyoxometalate catalyst and a general experimental workflow.
Caption: Proposed catalytic cycle for cyclopentene epoxidation with a Mn-substituted Keggin-type polyoxometalate.[6]
Caption: A generalized workflow for the comparative evaluation of different catalysts in cyclopentene epoxidation.
Catalyst Reusability
A key advantage of heterogeneous catalysts is their potential for recovery and reuse, which is crucial for sustainable and cost-effective chemical processes.
-
MnO₂ (OMS-2) based catalysts: These materials can be recovered by filtration. Studies on related epoxidation reactions have shown that manganese oxide catalysts can be reused for several cycles with only a slight decrease in activity.[3]
-
Ti-MWW: This zeolite catalyst can be recovered by filtration, washed, and dried for subsequent runs. The piperidine-treated version has shown high stability and reusability.[4]
-
Mg₀.₅Co₀.₅Fe₂O₄: This magnetic catalyst can be easily separated from the reaction mixture using an external magnetic field and has demonstrated excellent reusability over multiple cycles.
-
Lipases: Immobilized lipases, such as Novozym 435, can be recovered by filtration and have been shown to be reusable for several batches of epoxidation reactions.[7]
Concluding Remarks
The selection of a catalyst for cyclopentene epoxidation requires careful consideration of several factors, including desired conversion and selectivity, reaction conditions, cost, and the importance of catalyst reusability.
-
Homogeneous catalysts , such as MnSO₄ and polyoxometalates, can offer high activity but may pose challenges in product separation and catalyst recovery.
-
Heterogeneous catalysts , including manganese oxides and titanium-containing zeolites, provide a significant advantage in terms of ease of separation and reusability. Modified Ti-MWW, in particular, demonstrates exceptional selectivity to this compound.
-
Biocatalysts like immobilized lipases present a green and mild alternative, often operating under ambient conditions with high selectivity, although reaction times can be longer.
This guide provides a foundational overview to assist researchers in navigating the diverse landscape of catalytic systems for cyclopentene epoxidation. Further optimization of reaction parameters for a chosen catalyst is recommended to achieve the best possible performance for a specific application.
References
- 1. CN102476831B - Method for synthesizing OMS-2 manganese oxide octahedral molecular sieve - Google Patents [patents.google.com]
- 2. Ag-embedded manganese oxide octahedral molecular sieve (Ag-OMS-2) nano-rods as efficient heterogeneous catalysts for hydration of nitriles to amides i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00292F [pubs.rsc.org]
- 3. osti.gov [osti.gov]
- 4. Frontiers | Modified Ti-MWW Zeolite as a Highly Efficient Catalyst for the Cyclopentene Epoxidation Reaction [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. New insight into the catalytic cycle about epoxidation of alkenes by N2O over a Mn-substituted Keggin-type polyoxometalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. doria.fi [doria.fi]
Distinguishing Stereochemical Outcomes in Ring-Opening Reactions: A Comparative Guide to Cis and Trans Products
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of ring-opening reactions is a critical consideration in organic synthesis, particularly in the development of pharmaceuticals and complex molecules where specific stereoisomers are often required for biological activity. The formation of either cis or trans products is dictated by the reaction mechanism, which can be influenced by a variety of factors including the choice of catalyst, solvent, temperature, and the use of photochemical or thermal conditions. This guide provides a comparative analysis of the stereochemical pathways in three common classes of ring-opening reactions: epoxide ring-opening, electrocyclic ring-opening, and ring-opening metathesis polymerization (ROMP), supported by experimental data to aid in the prediction and control of product stereochemistry.
Comparative Analysis of Stereochemical Control
The propensity for a ring-opening reaction to yield either a cis or trans product is fundamentally linked to the transition state of the reaction. In many cases, the stereochemical outcome can be reliably predicted and controlled by careful selection of reaction conditions.
Epoxide Ring-Opening: A Tale of Two Catalysts
The ring-opening of epoxides to form 1,2-diols is a classic example of how the catalytic conditions dictate the stereochemical outcome. The reaction can be catalyzed by either acid or base, and each proceeds through a distinct mechanism, generally leading to the formation of trans products, albeit through different pathways.
Under base-catalyzed conditions , the reaction proceeds via a standard S(_N)2 mechanism. The nucleophile, typically a hydroxide or alkoxide ion, attacks one of the electrophilic carbon atoms of the epoxide ring. This backside attack forces the epoxide ring to open, resulting in an inversion of stereochemistry at the site of attack. The resulting alkoxide is then protonated to yield the trans-diol.
In acid-catalyzed ring-opening , the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the protonated epoxide. While this reaction also typically results in a trans product due to a backside attack, the mechanism has more S(_N)1 character. This means that a partial positive charge develops on the more substituted carbon atom in the transition state, influencing the regioselectivity of the reaction.
Electrocyclic Ring-Opening: The Woodward-Hoffmann Rules in Action
Electrocyclic reactions are pericyclic reactions that involve the concerted opening or closing of a ring. The stereochemistry of the resulting acyclic, conjugated polyene is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. The key factors determining the stereochemical outcome are whether the reaction is initiated by heat (thermal conditions) or light (photochemical conditions), and the number of π-electrons in the system.
The ring-opening can proceed in one of two ways:
-
Conrotatory: The substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise).
-
Disrotatory: The substituents rotate in opposite directions (one clockwise, one counter-clockwise).
The selection between these two pathways dictates the cis or trans geometry of the double bonds in the product. For a system with 4n π-electrons (e.g., the ring-opening of a cyclobutene to a butadiene), thermal reactions proceed via a conrotatory motion, while photochemical reactions proceed via a disrotatory motion. For a system with 4n+2 π-electrons, the rules are reversed.
Ring-Opening Metathesis Polymerization (ROMP): Catalyst and Temperature Control
ROMP is a powerful polymer synthesis technique that utilizes cyclic olefins as monomers. The stereochemistry of the double bonds formed in the resulting polymer backbone can be either cis or trans, and this is largely controlled by the structure of the organometallic catalyst and the reaction temperature.
Schrock catalysts , which are typically molybdenum- or tungsten-based, often exhibit high activity and can be tuned to produce polymers with a high percentage of either cis or trans double bonds. The stereoselectivity arises from the orientation of the incoming monomer as it coordinates to the metal center and the subsequent metallacyclobutane intermediate.
Grubbs catalysts , which are ruthenium-based, are known for their high tolerance to various functional groups. First-generation Grubbs catalysts generally produce polymers with a high trans content. However, later generations and modified Grubbs-type catalysts have been developed to provide greater control over the cis/trans ratio, with some showing a preference for cis double bond formation, especially at lower temperatures.[1]
Quantitative Data Comparison
The following table summarizes the typical stereochemical outcomes and provides quantitative data for representative examples of each reaction type.
| Reaction Type | Substrate | Conditions | Predominant Product | cis:trans Ratio | Reference(s) |
| Epoxide Ring-Opening | Cyclohexene Oxide | Acid-Catalyzed (H₂SO₄, H₂O) | trans-1,2-Cyclohexanediol | Predominantly trans | [2] |
| Cyclohexene Oxide | Base-Catalyzed (NaOH, H₂O) | trans-1,2-Cyclohexanediol | Predominantly trans | ||
| Electrocyclic Ring-Opening | cis-3,4-Dimethylcyclobutene | Thermal (Heat) | (cis,trans)-2,4-Hexadiene | 99:1 (cis,trans):(trans,trans) | [3] |
| cis-3,4-Dimethylcyclobutene | Photochemical (UV light) | (trans,trans)-2,4-Hexadiene | Predominantly (trans,trans) | [4] | |
| trans-3,4-Dimethylcyclobutene | Thermal (Heat) | (trans,trans)-2,4-Hexadiene | Predominantly (trans,trans) | [5] | |
| ROMP | Norbornene | Grubbs 1st Gen. Catalyst (Ru) | trans-Polynorbornene | ~15:85 | [1][6] |
| Norbornene | Schrock Catalyst (Mo) | cis-Polynorbornene | >98:2 | [7] | |
| Norbornene | C-H Activated Ru Catalyst, -20°C | cis-Polynorbornene | 96:4 | [1] |
Experimental Protocols
Acid-Catalyzed Ring-Opening of Cyclohexene Oxide
Objective: To synthesize trans-1,2-cyclohexanediol via the acid-catalyzed hydrolysis of cyclohexene oxide.
Materials:
-
Cyclohexene oxide
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a stirred solution of cyclohexene oxide (1.0 g, 10.2 mmol) in 20 mL of water, add 2-3 drops of concentrated sulfuric acid.
-
Stir the mixture at room temperature for 1 hour. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The product can be purified by recrystallization or column chromatography.
Characterization: The cis/trans ratio of the resulting 1,2-cyclohexanediol can be determined by ¹H NMR spectroscopy or GC-MS. In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons attached to the carbons bearing the hydroxyl groups will be different for the cis and trans isomers. For GC-MS analysis, the isomers will have different retention times.
Thermal Ring-Opening of cis-3,4-Dimethylcyclobutene
Objective: To observe the stereospecific conrotatory ring-opening of cis-3,4-dimethylcyclobutene to (cis,trans)-2,4-hexadiene.
Materials:
-
cis-3,4-Dimethylcyclobutene
-
Inert solvent (e.g., hexane or toluene)
-
Sealed tube or pressure vessel
-
Heating source (e.g., oil bath)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a dilute solution of cis-3,4-dimethylcyclobutene in an inert solvent in a sealed tube.
-
Heat the sealed tube in an oil bath at a temperature sufficient to induce ring-opening (e.g., 150-200 °C). The reaction time will depend on the temperature.[8]
-
After the designated time, cool the tube to room temperature.
-
Analyze the product mixture directly by GC-MS to determine the ratio of the isomeric hexadiene products. The (cis,trans) and (trans,trans) isomers will have distinct retention times and mass spectra.[3]
Ring-Opening Metathesis Polymerization (ROMP) of Norbornene
Objective: To synthesize polynorbornene with a high cis or trans content using different metathesis catalysts.
Materials:
-
Norbornene
-
Grubbs 1st generation catalyst or a suitable Schrock catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Schlenk line or glovebox for inert atmosphere techniques
-
Methanol
-
Magnetic stirrer, syringes, septa
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve norbornene (e.g., 100 molar equivalents) in the anhydrous, degassed solvent.
-
In a separate flask, dissolve the chosen catalyst (1 molar equivalent) in a small amount of the same solvent.
-
Add the catalyst solution to the monomer solution via syringe. The polymerization is typically very fast.
-
Allow the reaction to stir for a specified time (e.g., 10-30 minutes).
-
Quench the polymerization by adding a small amount of a vinyl ether (e.g., ethyl vinyl ether).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of rapidly stirring methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Characterization: The cis/trans content of the polynorbornene can be determined by ¹H NMR spectroscopy. The olefinic protons of the cis and trans double bonds in the polymer backbone appear at distinct chemical shifts (for polynorbornene in CDCl₃, cis protons are typically around 5.2-5.4 ppm and trans protons are around 5.0-5.2 ppm). The ratio of the integrals of these signals corresponds to the cis:trans ratio in the polymer.[9]
Mechanistic Pathways Visualization
The following diagrams illustrate the key mechanistic steps that determine the stereochemical outcome in epoxide ring-opening and electrocyclic ring-opening reactions.
Caption: Mechanistic pathways for base- and acid-catalyzed epoxide ring-opening.
Caption: Stereochemical pathways for electrocyclic ring-opening of a cyclobutene.
References
- 1. Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis-3,4-Dimethylcyclobutene undergoes thermal ring opening to form the tw.. [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 30.2 Electrocyclic Reactions - Organic Chemistry | OpenStax [openstax.org]
- 6. mdpi.com [mdpi.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of Cyclopentane Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing crucial insights for rational drug design and structure-activity relationship studies. This guide offers a comparative overview of the crystallographic data of select functionalized cyclopentane derivatives, supported by detailed experimental protocols.
The cyclopentane ring, a common scaffold in numerous natural products and pharmaceutical agents, presents a conformationally flexible system. Its substitution with various functional groups can significantly influence its three-dimensional structure, intermolecular interactions, and, consequently, its biological activity. This guide delves into the crystallographic analysis of two distinct cyclopentane derivatives, offering a side-by-side comparison of their key structural parameters.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for two functionalized cyclopentane derivatives, providing a clear comparison of their solid-state structures.
| Parameter | Derivative 1: (1R,2R,3S,4S)-Methyl 2-((E)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl)-3,4-dihydroxycyclopentane-1-carboxylate | Derivative 2: 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one |
| Formula | C₁₈H₂₆O₅ | C₁₇H₁₄Cl₂O₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 10.334(2) | 12.8965(11) |
| b (Å) | 12.543(3) | 9.4449(8) |
| c (Å) | 14.123(3) | 11.6425(10) |
| α (°) | 90 | 90 |
| β (°) | 90 | 98.630(1) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1830.3(7) | 1402.1(2) |
| Z | 4 | 4 |
| Resolution (Å) | 0.77 | Not Reported |
| R-factor | 0.042 | Not Reported |
| CCDC No. | 955223 | Not Applicable |
Experimental Protocols
Synthesis and Crystallization
Derivative 1: (1R,2R,3S,4S)-Methyl 2-((E)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl)-3,4-dihydroxycyclopentane-1-carboxylate
The synthesis of this highly functionalized cyclopentane is achieved through a rhodium-catalyzed reaction of a vinyldiazoacetate with (E)-1,3-disubstituted 2-butenol. This domino sequence involves five distinct steps: rhodium-bound oxonium ylide formation, a[1][2]-sigmatropic rearrangement, an oxy-Cope rearrangement, enol-keto tautomerization, and an intramolecular carbonyl ene reaction.[1]
Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound.
Derivative 2: 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one
This cyclopentenone derivative was prepared via an aldol condensation of a substituted benzil with acetone in an alkaline medium. The crude product was purified by column chromatography.[3]
Colorless crystals suitable for X-ray analysis were grown by recrystallization from a toluene solution over a period of one week.[4]
X-ray Data Collection and Structure Refinement
For both derivatives, a single crystal of suitable size and quality was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected data were then processed, and the crystal structure was solved and refined using standard crystallographic software packages.
Visualizing the Workflow
The general workflow for determining the crystal structure of a cyclopentane derivative is outlined below. This process, from synthesis to structure elucidation, is a critical component of modern chemical and pharmaceutical research.
References
- 1. Asymmetric Synthesis of Highly Functionalized Cyclopentanes by a Rhodium- and Scandium-Catalyzed Five-Step Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-[(4-Chlorophenyl)(hydroxy)methyl]-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling Studies for Cyclopentene Oxide Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of epoxides is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. Understanding the precise mechanism of these reactions is paramount for controlling stereochemistry and product distribution. Isotopic labeling is a powerful technique to elucidate these reaction pathways by tracing the fate of atoms throughout the transformation. This guide provides a comparative overview of the application of isotopic labeling in studying the acid-catalyzed and base-catalyzed ring-opening mechanisms of cyclopentene oxide, a common carbocyclic epoxide.
Overview of this compound Ring-Opening Mechanisms
The ring-opening of this compound can be initiated under either acidic or basic conditions, leading to the formation of trans-1,2-disubstituted cyclopentanes. The key difference between the two pathways lies in the nature of the intermediate and the transition state.
-
Acid-Catalyzed Mechanism: In the presence of an acid, the epoxide oxygen is first protonated, creating a more reactive electrophile and a better leaving group. The transition state has significant carbocationic character. For a symmetric epoxide like this compound, nucleophilic attack can occur at either of the two carbons of the epoxide ring.
-
Base-Catalyzed Mechanism: Under basic conditions, a strong nucleophile directly attacks one of the epoxide carbons in a classic SN2 reaction. This reaction proceeds without prior protonation of the epoxide oxygen, and the leaving group is an alkoxide.
Isotopic labeling can definitively distinguish between these mechanisms by revealing the origin of atoms in the final product and by probing the nature of the transition states through kinetic isotope effects.
Comparative Data from Isotopic Labeling Studies
The following tables summarize the expected quantitative outcomes from key isotopic labeling experiments designed to probe the acid- and base-catalyzed hydrolysis of this compound. The data presented is representative of typical results observed in such studies, illustrating the mechanistic principles.
Table 1: Product Distribution in the Hydrolysis of this compound using ¹⁸O-Labeled Water (H₂¹⁸O)
| Condition | Labeled Reactant | Product | Expected ¹⁸O Incorporation in Diol Product | Mechanistic Implication |
| Acid-Catalyzed (e.g., H₂SO₄) | H₂¹⁸O | trans-Cyclopentane-1,2-diol | 100% incorporation of one ¹⁸O atom | The nucleophile (water) is the source of one of the hydroxyl groups. |
| Base-Catalyzed (e.g., NaO¹⁸H) | NaO¹⁸H | trans-Cyclopentane-1,2-diol | 100% incorporation of one ¹⁸O atom | The nucleophile (hydroxide) is the source of one of the hydroxyl groups. |
| Base-Catalyzed (e.g., NaOH in H₂¹⁸O) | H₂¹⁸O | trans-Cyclopentane-1,2-diol | 0% incorporation of ¹⁸O in the initial product | The nucleophile is OH⁻, not the solvent. The initially formed alkoxide is protonated by the solvent in a subsequent step. |
Table 2: Kinetic Isotope Effects (KIE) in the Ring-Opening of Deuterated this compound
| Condition | Labeled Substrate | Nucleophile | Observed KIE (kH/kD) | Mechanistic Implication |
| Acid-Catalyzed | 1,2-Dideuterio-cyclopentene oxide | H₂O | ~1.05 - 1.15 (Secondary KIE) | Indicates a change in hybridization at the carbon atom in the transition state (sp²-like character), consistent with a carbocationic intermediate. |
| Base-Catalyzed | 1,2-Dideuterio-cyclopentene oxide | OH⁻ | ~0.95 - 1.0 (Inverse or no KIE) | Consistent with a classic SN2 transition state where the C-H(D) bond is not significantly weakened. |
Experimental Protocols
Detailed methodologies are crucial for the successful execution and interpretation of isotopic labeling studies.
Protocol 1: Acid-Catalyzed Hydrolysis of this compound with H₂¹⁸O
-
Materials: this compound, ¹⁸O-labeled water (H₂¹⁸O, 97-99 atom % ¹⁸O), sulfuric acid (catalytic amount), diethyl ether, anhydrous magnesium sulfate.
-
Procedure: a. To a solution of this compound (1.0 mmol) in diethyl ether (5 mL), add H₂¹⁸O (1.5 mmol). b. Add a catalytic amount of concentrated sulfuric acid (0.05 mmol). c. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). d. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. e. Extract the aqueous layer with diethyl ether (3 x 10 mL). f. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: a. Purify the resulting trans-cyclopentane-1,2-diol by column chromatography. b. Analyze the purified product by Mass Spectrometry (MS) to determine the mass of the molecular ion and confirm the incorporation of one ¹⁸O atom (M+2 peak). c. Further structural confirmation can be obtained using ¹³C NMR spectroscopy.
Protocol 2: Determination of the Kinetic Isotope Effect (KIE) for Base-Catalyzed Ring-Opening
-
Synthesis of 1,2-Dideuterio-cyclopentene oxide: Synthesize the deuterated epoxide from 1,2-dideuterio-cyclopentene, which can be prepared by the deuteration of cyclopentadiene followed by selective reduction.
-
Materials: this compound, 1,2-dideuterio-cyclopentene oxide, sodium hydroxide, water, internal standard (e.g., undecane).
-
Procedure: a. Prepare two separate reaction vessels. In one, place this compound (0.5 mmol) and in the other, 1,2-dideuterio-cyclopentene oxide (0.5 mmol). b. To each vessel, add an aqueous solution of sodium hydroxide (1.0 M, 1.0 mL) and the internal standard. c. Stir both reactions at a constant temperature and take aliquots at regular time intervals. d. Quench the aliquots by neutralizing with dilute HCl and extract with a suitable organic solvent.
-
Analysis: a. Analyze the aliquots by GC-MS to determine the ratio of the starting material to the product at each time point for both the labeled and unlabeled reactions. b. Calculate the rate constants (kH and kD) from the kinetic data. c. The KIE is calculated as the ratio kH/kD.
Visualizing Reaction Mechanisms and Workflows
Diagrams generated using Graphviz provide clear visual representations of the proposed mechanistic pathways and experimental designs.
Caption: Acid-catalyzed ring-opening of this compound with H₃¹⁸O⁺.
Caption: Base-catalyzed ring-opening of this compound.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cyclopentene Oxide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of hazardous chemicals like cyclopentene oxide are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a highly flammable and potentially peroxide-forming ether. Adherence to these protocols is critical for personnel safety and regulatory compliance.
Immediate Safety and Handling
This compound presents several hazards, including high flammability, skin and eye irritation, and respiratory tract irritation.[1][2] Like other ethers, it has the potential to form explosive peroxides when exposed to air and light.[3][4] Therefore, careful handling throughout its lifecycle is crucial.
Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[2][5]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][6] Use non-sparking tools and explosion-proof equipment.[2][6]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as acids and bases.[6]
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 285-67-6 |
| Molecular Formula | C₅H₈O |
| UN Number | 1993 |
| Hazard Class | Flammable Liquid (Category 2) |
Experimental Protocols: Peroxide Detection
Given the risk of peroxide formation, periodic testing of this compound containers, especially those that have been opened, is a critical safety measure.
Methodology for Peroxide Test Strips:
-
Sample Collection: In a chemical fume hood, carefully open the container of this compound.
-
Testing: Dip the peroxide test strip into the liquid for the duration specified by the manufacturer.
-
Observation: Remove the strip and observe the color change.
-
Comparison: Compare the color of the strip to the color chart provided with the test kit to determine the peroxide concentration.
-
Action: If the test is positive for peroxides, do not attempt to move or dispose of the container yourself. Contact your institution's Environmental Health and Safety (EHS) department immediately.[8] If peroxide crystals are visible, do not touch the container as it poses a significant explosion risk.[8]
Step-by-Step Disposal Procedures
The disposal of this compound is managed as hazardous waste and must be conducted by a licensed professional waste disposal service.[5][6]
Operational Disposal Plan:
-
Waste Identification: Clearly label the waste container as "Hazardous Waste: this compound." Include the chemical name and any known hazards (e.g., "Flammable," "Peroxide-Former").
-
Container Management:
-
Use a designated, leak-proof, and chemically compatible container for the waste. The original container is often suitable if it is in good condition.[9]
-
Keep the waste container tightly sealed except when adding waste.[4]
-
Store the waste container in a designated secondary containment area away from incompatible materials.[4]
-
-
Peroxide Management: For opened containers, it is crucial to date them upon receipt and upon opening.[8] Ethers like this compound should ideally not be stored for more than 3-6 months after opening without peroxide testing.[3][8][10]
-
Arrange for Pickup: Contact your institution's EHS department or a certified hazardous waste disposal service to schedule a pickup.[9] Do not attempt to dispose of this compound down the drain or in regular trash.[3][4]
-
Spill Management: In the event of a spill, evacuate the area immediately and increase ventilation.[7][9] Use inert absorbent materials like sand or vermiculite to contain the spill.[7][9] Collect the contaminated material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[7] For large spills, contact your EHS department.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. Hazardous Waste Disposal [cool.culturalheritage.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. solvent-recyclers.com [solvent-recyclers.com]
- 10. vumc.org [vumc.org]
Essential Guide to Handling Cyclopentene Oxide: PPE, Procedures, and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling volatile and hazardous chemicals. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Cyclopentene oxide, a highly flammable and irritating chemical. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or a full-face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects against splashes and vapors that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Wear chemically resistant gloves, such as nitrile or neoprene.[4] Inspect gloves for tears or punctures before each use. | Prevents skin contact which can cause irritation.[1][2][3][5] |
| Body Protection | Chemical-resistant lab coat, apron, or a full-body suit.[4] Protective clothing should be selected based on the specific workplace hazards. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Use a half-mask respirator with chemical cartridges or a powered air-purifying respirator (PAPR), especially in poorly ventilated areas.[4] | Protects against inhalation of vapors which may cause respiratory irritation.[1][2][3][5][6] |
| Foot Protection | Chemical-resistant boots with slip-resistant soles.[4] | Protects feet from spills and provides stability. |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound requires a systematic approach from preparation to disposal. The following workflow diagram illustrates the key steps to be followed.
Caption: Workflow for the safe handling of this compound.
Key Experimental Protocols
Spill Response:
In the event of a this compound spill, immediate action is required:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use an inert absorbent material like sand or vermiculite to contain the spill.
-
Collect: Use non-sparking tools to collect the absorbed material.[5]
-
Dispose: Place the contaminated material into a sealed and properly labeled container for hazardous waste.
-
Contact Professionals: For large spills, contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste containing this compound is considered hazardous and must be disposed of accordingly.[1][6]
-
Waste Collection: Collect all this compound waste, including contaminated absorbent materials and empty containers, in a suitable, sealed, and clearly labeled container.[1][6] Empty containers may retain product residue and can be dangerous.[6]
-
Disposal Method: Dispose of the hazardous waste through a licensed professional waste disposal service.[3] Do not pour down the drain.[6]
-
Regulations: Ensure disposal is in accordance with all local, state, and federal regulations.[6]
Quantitative Data Summary
The following table summarizes key physical and safety properties of this compound.
| Property | Value |
| CAS Number | 285-67-6 |
| Molecular Formula | C₅H₈O |
| Boiling Point | 102 °C / 215.6 °F[1] |
| Flash Point | 10 °C / 50 °F[1] |
| Specific Gravity | 0.964[1] |
| Storage Temperature | 2-8°C[7] |
| Incompatible Materials | Strong acids, bases[1][8] |
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
